Product packaging for Nickel;vanadium(Cat. No.:CAS No. 12035-70-0)

Nickel;vanadium

Cat. No.: B15487691
CAS No.: 12035-70-0
M. Wt: 168.328 g/mol
InChI Key: YNKWDAIEFHUIMF-UHFFFAOYSA-N
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Description

The Nickel;Vanadium compound, with the formula NiV3 noted by PubChem , is an advanced material provided for research and development purposes. This compound is of significant interest in the field of materials science, particularly for the study of intermetallic systems and their unique electronic, magnetic, and structural properties. Researchers utilize this compound to explore its potential in catalysis, including processes relevant to fuel production and petrochemical refining, given the established catalytic roles of both nickel and vanadium components . Handling this reagent requires strict safety precautions. Nickel compounds are considered potential occupational carcinogens by NIOSH , and vanadium compounds, such as vanadium(V) oxide, are classified under GHS with serious hazard statements including being fatal if inhaled (H330), causing organ damage through prolonged exposure (H372), and being toxic to aquatic life (H411) . Appropriate engineering controls, including the use of fume hoods and personal protective equipment (PPE), are essential. Consistent with the handling of similar heavy metals, disposal must follow local and national hazardous waste regulations . This product is intended for use by qualified researchers in a controlled laboratory setting. It is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ni2V B15487691 Nickel;vanadium CAS No. 12035-70-0

Properties

CAS No.

12035-70-0

Molecular Formula

Ni2V

Molecular Weight

168.328 g/mol

IUPAC Name

nickel;vanadium

InChI

InChI=1S/2Ni.V

InChI Key

YNKWDAIEFHUIMF-UHFFFAOYSA-N

Canonical SMILES

[V].[Ni].[Ni]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Nickel-Vanadium Alloys

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of nickel-vanadium (Ni-V) alloys. These alloys are of significant interest in various fields, including semiconductor manufacturing, aerospace, and chemical processing, owing to their desirable properties such as enhanced strength, corrosion resistance, and specific magnetic characteristics. This document details common synthesis methodologies, comprehensive characterization techniques, and the relationship between processing parameters and final material properties.

Synthesis of Nickel-Vanadium Alloys

The fabrication of Ni-V alloys can be achieved through several methods, each offering distinct advantages in terms of composition control, microstructure, and scalability. The primary synthesis routes include arc melting, powder metallurgy, electrodeposition, and physical vapor deposition.

Arc Melting

Arc melting is a common technique for producing high-purity, homogeneous Ni-V alloys, particularly for research and development purposes. The process involves melting high-purity nickel and vanadium in a water-cooled copper hearth using a non-consumable tungsten electrode under an inert atmosphere.

Experimental Protocol: Arc Melting

  • Material Preparation: High-purity nickel (99.995%) and vanadium (99.8%) are cut into appropriate sizes and weighed to achieve the desired atomic percentages.

  • Furnace Preparation: The arc melting chamber is evacuated to a high vacuum and then backfilled with high-purity argon gas. This process is repeated multiple times to minimize residual oxygen.

  • Melting: An electric arc is initiated between the tungsten electrode and the raw materials, causing them to melt and form an alloy button.

  • Homogenization: To ensure compositional homogeneity, the alloy button is flipped and re-melted several times.

  • Post-Melting Heat Treatment: The as-cast alloy is often sealed in an evacuated quartz tube and annealed at a high temperature (e.g., 1000°C for 72 hours) to relieve internal stresses and further homogenize the microstructure. Subsequently, the sample is rapidly cooled.[1]

Powder Metallurgy

Powder metallurgy (P/M) offers a versatile method for producing near-net-shape Ni-V components. This process involves blending elemental or pre-alloyed powders, compacting them into a desired shape, and sintering the green compact at an elevated temperature to achieve densification and metallurgical bonding.

Experimental Protocol: Powder Metallurgy

  • Powder Preparation: Elemental nickel and vanadium powders with desired particle sizes are selected.

  • Mixing: The powders are blended in the desired proportions to achieve the target alloy composition.

  • Compaction: The blended powder is uniaxially or isostatically pressed in a die at high pressure (e.g., 700 MPa) to form a green compact.[2]

  • Sintering: The green compact is sintered in a controlled atmosphere (e.g., argon) at a high temperature (e.g., 1400°C) for a specified duration.[2] The sintering process promotes diffusion and bonding between powder particles, leading to densification and the formation of a solid alloy.

Electrodeposition

Electrodeposition is a cost-effective technique for producing Ni-V alloy coatings with controlled thickness and composition. This method involves the co-deposition of nickel and vanadium ions from an aqueous electrolyte onto a conductive substrate.

Experimental Protocol: Electrodeposition from a Citrate (B86180) Bath

  • Electrolyte Preparation: An aqueous bath is prepared containing a source of nickel ions (e.g., nickel sulfate), a source of vanadium ions (e.g., vanadyl sulfate), and a complexing agent such as trisodium (B8492382) citrate to control the deposition potentials of the two metals. Boric acid is often added as a pH buffer.

  • Substrate Preparation: The substrate to be coated is thoroughly cleaned and degreased to ensure good adhesion of the deposited layer.

  • Deposition: The substrate (cathode) and a nickel anode are immersed in the electrolyte. A direct current is applied between the electrodes. Typical parameters for a citrate bath can be a pH of 4-5 and a temperature of 55°C.[3]

  • Post-Deposition Treatment: The coated substrate is rinsed with deionized water and dried.

Physical Vapor Deposition (PVD) - Sputtering

Sputtering is a PVD technique used to deposit thin films of Ni-V alloys, which is particularly relevant in the semiconductor industry for creating seed layers.[4] The process involves bombarding a Ni-V target with energetic ions in a vacuum, which ejects target atoms that then deposit onto a substrate.

Experimental Protocol: Sputtering

  • Target and Substrate Preparation: A high-purity Ni-V alloy target (e.g., Ni-7wt%V) is installed in the sputtering system. The substrate is cleaned to remove any surface contaminants.

  • System Evacuation: The sputtering chamber is evacuated to a high vacuum to minimize impurities in the deposited film.

  • Gas Introduction: An inert gas, typically argon, is introduced into the chamber at a controlled pressure (e.g., 5 mTorr).[4]

  • Deposition: A high voltage is applied to the target, creating a plasma. The argon ions are accelerated towards the target, causing sputtering of the Ni-V material. The sputtered atoms travel to the substrate and form a thin film. The deposition rate and film properties are controlled by parameters such as power and pressure.[4]

Characterization of Nickel-Vanadium Alloys

A comprehensive characterization of Ni-V alloys is crucial to understand their structure-property relationships. This involves a combination of techniques to analyze their crystal structure, microstructure, elemental composition, and mechanical properties.

X-ray Diffraction (XRD)

XRD is a primary technique for determining the crystal structure and phase composition of Ni-V alloys. It can be used to identify the phases present, measure lattice parameters, and estimate crystallite size and strain. In the Ni-rich region, Ni-V alloys typically form a face-centered cubic (fcc) solid solution.[1]

Experimental Protocol: X-ray Diffraction

  • Sample Preparation: The alloy sample is prepared with a flat, polished surface. For powder samples, the powder is packed into a sample holder.

  • Data Acquisition: The sample is mounted in a diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the angular positions and intensities of the diffraction peaks. The peak positions are used to calculate the lattice parameters using Bragg's Law. The presence of different phases will result in distinct sets of diffraction peaks.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

SEM is used to visualize the microstructure of the alloys at high magnifications, revealing information about grain size, phase distribution, and porosity. When coupled with EDS, it allows for the determination of the elemental composition of different microstructural features.

Experimental Protocol: SEM and EDS

  • Sample Preparation: The sample is typically mounted in a conductive resin and then ground and polished to a mirror-like finish. For conductive samples, no coating is necessary.

  • Imaging: The sample is placed in the SEM chamber, which is evacuated. A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals (secondary electrons, backscattered electrons) that are used to form an image of the surface topography and composition.

  • Elemental Analysis (EDS): The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance at specific locations on the sample.

Mechanical Testing

The mechanical properties of Ni-V alloys, such as hardness and tensile strength, are critical for their structural applications. The addition of vanadium to nickel generally enhances these properties.[5]

Experimental Protocol: Hardness Testing

  • Sample Preparation: The surface of the sample is polished to be smooth and flat.

  • Indentation: A calibrated indenter (e.g., Vickers or Rockwell) is pressed into the sample surface with a specific load for a set duration.

  • Measurement: The dimensions of the resulting indentation are measured, and the hardness value is calculated based on the applied load and the indentation size.

Experimental Protocol: Tensile Testing

  • Sample Preparation: A standardized "dog-bone" shaped specimen is machined from the alloy.

  • Testing: The specimen is mounted in a universal testing machine and subjected to a uniaxial tensile load until it fractures.

  • Data Analysis: The load and displacement are continuously recorded during the test. From this data, engineering stress and strain are calculated to determine properties such as yield strength, ultimate tensile strength, and elongation at break.

Data Presentation

The quantitative data obtained from the characterization of Ni-V alloys are summarized in the following tables for easy comparison.

Table 1: Composition of a Commercial Nickel-Vanadium Alloy [5]

ElementContent (%)
Nickel (Ni)≥ 92.425
Vanadium (V)6.7 - 7.5
Iron (Fe)≤ 0.050
Oxygen (O)≤ 0.020
Nitrogen (N)≤ 0.0050

Table 2: Mechanical Properties of Ni-Hard 2 Alloyed with Vanadium [6]

Vanadium Content (wt.%)Hardness (HRC)
3-
743.6

Note: The original study did not provide a hardness value for the 3 wt.% V sample in the summary table.

Table 3: Lattice Parameters of fcc Ni-V Solid Solutions

Vanadium Concentration (at.%)Lattice Parameter (Å)
0 (Pure Ni)~3.52
15> 3.52 (increases with V content)

Note: The lattice parameter of the fcc Ni-V solid solution increases with increasing vanadium concentration.[1] Precise values depend on the exact composition and processing.

Visualization of Experimental Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the synthesis and characterization of Ni-V alloys.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties arc_melting Arc Melting xrd XRD arc_melting->xrd powder_metallurgy Powder Metallurgy sem_eds SEM/EDS powder_metallurgy->sem_eds electrodeposition Electrodeposition mech_testing Mechanical Testing electrodeposition->mech_testing sputtering Sputtering sputtering->xrd structure Crystal Structure xrd->structure microstructure Microstructure sem_eds->microstructure composition Composition sem_eds->composition mech_props Mechanical Properties mech_testing->mech_props

Caption: General experimental workflow for Ni-V alloy synthesis and characterization.

Synthesis_Property_Relationship cluster_synthesis_params Synthesis Parameters cluster_microstructure Microstructure cluster_properties Resulting Properties composition Alloy Composition (e.g., %V) grain_size Grain Size composition->grain_size processing_method Processing Method (e.g., Arc Melting, P/M) phase_distribution Phase Distribution processing_method->phase_distribution heat_treatment Heat Treatment (Temp, Time) precipitates Precipitates heat_treatment->precipitates hardness Hardness grain_size->hardness strength Strength grain_size->strength phase_distribution->strength corrosion_resistance Corrosion Resistance phase_distribution->corrosion_resistance ductility Ductility precipitates->ductility

References

In-Depth Technical Guide to the Electronic Structure of Nickel-Doped Vanadium Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium oxides, particularly vanadium dioxide (VO₂) and vanadium pentoxide (V₂O₅), are materials of significant scientific interest due to their rich electronic and structural properties. Vanadium dioxide is well-known for its reversible metal-insulator transition (MIT) near room temperature, a property that makes it a candidate for applications in smart windows, sensors, and electronic switching devices. Vanadium pentoxide, a semiconductor with a layered structure, is extensively studied for its catalytic and electrochemical properties, making it relevant for energy storage and chemical synthesis.

Doping vanadium oxides with transition metals like nickel is a key strategy to modulate their electronic structure and, consequently, their functional properties. For researchers in materials science and related fields, including those in drug development who may utilize these materials in biosensing or as catalysts, a thorough understanding of the electronic alterations induced by nickel doping is crucial. This guide provides a comprehensive overview of the synthesis, experimental characterization, and theoretical understanding of the electronic structure of nickel-doped vanadium oxide.

Synthesis of Nickel-Doped Vanadium Oxides

Several methods are employed for the synthesis of nickel-doped vanadium oxides, each offering distinct advantages in controlling the material's morphology, crystallinity, and doping concentration.

Hydrothermal Synthesis

The hydrothermal method is a versatile technique for synthesizing crystalline materials from aqueous solutions at elevated temperatures and pressures.

Experimental Protocol:

  • Precursor Preparation: A typical synthesis of Ni-doped VO₂(B) involves dissolving V₂O₅ powder and a reducing agent, such as maltose (B56501) (C₁₂H₂₂O₁₁), in deionized water. A calculated amount of nickel nitrate (B79036) (Ni(NO₃)₂) is added to achieve the desired Ni/V molar ratio (e.g., 1 at.%, 2 at.%, 3 at.%).

  • Homogenization: The mixture is magnetically stirred at room temperature for approximately 30 minutes to ensure a homogeneous solution.

  • Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (e.g., 180°C) for an extended period (e.g., 24 hours).

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by filtration, washed with deionized water and ethanol, and then freeze-dried.

  • Annealing: The dried powder is subsequently sintered under a nitrogen atmosphere at a temperature of around 350°C for 1 hour to yield the final Ni-doped VO₂(B) product.

Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis uses organic solvents instead of water, allowing for better control over the particle size and morphology.

Experimental Protocol:

  • Precursor Solution: For V-doped NiO, nickel(II) acetylacetonate (B107027) is dissolved in oleylamine (B85491) in a two-necked round-bottom flask. To achieve doping, a specific atomic percentage of vanadium pentoxide is added to this initial solution.

  • Heating and Inert Atmosphere: The solution is heated to 110°C with continuous stirring under a nitrogen flow for about 45 minutes to obtain a clear solution.

  • Reduction: The solution is then cooled to and maintained at 90°C. A mixture of borane (B79455) tri-ethylamine and oleylamine is rapidly injected into the solution, causing it to turn dark. This mixture is stirred for an additional hour.

  • Nanoparticle Collection: The resulting nanoparticles are collected via centrifugation (e.g., at 6000 rpm for 15 minutes) and washed multiple times with ethanol.

Co-precipitation

Co-precipitation is a straightforward and scalable method for synthesizing doped metal oxides.

Experimental Protocol:

  • Precursor Solution: For V₂O₅-doped NiO₂, nickel nitrate hexahydrate [Ni(NO₃)₂·6H₂O] is used as the precursor and dissolved in deionized water under continuous stirring at 100°C.

  • Precipitation: After 30 minutes, a 1 M sodium hydroxide (B78521) (NaOH) solution is added to raise the pH to approximately 12, leading to the formation of a precipitate.

  • Washing and Drying: The precipitate is washed several times with deionized water via centrifugation (e.g., at 7000 rpm for 7 minutes) to remove impurities. The washed precipitate is then dried in an oven at 150°C for 12 hours to obtain a fine powder. For doping, different weight percentages of V₂O₅ are added during the initial precursor stage.[1]

Pulsed Laser Deposition (PLD)

PLD is a thin-film deposition technique that uses a high-power pulsed laser beam to ablate a target material in a vacuum chamber, resulting in a thin film being deposited on a substrate.

Experimental Protocol:

  • Target Preparation: Targets for PLD are prepared by mixing vanadium oxide (e.g., V₂O₅) with the desired percentage of nickel oxide (NiO) (e.g., 6%, 8%). The mixture is pressed into a pellet.

  • Deposition Chamber: The deposition is carried out in a vacuum chamber. A pulsed Nd:YAG laser with a wavelength of 1064 nm can be used.

  • Deposition Parameters: The substrate is placed at a specific distance from the target. The laser is focused on the target, and the deposition is carried out for a set number of pulses and at a specific substrate temperature.

  • Annealing: The deposited thin films are subsequently annealed at a high temperature (e.g., 450°C) for one hour to improve crystallinity.[2]

Experimental Characterization of Electronic Structure

A suite of characterization techniques is employed to probe the electronic structure of nickel-doped vanadium oxides.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol:

  • Sample Preparation: The synthesized powder or thin film sample is mounted on a sample holder using conductive carbon tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. To remove surface contaminants, the sample surface can be sputtered with argon ions.

  • Data Acquisition: A monochromatic X-ray source (e.g., Al Kα, 1486.6 eV) is used to irradiate the sample. The kinetic energy of the emitted photoelectrons is measured by a hemispherical analyzer. Survey scans are first acquired to identify the elements present. High-resolution spectra are then recorded for the specific elements of interest (e.g., V 2p, Ni 2p, O 1s).

  • Data Analysis: The binding energies of the core-level peaks are determined and compared to reference values to identify the oxidation states of the elements. Peak fitting and deconvolution are often necessary to separate different chemical states. For transition metal oxides, the analysis of 2p spectra can be complex due to multiplet splitting and satellite features. It is crucial to use established fitting models and parameters for accurate quantification of oxidation states.[3]

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for probing the local geometric and electronic structure of a specific element in a material. The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination chemistry of the absorbing atom.

Experimental Protocol:

  • Beamline Setup: XAS measurements are typically performed at a synchrotron radiation facility. A double-crystal monochromator is used to select the desired X-ray energy.

  • Measurement Mode: For vanadium K-edge XAS, spectra can be recorded in total electron yield (TEY) mode, which is surface-sensitive, or fluorescence yield (FY) mode, which is more bulk-sensitive.

  • Data Acquisition: The X-ray energy is scanned across the absorption edge of the element of interest (e.g., V K-edge). The absorption coefficient is measured as a function of the incident X-ray energy.

  • Data Analysis: The collected spectra are normalized. The energy of the absorption edge and the features in the pre-edge region are analyzed to determine the oxidation state and local symmetry of the vanadium atoms. Linear combination fitting with spectra of known standards can be used for quantitative analysis of mixed-valence systems.[4]

Impact of Nickel Doping on Electronic Structure

Nickel doping introduces significant changes to the electronic structure of vanadium oxides, which are manifested in their optical and electrical properties.

Band Gap Modification

One of the most significant effects of nickel doping is the alteration of the band gap energy. In the case of V₂O₅ thin films doped with NiO, the optical band gap has been observed to increase with the doping ratio. For instance, the band gap of pure V₂O₅ was found to be 2.32 eV, which increased to 2.84 eV for 6% NiO doping and 2.93 eV for 8% NiO doping.[2][5] In contrast, for V-doped NiO₂, the band gap energy decreased from 3.75 eV for the undoped material to 3.59 eV upon doping.[1] This tunability of the band gap is crucial for tailoring the optical properties of the material for specific applications.

Oxidation States of Vanadium and Nickel

XPS and XANES studies reveal that nickel doping can influence the oxidation states of vanadium. In some Ni-doped V₂O₅ systems, the presence of lower valence vanadium ions (V⁴⁺) alongside V⁵⁺ has been reported.[6] The introduction of Ni²⁺ ions, which have an ionic radius (0.055 nm) similar to that of V⁴⁺ (0.058 nm), can lead to the substitution of V⁴⁺ in the VO₂(B) lattice.[7] This substitution can create oxygen vacancies to maintain charge neutrality, which in turn affects the electronic conductivity. XPS analysis of V-doped NiO has shown the presence of both V⁴⁺ and V⁵⁺ states, and interestingly, an increase in the Ni³⁺/Ni²⁺ ratio upon V doping, which enhances p-type conductivity.[8]

Metal-Insulator Transition in VO₂

For nickel-doped VO₂, a key effect is the reduction of the MIT temperature. With increasing Ni doping content, the phase transition temperature of VO₂ films has been shown to decrease significantly, for example, from 73.4°C to 52.4°C.[9] This is attributed to lattice distortions caused by the incorporation of Ni ions, which facilitates the transition from the monoclinic (insulating) to the rutile (metallic) phase.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of nickel doping on the electronic and structural properties of vanadium oxides.

Material SystemDoping ConcentrationBand Gap (eV)Reference
V₂O₅ doped with NiO0%2.32[2][5]
6%2.84[2][5]
8%2.93[2][5]
V-doped NiO₂Undoped3.75[1]
Doped3.59[1]

Table 1: Effect of Doping on Band Gap Energy

Material SystemDoping ConcentrationPropertyValueReference
Ni-doped VO₂Increasing Ni contentMIT TemperatureDecreases from 73.4°C to 52.4°C[9]
Ni-doped V₂O₅10 mol% NiLattice Parameter a11.512 Å[6]
Lattice Parameter b3.567 Å[6]
Lattice Parameter c4.386 Å[6]
Pure V₂O₅0%Lattice Parameter a11.478 Å[6]
Lattice Parameter b3.583 Å[6]
Lattice Parameter c4.362 Å[6]

Table 2: Effect of Doping on MIT Temperature and Lattice Parameters

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in the study of nickel-doped vanadium oxides.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties Analysis Hydrothermal Hydrothermal XRD XRD (Structural Analysis) Hydrothermal->XRD Solvothermal Solvothermal Solvothermal->XRD Co_precipitation Co-precipitation Co_precipitation->XRD PLD Pulsed Laser Deposition PLD->XRD Electronic_Structure Electronic Structure - Band Gap - Density of States - Oxidation States XRD->Electronic_Structure XPS XPS (Oxidation States, Elemental Composition) XPS->Electronic_Structure XAS XAS (Local Electronic Structure) XAS->Electronic_Structure UV_Vis UV-Vis Spectroscopy (Band Gap) UV_Vis->Electronic_Structure SEM_TEM SEM/TEM (Morphology) MIT Metal-Insulator Transition Electronic_Structure->MIT Optical_Properties Optical Properties Electronic_Structure->Optical_Properties

Caption: Experimental workflow for the synthesis and characterization of nickel-doped vanadium oxides.

Doping_Effects Doping Nickel Doping Lattice_Distortion Lattice Distortion Doping->Lattice_Distortion Oxygen_Vacancies Creation of Oxygen Vacancies Doping->Oxygen_Vacancies Charge_Carrier Change in Charge Carrier Concentration Doping->Charge_Carrier Electronic_Structure Alteration of Electronic Structure Lattice_Distortion->Electronic_Structure Oxygen_Vacancies->Electronic_Structure Charge_Carrier->Electronic_Structure Band_Gap Band Gap Modification Electronic_Structure->Band_Gap DOS Changes in Density of States Electronic_Structure->DOS Properties Modified Material Properties Band_Gap->Properties DOS->Properties MIT_Temp Lowered MIT Temperature (VO2) Properties->MIT_Temp Optical_Prop Tunable Optical Properties Properties->Optical_Prop Conductivity Altered Electrical Conductivity Properties->Conductivity

Caption: Logical relationship of nickel doping effects on the electronic structure of vanadium oxide.

Conclusion

The introduction of nickel as a dopant into vanadium oxides provides a powerful means to engineer their electronic structure. This guide has detailed the primary synthesis methodologies, outlined the key experimental techniques for characterization, and summarized the significant impacts of nickel doping, such as band gap modification and alteration of the metal-insulator transition temperature. The provided quantitative data and workflow diagrams offer a structured understanding of this complex materials system. For researchers and scientists, this knowledge is fundamental for the rational design of novel materials with tailored electronic properties for a wide array of applications, from advanced electronics to catalysis and beyond.

References

An In-depth Technical Guide to the Magnetic Properties of Nickel-Vanadium Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of Nickel-Vanadium (NiV) alloys, with a focus on the quantum phase transition from a ferromagnetic to a paramagnetic state. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying physical phenomena.

Introduction

Nickel-Vanadium (NiV) alloys have garnered significant interest in condensed matter physics due to their tunable magnetic properties. By varying the concentration of vanadium, it is possible to suppress the ferromagnetic order of nickel, inducing a quantum phase transition (QPT) at a critical vanadium concentration. This transition, occurring at absolute zero, is driven by quantum fluctuations and offers a rich platform for studying quantum criticality. Understanding the magnetic behavior of these alloys is crucial for the development of novel materials with specific magnetic responses for various technological applications.

Pure nickel is a ferromagnetic material with a Curie temperature (TC) of approximately 631 K.[1] The introduction of non-magnetic vanadium atoms into the nickel lattice disrupts the long-range ferromagnetic ordering. As the vanadium concentration (x) in Ni1-xVx alloys increases, the Curie temperature is progressively suppressed.[2]

Magnetic Phase Diagram and Quantum Criticality

The magnetic properties of NiV alloys are best understood through their magnetic phase diagram. The primary feature is the suppression of the ferromagnetic phase with increasing vanadium content, leading to a quantum critical point (QCP) where the ferromagnetic ordering temperature reaches absolute zero.

The critical concentration of vanadium (xc) at which the transition from a ferromagnetic to a paramagnetic ground state occurs is approximately 11.6 at.% V (x ≈ 0.116) .[2] For vanadium concentrations below xc, the alloy exhibits ferromagnetic ordering at low temperatures. For concentrations above xc, the alloy remains paramagnetic even at absolute zero.

The transition at the QCP is not a clean ferromagnetic-to-paramagnetic transition. Instead, it is strongly influenced by atomic disorder, leading to the formation of magnetic inhomogeneities. In the vicinity of the critical concentration, evidence of a "quantum Griffiths phase" has been reported, characterized by the presence of rare, large magnetic clusters that can order independently of the bulk material.[3][4] At very low temperatures, a cluster glass phase has been observed, which can mask the true quantum critical point.[2]

Quantitative Magnetic Data

The following tables summarize the key magnetic properties of NiV alloys as a function of vanadium concentration.

Curie Temperature (TC)

The Curie temperature is a critical parameter that marks the transition from a ferromagnetic to a paramagnetic state upon heating. In NiV alloys, TC is highly sensitive to the vanadium concentration.

Vanadium Concentration (at. % V)Curie Temperature (TC) (K)
0~631
6> 300[2]
8~250[2]
10~150[2]
10.6~100[2]
11.4~50[2]
12< 50[2]
13No ferromagnetic transition observed down to 2K[2]

Note: The values for V concentrations between 6% and 13% are estimated from graphical data presented in scientific literature.[2]

Saturation Magnetization (Ms)

Saturation magnetization represents the maximum possible magnetization of a material. In NiV alloys, the magnetic moment per atom, and consequently the saturation magnetization, decreases with increasing vanadium content. For compositions near the critical concentration (e.g., 10 at.% to 13 at.% V), the magnetization does not fully saturate even at high magnetic fields (up to 5 Tesla), indicating the presence of significant magnetic disorder and short-range magnetic correlations.[2]

Magnetic Susceptibility (χ)

Magnetic susceptibility measures the degree of magnetization of a material in response to an applied magnetic field. In the paramagnetic phase (above TC or for x > xc), the inverse magnetic susceptibility (1/χ) versus temperature (T) plots for NiV alloys show a downturn with decreasing temperature.[2] This deviation from the linear Curie-Weiss behavior is a hallmark of the Griffiths phase, indicating the presence of local magnetic ordering in the form of clusters within the paramagnetic bulk.[2]

Experimental Protocols

The characterization of the magnetic properties of NiV alloys involves a suite of sensitive experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.

Sample Preparation

Polycrystalline Ni1-xVx alloy samples are typically prepared by arc-melting high-purity nickel and vanadium metals in an argon atmosphere. To ensure homogeneity, the resulting ingots are often flipped and re-melted multiple times. Subsequent annealing at high temperatures (e.g., 1000 °C for several days) in a vacuum-sealed quartz tube is performed to promote chemical homogeneity, followed by quenching in cold water to retain the disordered solid solution phase.

Vibrating Sample Magnetometry (VSM)

Objective: To measure the bulk magnetic properties, including magnetization versus magnetic field (M-H) hysteresis loops and magnetization versus temperature (M-T) curves to determine the Curie temperature.

Methodology:

  • A small, well-defined sample of the NiV alloy is mounted on a sample holder at the end of a vibrating rod.

  • The sample is placed within a uniform magnetic field generated by an electromagnet or a superconducting magnet.

  • The sample is vibrated sinusoidally at a constant frequency.

  • According to Faraday's law of induction, the changing magnetic flux from the vibrating magnetic sample induces a voltage in a set of pick-up coils.

  • This induced voltage is proportional to the magnetic moment of the sample.

  • For M-H measurements, the temperature is held constant while the applied magnetic field is swept through a range of values (e.g., -5 T to 5 T).

  • For M-T measurements, a small, constant magnetic field is applied, and the magnetization is recorded as the temperature is varied. Field-cooled (FC) and zero-field-cooled (ZFC) protocols are often employed to probe magnetic irreversibility. In ZFC measurements, the sample is cooled in zero field, after which a small field is applied and the magnetization is measured upon warming. In FC measurements, the sample is cooled in the presence of the measuring field.

Small-Angle Neutron Scattering (SANS)

Objective: To probe the magnetic microstructure and correlations on the nanometer scale, providing direct evidence for magnetic inhomogeneities such as magnetic clusters.

Methodology:

  • A well-collimated beam of monochromatic neutrons is directed at the NiV alloy sample.

  • The neutrons are scattered by both the atomic nuclei (nuclear scattering) and the magnetic moments (magnetic scattering) within the sample.

  • The scattered neutrons are detected by a two-dimensional position-sensitive detector placed at a distance from the sample.

  • The scattering intensity is measured as a function of the scattering vector, Q, which is related to the scattering angle. The magnitude of Q is inversely proportional to the real-space length scale being probed.

  • To separate the nuclear and magnetic scattering contributions, measurements are often performed with and without an applied magnetic field, and by using polarized neutrons.

  • By analyzing the Q-dependence of the magnetic scattering cross-section, information about the size, shape, and correlation length of magnetic inhomogeneities can be extracted.

Muon Spin Relaxation/Rotation (µSR)

Objective: To act as a sensitive local probe of internal magnetic fields and their distribution within the material, providing insights into the nature of magnetic ordering and dynamics.

Methodology:

  • A beam of 100% spin-polarized positive muons is implanted into the NiV alloy sample.

  • The muons thermalize at interstitial sites within the crystal lattice without significantly disturbing the host material.

  • The spin of each muon precesses in the local magnetic field at its stopping site with a frequency proportional to the field strength.

  • Muons are unstable particles and decay with a lifetime of ~2.2 µs, emitting a positron preferentially in the direction of the muon's spin at the moment of decay.

  • Detectors placed around the sample record the arrival time and direction of these decay positrons.

  • The time evolution of the muon spin polarization is determined from the asymmetry in the positron count rate.

  • In a magnetically ordered material, the coherent precession of the muon spins in the internal magnetic field leads to oscillations in the µSR signal, from which the magnitude and distribution of the ordered magnetic moments can be determined. In a disordered or fluctuating magnetic environment, the muon spins dephase, leading to a relaxation of the µSR signal.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental workflows related to the magnetic properties of NiV alloys.

G cluster_0 Alloy Composition cluster_1 Atomic Scale Interaction cluster_2 Macroscopic Magnetic Properties Ni_Matrix Nickel (Ni) Matrix (Ferromagnetic) Disruption Disruption of Ferromagnetic Exchange Ni_Matrix->Disruption V_Impurity Vanadium (V) Impurity (Non-magnetic) V_Impurity->Disruption introduces Magnetic_Clusters Formation of Magnetic Clusters Disruption->Magnetic_Clusters leads to Tc_Suppression Suppression of Curie Temperature (Tc) Magnetic_Clusters->Tc_Suppression QPT Quantum Phase Transition (at xc ≈ 11.6% V) Tc_Suppression->QPT

Caption: Logical relationship of V impurities on NiV alloy's magnetic properties.

G Start Sample Preparation (Arc Melting, Annealing) VSM Vibrating Sample Magnetometry (VSM) Start->VSM SANS Small-Angle Neutron Scattering (SANS) Start->SANS muSR Muon Spin Relaxation (µSR) Start->muSR Bulk_Properties Bulk Magnetic Properties (M-H, M-T, Tc) VSM->Bulk_Properties Microstructure Magnetic Microstructure (Clusters, Correlations) SANS->Microstructure Local_Magnetism Local Magnetic Fields & Dynamics muSR->Local_Magnetism Analysis Data Analysis & Interpretation Bulk_Properties->Analysis Microstructure->Analysis Local_Magnetism->Analysis

Caption: Experimental workflow for magnetic characterization of NiV alloys.

Conclusion

The Nickel-Vanadium alloy system serves as a model for studying disorder-driven quantum phase transitions. The introduction of vanadium impurities into the nickel lattice systematically suppresses ferromagnetism, leading to a quantum critical point at approximately 11.6 at.% V. The magnetic properties in the vicinity of this critical point are dominated by magnetic inhomogeneities, such as clusters, which give rise to complex phenomena like the quantum Griffiths phase. The experimental investigation of these alloys, employing techniques such as VSM, SANS, and µSR, provides a detailed picture of both the macroscopic and microscopic magnetic behavior. This in-depth understanding is essential for the fundamental science of quantum materials and may guide the future design of alloys with tailored magnetic functionalities.

References

A Technical Guide to the Superconducting Properties of Nickel-Vanadium Alloys

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers and Scientists

October 7, 2025

Abstract

This technical guide provides a comprehensive overview of the superconducting properties of the nickel-vanadium (Ni-V) binary alloy system. Due to a scarcity of research on Ni-V thin films, this document focuses on the well-documented properties of bulk Ni-V alloys, offering valuable insights for the prospective development of thin film applications. The guide details the relationship between chemical composition, crystallographic structure, and the superconducting transition temperature (Tc). Furthermore, it outlines standardized experimental protocols for the synthesis of analogous thin films via DC magnetron sputtering and the characterization of their superconducting properties through four-point probe and SQUID magnetometry techniques. All quantitative data is summarized in tabular format, and key experimental workflows are visualized using process flow diagrams.

Introduction

Vanadium-based alloys are a significant class of materials in the field of superconductivity. Several vanadium alloys exhibit superconducting behavior, with the A15 phase compound V3Si being a notable example. The addition of nickel to vanadium acts as a tuning parameter, influencing the electronic properties and crystal structure of the resulting alloy, which in turn dictates its superconducting characteristics. Understanding this relationship is crucial for the design and fabrication of novel superconducting materials and devices. This guide serves as a foundational resource for researchers exploring the potential of the Ni-V system, particularly in the context of thin film technologies.

Superconducting Properties of Bulk Nickel-Vanadium Alloys

The superconducting nature of the Ni-V system is intricately linked to its structural phase diagram. Research into bulk V-Ni alloys has established that superconductivity is primarily observed in the body-centered cubic (BCC) solid solution of nickel in vanadium (α-phase) and in the tetragonal σ-phase.

Dependence of Critical Temperature (Tc) on Composition

The superconducting critical temperature (Tc) of V-Ni alloys is highly sensitive to the concentration of nickel. In the V-rich BCC α-phase, the addition of nickel leads to a decrease in Tc. Pure vanadium has a Tc of 5.3 K, and this value is suppressed as the nickel content increases. Superconductivity persists in the BCC phase up to the solubility limit. The σ-phase, which exists in a narrow composition range, also exhibits superconductivity, with Tc values dependent on the precise stoichiometry. Intermetallic compounds such as VNi2 and VNi3, which are present at higher nickel concentrations, are not superconducting.

Quantitative Data Summary

The following table summarizes the known superconducting transition temperatures for various compositions of bulk V-Ni alloys, correlating them with their respective crystallographic phases.

Vanadium (at. %)Nickel (at. %)Crystal PhaseSuperconducting Critical Temperature (Tc) (K)
1000BCC (α-phase)5.3
> 90< 10BCC (α-phase)Decreases with increasing Ni
~60 - 70~30 - 40Tetragonal (σ-phase)Varies with composition
< 50> 50IntermetallicNot Superconducting

Note: The precise Tc values for the σ-phase and the exact rate of Tc suppression in the α-phase can vary based on sample preparation and thermal history.

Due to the lack of experimental data for thin films, the critical magnetic field (Hc) and critical current density (Jc) for Ni-V thin films have not been documented. For bulk V-rich alloys, the upper critical field (Hc2) is expected to be on the order of several Tesla, a characteristic typical of type-II superconductors.

Experimental Protocols

While specific protocols for Ni-V thin films are not established in the literature, standard methodologies for the deposition and characterization of similar metallic alloy thin films can be readily adapted.

Thin Film Synthesis: DC Magnetron Sputtering

DC magnetron sputtering is a versatile physical vapor deposition (PVD) technique suitable for producing high-quality metallic alloy thin films.

Methodology:

  • Target Preparation: An alloy target with the desired V-Ni composition is fabricated. Alternatively, co-sputtering from separate vanadium and nickel targets can be employed, with the composition controlled by adjusting the relative power applied to each target.

  • Substrate Preparation: Silicon wafers with a thermally grown oxide layer (SiO2/Si) are commonly used as substrates. The substrates are cleaned ultrasonically in acetone, followed by isopropanol, and then dried with nitrogen gas.

  • Deposition Chamber Setup: The cleaned substrate is mounted in a high-vacuum sputtering chamber. The chamber is evacuated to a base pressure of at least 10-6 Torr to minimize impurities.

  • Sputtering Process:

    • High-purity argon gas is introduced into the chamber, and the pressure is maintained in the range of 1-10 mTorr.

    • A DC voltage is applied to the target(s), creating a plasma.

    • A magnetic field behind the target confines the plasma, enhancing the sputtering rate.

    • Argon ions bombard the target, ejecting atoms of vanadium and nickel which then deposit onto the substrate, forming a thin film.

    • The substrate temperature can be controlled during deposition to influence the film's crystallinity and microstructure. For metallic alloys, depositions can be performed at temperatures ranging from room temperature to several hundred degrees Celsius.

  • Film Thickness Control: The thickness of the film is controlled by the deposition time and sputtering rate, which is pre-calibrated using a quartz crystal monitor.

G cluster_prep Preparation cluster_sputter Sputtering Process cluster_characterization Post-Deposition Target Prepare V-Ni Alloy Target Evacuate Evacuate Chamber (< 10^-6 Torr) Target->Evacuate Substrate Clean Si/SiO2 Substrate Substrate->Evacuate Argon Introduce Argon Gas (1-10 mTorr) Evacuate->Argon Plasma Apply DC Voltage (Ignite Plasma) Argon->Plasma Deposit Sputter Deposition Plasma->Deposit Cooldown Cool Down in Vacuum Deposit->Cooldown Characterize Characterize Film Properties Cooldown->Characterize

DC Magnetron Sputtering Workflow for Ni-V Thin Films.
Characterization of Superconducting Properties

3.2.1. Critical Temperature (Tc) Measurement: Four-Point Probe

The four-point probe method is a standard technique for accurately measuring the electrical resistance of a thin film as a function of temperature, allowing for the determination of Tc.

Methodology:

  • Sample Mounting: The Ni-V thin film sample is mounted on a sample holder in a cryostat, which allows for temperature control down to liquid helium temperatures (~4 K).

  • Probe Configuration: Four electrical contacts are made to the surface of the film, typically in a linear arrangement. This can be done using spring-loaded pins or by depositing contact pads (e.g., gold) and wire bonding.

  • Measurement Principle:

    • A constant DC current is passed through the two outer probes.

    • A high-impedance voltmeter measures the voltage drop across the two inner probes.

    • Using two separate circuits for current injection and voltage measurement eliminates the contribution of contact resistance to the measurement.

  • Data Acquisition: The sample is slowly cooled, and the resistance (calculated from the measured voltage and applied current) is recorded as a function of temperature. The superconducting transition is identified by the sharp drop in resistance to zero. Tc is typically defined as the temperature at which the resistance drops to 50% of its value just above the transition.

3.2.2. Magnetic Property Measurement: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure the magnetic properties of materials, including the critical magnetic fields of superconductors.[1]

Methodology:

  • Sample Preparation: A small, well-defined piece of the Ni-V thin film is mounted in a sample holder.

  • Measurement of Magnetic Moment vs. Temperature:

    • The sample is cooled in a zero magnetic field to a temperature below its expected Tc.

    • A small magnetic field is applied, and the magnetic moment of the sample is measured as the temperature is slowly increased.

    • The onset of superconductivity is marked by the expulsion of the magnetic field (the Meissner effect), which is observed as a strong diamagnetic signal. This provides an alternative method for determining Tc.

  • Determination of Critical Magnetic Field (Hc):

    • The sample is held at a constant temperature below Tc.

    • The external magnetic field is swept from zero to a high value, and the magnetic moment is continuously measured.

    • For a type-II superconductor, the lower critical field (Hc1) is the point at which magnetic flux begins to penetrate the sample. The upper critical field (Hc2) is the field at which superconductivity is completely suppressed, and the material returns to its normal, non-superconducting state.

G cluster_workflow Characterization Workflow Start Ni-V Thin Film FourPoint Four-Point Probe Measurement Start->FourPoint Electrical Properties SQUID SQUID Magnetometry Start->SQUID Magnetic Properties Tc_Result Determine T_c FourPoint->Tc_Result Jc_Result Determine J_c (from transport) FourPoint->Jc_Result SQUID->Tc_Result (confirmatory) Hc_Result Determine H_c SQUID->Hc_Result

References

The Crystal Structure of Nickel-Vanadium Layered Double Hydroxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of nickel-vanadium layered double hydroxides (NiV-LDHs), materials of significant interest in catalysis, energy storage, and biomedical applications. This document details the synthesis, structural characterization, and key structural parameters of NiV-LDHs, offering a core resource for researchers in the field.

Introduction to Layered Double Hydroxides

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion. The structure is analogous to that of brucite (Mg(OH)₂), where a portion of the divalent cations is isomorphously substituted by trivalent cations, resulting in positively charged layers. This positive charge is balanced by interlayer anions and water molecules. The ability to tune the metal cations and interlayer anions allows for the tailoring of the physicochemical properties of LDHs for various applications.

Synthesis of Nickel-Vanadium Layered Double Hydroxides

The synthesis of NiV-LDHs is most commonly achieved through co-precipitation and hydrothermal methods. These techniques allow for the controlled formation of the layered structure with desired compositions.

Co-precipitation Method

The co-precipitation method involves the simultaneous precipitation of nickel and vanadium hydroxides from a solution containing their respective salts. The pH of the solution is maintained at a constant value, typically between 8 and 10, by the controlled addition of a base.

Experimental Protocol:

  • Preparation of Salt Solution: A mixed salt solution is prepared by dissolving stoichiometric amounts of a nickel salt (e.g., Ni(NO₃)₂·6H₂O) and a vanadium salt (e.g., VCl₃) in deionized water.

  • Preparation of Alkaline Solution: A separate solution of a base, such as sodium hydroxide (B78521) (NaOH) or a mixture of NaOH and sodium carbonate (Na₂CO₃), is prepared.

  • Co-precipitation: The mixed salt solution is added dropwise to the alkaline solution under vigorous stirring. The pH of the reaction mixture is continuously monitored and maintained at a constant value by the controlled addition of the alkaline solution.

  • Aging: The resulting slurry is aged at a specific temperature (e.g., 60-80 °C) for a period of several hours to promote crystal growth and improve crystallinity.

  • Washing and Drying: The precipitate is collected by centrifugation or filtration, washed repeatedly with deionized water and ethanol (B145695) to remove residual ions, and finally dried in an oven at a controlled temperature (e.g., 60-80 °C).

Hydrothermal Method

The hydrothermal method involves the crystallization of NiV-LDHs from a precursor solution under elevated temperature and pressure in a sealed autoclave. This method often results in materials with higher crystallinity and well-defined morphologies.

Experimental Protocol:

  • Preparation of Precursor Solution: A precursor solution is prepared by dissolving nickel and vanadium salts, and a precipitating agent (e.g., urea (B33335) or ammonia) in deionized water.

  • Hydrothermal Treatment: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically 100-180 °C) for a defined period (e.g., 12-24 hours).

  • Cooling and Collection: After the hydrothermal reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting product is collected by centrifugation or filtration.

  • Washing and Drying: The collected product is washed thoroughly with deionized water and ethanol and then dried in an oven.

Diagram of the General Synthesis Workflow for NiV-LDHs:

Synthesis_Workflow cluster_coprecipitation Co-precipitation Method cluster_hydrothermal Hydrothermal Method cluster_common Common Steps cp1 Prepare Mixed Salt Solution (Ni²⁺, V³⁺) cp3 Controlled pH Precipitation cp1->cp3 cp2 Prepare Alkaline Solution (e.g., NaOH) cp2->cp3 cp4 Aging cp3->cp4 wash Washing cp4->wash ht1 Prepare Precursor Solution ht2 Autoclave Reaction (High T & P) ht1->ht2 ht2->wash dry Drying wash->dry product product dry->product NiV-LDH Powder

Caption: General workflow for the synthesis of NiV-LDHs.

Crystal Structure and Characterization

The crystal structure of NiV-LDHs is typically characterized by a layered arrangement of brucite-like sheets. The incorporation of trivalent vanadium into the nickel hydroxide layers leads to a net positive charge, which is compensated by interlayer anions.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of NiV-LDHs. The diffraction patterns of NiV-LDHs typically exhibit a series of characteristic peaks corresponding to the (003), (006), (012), (015), and (110) planes of a hydrotalcite-like structure. The position of the (003) peak is particularly important as it allows for the calculation of the basal spacing (d₀₀₃), which represents the distance between adjacent brucite-like layers.

Experimental Protocol:

  • Sample Preparation: A fine powder of the synthesized NiV-LDH is mounted on a sample holder.

  • Data Collection: The XRD pattern is recorded using a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å). Data is typically collected over a 2θ range of 5° to 70°.

  • Data Analysis: The obtained diffraction pattern is analyzed to identify the crystallographic phase and to calculate the lattice parameters. The basal spacing (d) is calculated using Bragg's Law: nλ = 2dsinθ.

Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement of the powder XRD data can be performed. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of lattice parameters, atomic positions, and site occupancies with high precision.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and crystal structure of NiV-LDH nanosheets. High-resolution TEM (HRTEM) can reveal the lattice fringes, providing information about the interlayer spacing and crystallinity. Selected area electron diffraction (SAED) patterns can be used to confirm the crystalline nature and determine the crystallographic orientation of the nanosheets.

Experimental Protocol:

  • Sample Preparation: A small amount of the NiV-LDH powder is dispersed in a solvent like ethanol, and a drop of the suspension is placed onto a carbon-coated copper grid and allowed to dry.

  • Imaging: The sample is observed under a transmission electron microscope at a specific accelerating voltage.

  • Data Analysis: The morphology, particle size, and lattice fringes are analyzed from the obtained images and diffraction patterns.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the NiV-LDH structure. The spectra typically show a broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and interlayer water molecules. Bands in the lower wavenumber region are attributed to the vibrations of the interlayer anions and the M-O and M-O-M bonds in the hydroxide layers.

Experimental Protocol:

  • Sample Preparation: The NiV-LDH powder is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Collection: The FTIR spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups and the nature of the interlayer species.

Diagram of the Characterization Workflow for NiV-LDHs:

Characterization_Workflow cluster_techniques Characterization Techniques cluster_information Obtained Information start Synthesized NiV-LDH xrd X-ray Diffraction (XRD) start->xrd tem Transmission Electron Microscopy (TEM) start->tem ftir Fourier-Transform Infrared Spectroscopy (FTIR) start->ftir info_xrd Crystal Structure Phase Purity Lattice Parameters Basal Spacing xrd->info_xrd info_tem Morphology Particle Size Lattice Fringes Crystallinity tem->info_tem info_ftir Functional Groups Interlayer Anions M-O Vibrations ftir->info_ftir

Synthesis of Nickel Vanadate Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nickel vanadate (B1173111) nanoparticles (Ni₃V₂O₈, Ni₂V₂O₇, NiV₂O₆, etc.), materials of significant interest for their diverse applications in energy storage, catalysis, and biomedicine. This document details various synthesis methodologies, presents key quantitative data for comparative analysis, and explores the mechanistic insights relevant to drug development professionals, particularly in the context of cancer therapy.

Introduction to Nickel Vanadate Nanoparticles

Nickel vanadate nanoparticles are a class of transition metal oxides that have garnered considerable attention due to their unique physicochemical properties. These properties, which include high electrochemical activity and catalytic potential, are highly dependent on the nanoparticles' size, morphology, and crystal structure. Consequently, the synthesis method plays a crucial role in tailoring these characteristics for specific applications. For drug development, the ability to control these parameters is paramount for achieving desired therapeutic effects and minimizing toxicity. Nickel-based nanoparticles, including nickel vanadate, have shown promise in cancer therapy and as drug delivery platforms.[1][2][3]

Synthesis Methodologies

Several methods have been successfully employed for the synthesis of nickel vanadate nanoparticles. The choice of method influences the final properties of the nanoparticles. The most common techniques include hydrothermal synthesis, co-precipitation, the sol-gel method, and sonochemical synthesis.

Hydrothermal Synthesis

The hydrothermal method is a widely used technique for synthesizing crystalline nanoparticles from aqueous solutions under high temperature and pressure. This method allows for excellent control over particle size and morphology.

Experimental Protocol:

A typical hydrothermal synthesis of Ni₃V₂O₈ nanoparticles involves the following steps:

  • Precursor Preparation: Prepare aqueous solutions of a nickel salt (e.g., nickel nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O) and a vanadium source (e.g., sodium metavanadate, NaVO₃).

  • Mixing: The precursor solutions are mixed under constant stirring. The molar ratio of the precursors is critical in determining the final stoichiometry of the nickel vanadate.

  • pH Adjustment: The pH of the resulting solution is often adjusted using a base (e.g., NaOH or ammonia) to facilitate the precipitation of the desired nickel vanadate phase.

  • Hydrothermal Treatment: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 120°C and 200°C) for a set duration (ranging from a few hours to a full day).[4]

  • Product Recovery: After the autoclave cools to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven.

Experimental Workflow:

hydrothermal_workflow cluster_prep Precursor Preparation Ni_precursor Nickel Salt Solution (e.g., Ni(NO₃)₂·6H₂O) Mixing Mixing & Stirring Ni_precursor->Mixing V_precursor Vanadium Source Solution (e.g., NaVO₃) V_precursor->Mixing pH_adjust pH Adjustment Mixing->pH_adjust Autoclave Hydrothermal Treatment (Autoclave) pH_adjust->Autoclave Centrifuge Centrifugation Autoclave->Centrifuge Wash Washing (Water & Ethanol) Centrifuge->Wash Dry Drying Wash->Dry Nanoparticles Nickel Vanadate Nanoparticles Dry->Nanoparticles

Hydrothermal Synthesis Workflow
Co-precipitation Method

Co-precipitation is a simple, rapid, and cost-effective method for synthesizing nanoparticles. It involves the simultaneous precipitation of the nickel and vanadate ions from a solution by adding a precipitating agent.

Experimental Protocol:

  • Precursor Solution: Nickel and vanadium precursors are dissolved in a suitable solvent, typically deionized water, to form a homogeneous solution.

  • Precipitating Agent: A precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is added dropwise to the precursor solution under vigorous stirring.[5]

  • Precipitation: The addition of the precipitating agent leads to a change in pH, causing the co-precipitation of nickel and vanadate ions as a hydroxide or other insoluble salt.

  • Aging: The precipitate is often aged in the mother liquor for a specific period to ensure complete precipitation and improve crystallinity.

  • Washing and Drying: The precipitate is then filtered, washed extensively with deionized water to remove impurities, and dried.

  • Calcination: A final calcination step at an elevated temperature is typically required to convert the precursor precipitate into the desired nickel vanadate crystalline phase.

Experimental Workflow:

coprecipitation_workflow Precursors Dissolved Nickel & Vanadium Precursors Precipitation Co-precipitation & Stirring Precursors->Precipitation Precip_agent Precipitating Agent (e.g., NaOH) Precip_agent->Precipitation Aging Aging Precipitation->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying Filtration->Drying Calcination Calcination Drying->Calcination Nanoparticles Nickel Vanadate Nanoparticles Calcination->Nanoparticles

Co-precipitation Synthesis Workflow
Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.

Experimental Protocol:

  • Sol Formation: Metal alkoxides or metal salts of nickel and vanadium are used as precursors. These are dissolved in a suitable solvent, often an alcohol, along with a controlled amount of water. Hydrolysis and condensation reactions are initiated, leading to the formation of a colloidal suspension, or "sol".

  • Gelation: With time, the sol undergoes further condensation, leading to the formation of a continuous liquid-filled solid network, known as a "gel".

  • Aging: The gel is aged to allow for further strengthening of the network and completion of the chemical reactions.

  • Drying: The solvent is removed from the gel network to obtain a solid material. This can be done through various techniques, such as oven drying or supercritical drying, which significantly impact the final porosity of the material.

  • Calcination: The dried gel is calcined at a specific temperature to remove residual organic compounds and induce crystallization, resulting in the formation of nickel vanadate nanoparticles.[6]

Experimental Workflow:

solgel_workflow Precursors Nickel & Vanadium Precursors in Solvent Sol_formation Hydrolysis & Condensation (Sol) Precursors->Sol_formation Gelation Gelation Sol_formation->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Nanoparticles Nickel Vanadate Nanoparticles Calcination->Nanoparticles

Sol-Gel Synthesis Workflow
Sonochemical Method

The sonochemical method utilizes high-intensity ultrasound to induce chemical reactions. The formation, growth, and implosive collapse of bubbles in a liquid (acoustic cavitation) create localized hot spots with extremely high temperatures and pressures, driving the synthesis of nanoparticles.

Experimental Protocol:

  • Reaction Mixture: Aqueous solutions of nickel and vanadium precursors are mixed.

  • Ultrasonic Irradiation: The solution is subjected to high-frequency ultrasound waves (typically 20 kHz or higher) using an ultrasonic probe or bath.

  • Cavitation and Reaction: The acoustic cavitation generates extreme conditions, leading to the formation of nickel vanadate nanoparticles. The reaction often proceeds rapidly.

  • Product Isolation: The synthesized nanoparticles are separated from the solution by centrifugation or filtration.

  • Washing and Drying: The product is washed with deionized water and ethanol to remove impurities and then dried. A post-synthesis heat treatment may be employed to enhance crystallinity.

Experimental Workflow:

sonochemical_workflow Precursors Aqueous Solution of Ni & V Precursors Ultrasonication Ultrasonic Irradiation Precursors->Ultrasonication Cavitation Acoustic Cavitation & Nanoparticle Formation Ultrasonication->Cavitation Centrifugation Centrifugation Cavitation->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Nanoparticles Nickel Vanadate Nanoparticles Drying->Nanoparticles

Sonochemical Synthesis Workflow

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of nickel vanadate and related nanoparticles, providing a basis for comparison between different synthesis methods and their outcomes.

Table 1: Hydrothermal Synthesis Parameters and Resulting Nanoparticle Characteristics

Nickel PrecursorVanadium PrecursorTemperature (°C)Time (h)Resulting PhaseParticle Size/MorphologyReference
Ni(NO₃)₂·6H₂ONaVO₃18012Ni₃V₂O₈Circular and ovular structures[2]
Ni(NO₃)₂·6H₂OSodium MetavanadateNot SpecifiedNot SpecifiedNi₃V₂O₈Small stone-like morphology[7]
Nickel NitrateNot Specified18036NiVO₃18-110 nm, mean size 44 nm[8]
NiCl₂·6H₂OGraphene Oxide18024rGO@Ni₃V₂O₈Interconnected hollow microspheres[4]

Table 2: Co-precipitation Synthesis Parameters and Resulting Nanoparticle Characteristics

Nickel PrecursorVanadium PrecursorPrecipitating AgentCalcination Temp (°C)Resulting PhaseParticle Size/MorphologyReference
Ni(NO₃)₂·6H₂ONot SpecifiedNH₃550NiO~1-10 µm (agglomerates)[5]
GeneralGeneralBase (e.g., NaOH)VariesMetal OxideVaries[9]

Table 3: Sol-Gel Synthesis Parameters and Resulting Nanoparticle Characteristics

Nickel PrecursorVanadium PrecursorGelling Agent/SolventCalcination Temp (°C)Resulting PhaseParticle Size/MorphologyReference
Ni(NO₃)₂·6H₂ONot SpecifiedNaOH550NiO~40-45 nm[6]
Ni(NO₃)₂·6H₂ONot SpecifiedNaOHNot SpecifiedNiO26.80 nm - 37.96 nm[10]

Table 4: Sonochemical Synthesis Parameters and Resulting Nanoparticle Characteristics

Nickel PrecursorVanadium PrecursorFrequency (kHz)Power (W)Resulting PhaseParticle Size/MorphologyReference
Ni(NO₃)₂Not SpecifiedNot SpecifiedNot SpecifiedNiO~20 nm[11]
GeneralGeneral2017.9 W·cm⁻²Fe₃O₄, AuVaries[11]

Relevance to Drug Development: Signaling Pathways

Nickel vanadate nanoparticles, particularly nickel-doped vanadium pentoxide (Ni@V₂O₅), have demonstrated potential in cancer therapy by inducing apoptosis in cancer cells. One of the key mechanisms identified is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.

The inhibition of the PI3K/Akt/mTOR pathway by Ni@V₂O₅ nanocomposites leads to the suppression of oncogenic marker proteins, thereby inducing apoptosis in cancer cells. This targeted inhibition highlights the potential of nickel vanadate nanoparticles as a platform for developing novel anticancer agents.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Nickel Vanadate Nanoparticles:

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activation PI3K->PIP3 Phosphorylation of PIP2 mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes NiV_NP Nickel Vanadate Nanoparticles NiV_NP->PI3K Inhibition NiV_NP->Akt Inhibition NiV_NP->mTOR Inhibition

Inhibition of PI3K/Akt/mTOR Pathway

Conclusion

The synthesis of nickel vanadate nanoparticles can be achieved through various methods, each offering distinct advantages in controlling the physicochemical properties of the final product. The hydrothermal method provides excellent control over crystallinity and morphology, while co-precipitation offers a simpler and more scalable approach. The sol-gel and sonochemical methods provide alternative routes for producing homogenous and fine nanoparticles. For researchers and professionals in drug development, the ability to tailor these nanoparticles is crucial. The demonstrated activity of nickel vanadate nanoparticles in inhibiting key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, opens promising avenues for the development of novel cancer therapeutics and targeted drug delivery systems. Further research into the surface functionalization of these nanoparticles will be essential to enhance their biocompatibility and targeting efficiency for clinical applications.

References

A Comprehensive Technical Guide to the Electrochemical Properties of Nickel-Vanadium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-vanadium (Ni-V) based compounds have emerged as highly promising materials in the fields of energy storage and catalysis. Their unique electronic structures, synergistic effects between the constituent metals, and diverse morphologies contribute to their exceptional electrochemical performance. This technical guide provides an in-depth overview of the electrochemical properties of various nickel-vanadium compounds, including layered double hydroxides (LDHs), sulfides, nitrides, phosphides, and oxides. It details the experimental protocols for their synthesis and characterization, presents a comprehensive summary of their performance metrics, and visualizes key experimental workflows. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of advanced materials for supercapacitors, batteries, and electrocatalytic applications.

I. Families of Nickel-Vanadium Compounds and Their Electrochemical Applications

Nickel-vanadium compounds can be broadly categorized based on their anionic components, each exhibiting distinct electrochemical characteristics tailored for specific applications.

  • Nickel-Vanadium Layered Double Hydroxides (NiV-LDHs): These materials possess a unique layered structure with intercalated anions, providing a large surface area and facilitating ion transport. They are particularly effective as electrocatalysts for the Oxygen Evolution Reaction (OER), a key process in water splitting for hydrogen production. The incorporation of vanadium into the nickel hydroxide (B78521) lattice can enhance electrical conductivity and create more active sites.[1][2]

  • Nickel-Vanadium Sulfides (NVS): NVS compounds have shown exceptional performance as electrode materials for supercapacitors. They offer high theoretical capacitance and excellent redox activity due to the multiple oxidation states of both nickel and vanadium.[3][4] When composited with conductive materials like graphene, their performance can be further enhanced by improving electron transport and preventing agglomeration.[3]

  • Nickel-Vanadium Nitrides (Ni-V-N): These compounds are recognized for their high conductivity and stability, making them suitable for applications in both supercapacitors and the Hydrogen Evolution Reaction (HER). The nitrogen incorporation can modulate the electronic structure of the metallic centers, leading to improved catalytic activity.

  • Nickel-Vanadium Phosphides (Ni-V-P): Similar to nitrides, phosphides exhibit excellent electrical conductivity and are primarily investigated as efficient and stable electrocatalysts for the HER in both acidic and alkaline media. Doping nickel phosphide (B1233454) with vanadium can optimize the electronic structure and enhance the intrinsic catalytic activity.[5]

  • Nickel-Vanadium Oxides (Ni-V-O): This class of materials has been explored for various applications, including as anode materials for lithium-ion batteries and in electrochromic devices. The multiple oxidation states of vanadium contribute to their high charge storage capacity.

II. Experimental Protocols

A. Synthesis of Nickel-Vanadium Compounds

A common and versatile method for synthesizing various nanostructured nickel-vanadium compounds is the hydrothermal/solvothermal method . This technique allows for the control of morphology and composition by adjusting reaction parameters such as temperature, time, and precursor concentrations.

1. Hydrothermal Synthesis of Nickel-Vanadium Layered Double Hydroxide (NiV-LDH) on Nickel Foam

This protocol describes the in-situ growth of NiV-LDH nanosheets on a nickel foam substrate, which can then be directly used as an electrode.

  • Pre-treatment of Nickel Foam:

    • Cut the nickel foam into desired dimensions (e.g., 2 cm x 3 cm).

    • Ultrasonically clean the foam in acetone (B3395972) for 15 minutes to remove organic contaminants.

    • Treat the foam with a 3 M HCl solution in an ultrasonic bath for 15 minutes to remove the surface oxide layer.

    • Rinse thoroughly with deionized (DI) water and ethanol (B145695).

    • Dry the cleaned nickel foam in a vacuum oven at 60 °C.

  • Hydrothermal Reaction:

    • Prepare a precursor solution by dissolving nickel chloride hexahydrate (NiCl₂·6H₂O), vanadium trichloride (B1173362) (VCl₃), and urea (B33335) (CO(NH₂)₂) in DI water. A typical molar ratio is 2:1:5 for Ni:V:urea.

    • Stir the solution until all precursors are completely dissolved.

    • Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave.

    • Pour the precursor solution into the autoclave, ensuring the nickel foam is fully submerged.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Retrieve the NiV-LDH-coated nickel foam, rinse it with DI water and ethanol, and dry it at 60 °C.

2. Solvothermal Synthesis of Nickel-Vanadium Sulfide/Graphene (NVS/G) Composite

This protocol outlines the synthesis of a composite material where NVS nanoparticles are anchored on graphene nanosheets.[3]

  • Preparation of Graphene Oxide (GO): Synthesize GO from natural graphite (B72142) using a modified Hummers' method.

  • Solvothermal Synthesis:

    • Disperse a specific amount of GO in a solvent mixture (e.g., ethanol and DI water) through ultrasonication to form a homogeneous suspension.

    • Add nickel acetate, vanadium acetylacetonate, and thioacetamide (B46855) (as the sulfur source) to the GO suspension.

    • Stir the mixture vigorously to ensure uniform distribution of the precursors.

    • Transfer the resulting mixture to a Teflon-lined autoclave and heat at a temperature of around 180 °C for 12-24 hours.

    • After cooling, collect the black precipitate by centrifugation.

    • Wash the product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final NVS/G composite in a vacuum oven.

B. Electrode Preparation and Electrochemical Measurements

1. Working Electrode Preparation:

  • For in-situ grown materials (e.g., NiV-LDH on Ni foam): The synthesized material on the conductive substrate can be directly used as the working electrode.

  • For powdered materials (e.g., NVS/G):

    • Prepare a slurry by mixing the active material (e.g., 80 wt%), a conductive agent like carbon black (e.g., 10 wt%), and a binder such as polyvinylidene fluoride (B91410) (PVDF) (e.g., 10 wt%) in a solvent like N-methyl-2-pyrrolidone (NMP).

    • Coat the slurry onto a current collector (e.g., nickel foam, carbon cloth, or glassy carbon electrode).

    • Dry the electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) to remove the solvent.

    • Press the electrode under a certain pressure to ensure good contact between the material and the current collector.

2. Electrochemical Cell Assembly:

  • Three-Electrode System: This setup is used to evaluate the intrinsic electrochemical properties of the working electrode. It consists of:

    • Working Electrode: The prepared Ni-V compound electrode.

    • Counter Electrode: A platinum wire or graphite rod.

    • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.

  • Two-Electrode System (for Supercapacitor Device): This configuration is used to test the performance of a full cell. An asymmetric supercapacitor can be assembled using the Ni-V compound as the positive electrode and a carbon-based material (e.g., activated carbon or reduced graphene oxide) as the negative electrode.[3] A separator (e.g., filter paper or a polymer membrane) soaked in the electrolyte is placed between the two electrodes.

3. Electrochemical Characterization Techniques:

  • Cyclic Voltammetry (CV): This technique provides information about the capacitive behavior and redox reactions of the electrode material.

    • Procedure: The potential is swept linearly between two set points at various scan rates (e.g., 5 to 100 mV/s). The resulting current is measured as a function of the applied potential.

  • Galvanostatic Charge-Discharge (GCD): This method is used to determine the specific capacitance, energy density, and power density of the electrode material.

    • Procedure: The electrode is charged and discharged at a constant current density (e.g., 1 to 20 A/g) within a specific potential window.

  • Electrochemical Impedance Spectroscopy (EIS): This technique is employed to investigate the charge transfer resistance and ion diffusion processes at the electrode-electrolyte interface.

    • Procedure: A small amplitude AC voltage is applied over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz), and the impedance of the system is measured.

  • Linear Sweep Voltammetry (LSV) for Electrocatalysis (OER/HER): This is used to evaluate the catalytic activity of the material.

    • Procedure: The potential is swept in one direction at a slow scan rate (e.g., 5 mV/s), and the current response is recorded. The overpotential required to reach a certain current density (e.g., 10 mA/cm²) and the Tafel slope are determined from the LSV curve.

III. Quantitative Data Summary

The following tables summarize the key electrochemical performance metrics of various nickel-vanadium compounds reported in the literature.

Table 1: Supercapacitor Performance of Nickel-Vanadium Compounds

CompoundSynthesis MethodElectrolyteSpecific Capacitance (F/g) at Current Density (A/g)Energy Density (Wh/kg) at Power Density (W/kg)Cycling Stability
NiV-LDH Co-precipitation1 M KOH2612 at 2 mV/s (scan rate)--
NVS/G [3]Solvothermal-1437 at 174.7 at 80091.2% retention after 10,000 cycles
V-doped Ni₃S₂ Hydrothermal-2072 at 181.33 at 16086.4% retention after 10,000 cycles

Table 2: Electrocatalytic Performance of Nickel-Vanadium Compounds for OER and HER

CompoundReactionElectrolyteOverpotential (mV) at 10 mA/cm²Tafel Slope (mV/dec)Stability
NiV-LDH [1]OER1 M KOH350--
Ni/VN HERAlkaline43-More durable than Pt/C
V-Ni₂P [5]HER1.0 M NaOH93-Stable for 50 hours
V-doped Ni₃S₂ OER1 M KOH27356.67Stable for 24 hours
NiVMn Nitride HERAlkaline253 (at 100 mA/cm²)--
NiVMn Nitride UORAlkaline1.36 V (potential at 100 mA/cm²)--

IV. Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental and logical flows in the study of nickel-vanadium compounds.

experimental_workflow_synthesis cluster_synthesis Material Synthesis precursors Precursors (Ni, V salts, etc.) hydrothermal Hydrothermal/Solvothermal Reaction precursors->hydrothermal solvent Solvent (Water, Ethanol) solvent->hydrothermal substrate Substrate (e.g., Ni Foam) substrate->hydrothermal washing Washing & Centrifugation hydrothermal->washing drying Drying washing->drying final_material Final Ni-V Compound drying->final_material

Fig. 1: General workflow for the synthesis of nickel-vanadium compounds.

experimental_workflow_characterization cluster_characterization Material Characterization ni_v_compound Synthesized Ni-V Compound structural Structural Analysis (XRD) ni_v_compound->structural morphological Morphological Analysis (SEM, TEM) ni_v_compound->morphological compositional Compositional Analysis (XPS, EDX) ni_v_compound->compositional electrochemical Electrochemical Characterization ni_v_compound->electrochemical

Fig. 2: Key characterization techniques for Ni-V compounds.

experimental_workflow_electrochem_testing cluster_testing Electrochemical Testing electrode_prep Working Electrode Preparation cell_assembly Cell Assembly (Two- or Three-electrode) electrode_prep->cell_assembly cv Cyclic Voltammetry (CV) cell_assembly->cv gcd Galvanostatic Charge-Discharge (GCD) cell_assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) cell_assembly->eis performance_metrics Performance Metrics Calculation cv->performance_metrics gcd->performance_metrics eis->performance_metrics

Fig. 3: Standard workflow for electrochemical performance evaluation.

V. Conclusion

Nickel-vanadium compounds represent a versatile and high-performance class of materials for a range of electrochemical applications. The synergistic interplay between nickel and vanadium, coupled with the ability to tune their composition and morphology, allows for the rational design of materials with tailored properties. This guide has provided a comprehensive overview of the synthesis, characterization, and electrochemical performance of Ni-V compounds, with a focus on practical experimental protocols and quantitative data. The continued exploration of novel synthesis strategies and a deeper understanding of the structure-property relationships will undoubtedly lead to further advancements in the application of these promising materials in next-generation energy storage and conversion technologies.

References

Thermal Stability of Ni-V-O Thin Films: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of thin films in the Nickel-Vanadium-Oxide (Ni-V-O) system. Due to the limited availability of literature on the ternary Ni-V-O compound, this document focuses on the thermal characteristics of the constituent binary oxides—Nickel Oxide (NiO) and Vanadium Oxide (VOx)—and the influence of doping on their stability. The information presented is curated from scholarly articles and is intended to serve as a foundational resource for researchers in materials science and related fields.

Thermal Stability of Nickel Oxide (NiO) Thin Films

Nickel oxide (NiO) is a p-type semiconductor with a wide bandgap, making it suitable for various applications, including gas sensors, electrochromic devices, and as a hole-transport layer in solar cells. The thermal stability of NiO thin films is a critical factor in their performance and reliability.

Effect of Annealing on Structural and Optical Properties

Thermal annealing is a common post-deposition treatment used to improve the crystallinity and modify the optical and electrical properties of NiO thin films. The annealing temperature and atmosphere play a crucial role in determining the final film characteristics.

Table 1: Effect of Annealing on NiO Thin Film Properties

Deposition MethodAnnealing Temperature (°C)Annealing AtmosphereKey FindingsReference
DC Magnetron Sputtering200 - 550OxygenIncreased transparency from 5% to 80% at 700 nm. Increased optical band gap.[1]
Chemical Bath Deposition300 - 473 KAirBand gap increased from 2.1 to 3.9 eV.[2]
Thermal Evaporation300 - 700AirFormation of coexisting Ni and NiO granular films at 400°C.[3]
RF Magnetron Sputtering300OxygenAnnealing in oxygen stabilizes electrical parameters.
Experimental Protocols for NiO Thin Film Synthesis and Annealing
  • Deposition: NiO films are synthesized using DC magnetron sputtering from a metallic Ni target in an Ar/O2 gas mixture (e.g., 70%/30% ratio) with a deposition power of around 100 W.[1]

  • Annealing: The as-deposited films are then subjected to thermal annealing in an oxygen-containing environment at temperatures ranging from 200°C to 550°C for durations of 5 to 120 minutes to improve transparency and adjust electrical properties.[1]

experimental_workflow_NiO cluster_deposition DC Magnetron Sputtering cluster_annealing Thermal Annealing start Ni Target & Substrate process1 Introduce Ar/O2 Gas Mixture start->process1 process2 Apply DC Power (100W) process1->process2 film As-deposited NiO Film process2->film anneal Anneal in O2 Atmosphere (200-550°C, 5-120 min) film->anneal Post-deposition Treatment final_film Crystalline NiO Thin Film anneal->final_film

Fig. 1: Experimental workflow for NiO thin film deposition and annealing.

Thermal Stability of Vanadium Oxide (VOx) Thin Films

Vanadium oxides exhibit a rich variety of phases (e.g., VO2, V2O5, V2O3), with some undergoing a reversible metal-insulator transition (MIT) at specific temperatures. This property makes them highly attractive for applications such as smart windows, sensors, and switching devices. The thermal stability and phase purity of VOx thin films are paramount for their functionality.

Phase Transitions and Annealing Effects

Annealing of vanadium oxide thin films is a critical step to achieve the desired crystalline phase and, consequently, the desired electrical and optical properties. The annealing temperature, time, and atmosphere must be precisely controlled to navigate the complex vanadium-oxygen phase diagram.

Table 2: Annealing Effects on Vanadium Oxide Thin Film Properties

Initial Phase / Deposition MethodAnnealing Temperature (°C)Annealing TimeAnnealing AtmosphereResulting Phase / PropertiesReference
Sol-gel4301 - 7 hoursVacuum (5 Pa)V2O3 -> V3O5 -> VO2. Resistance change up to 3 orders of magnitude for VO2.[4]
Magnetron Sputtering (amorphous VOx)400 - 500-VacuumAmorphous -> VO2(B) -> VO2(B) + VO2(M).[5]
RF Magnetron Sputtering (V2O5)200 - 400-AirAmorphous to polycrystalline V2O5 at 400°C. Increased charge storage capacity.[6]
Sol-gel (V2O5)55010 hours-V2O5 -> VO2. Resistance change of 4 orders of magnitude.[7]
Gas Impulse Magnetron Sputtering423 - 673 K--Amorphous to nanocrystalline V2O5. Crystallite size from 23 to 27 nm.[8]
Experimental Protocols for VOx Thin Film Synthesis and Phase Engineering
  • Precursor Solution: A common precursor is prepared using vanadium pentoxide (V2O5) powder.

  • Deposition: The sol-gel solution is deposited on a substrate (e.g., c-sapphire) via methods like spin coating.

  • Annealing: The as-deposited film is annealed in a vacuum furnace at a specific temperature and for a controlled duration to induce the transformation to the desired VO2 phase. The annealing time is a critical parameter that influences the evolution from other vanadium oxide phases to VO2.[4]

phase_transition_VOx v2o3 V2O3 (1h annealing) v3o5 V3O5 (2h annealing) v2o3->v3o5 Increased Annealing Time vo2 VO2 (4-7h annealing) v3o5->vo2 Further Increased Annealing Time

References

An In-depth Technical Guide to the Optical Properties of Nickel-Doped Vanadium Pentoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of nickel-doped vanadium pentoxide (Ni-doped V₂O₅). Doping vanadium pentoxide with nickel has been shown to significantly alter its electronic and optical characteristics, leading to tunable properties that are of great interest for various applications, including photocatalysis, electrochromic devices, and sensors. This document summarizes key quantitative data, details common experimental protocols, and visualizes experimental workflows to facilitate understanding and further research in this area.

Introduction

Vanadium pentoxide (V₂O₅) is a transition metal oxide known for its distinct optical, electrical, and structural properties.[1] It typically has a band gap in the range of 2.2–2.7 eV.[1] The process of doping involves introducing a small fraction of a foreign species, in this case, nickel (Ni), into the host V₂O₅ lattice. This can lead to substantial changes in the material's physical properties.[1] The size, concentration, and orbital filling of the dopant ions significantly influence the tuning of the optical properties of V₂O₅ thin films.[1]

Nickel doping, in particular, has been a subject of interest for its ability to modify the bandgap and enhance the performance of V₂O₅ in various applications. This guide will delve into the specifics of these modifications.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from various studies on Ni-doped V₂O₅.

Table 1: Bandgap Energy and Crystallite Size of Ni-Doped V₂O₅ Nanoparticles

Dopant Concentration (M%)Synthesis MethodBandgap Energy (eV)Crystallite Size (nm)Reference
0 (Pure V₂O₅)Co-precipitation-24 - 43[2]
1Co-precipitation--[3]
5Co-precipitation--[3]
10Co-precipitation--[3]
UndisclosedCo-precipitation2.07 - 1.8824 - 29[4]
UndisclosedHydrothermal-53 (pure), 36 (5% Ni), 28 (10% Ni)[5]

Note: A significant bandgap difference (ΔEg) of 1.52 eV has been reported between pure and Ni-doped V₂O₅ nanoparticles.[2]

Table 2: Lattice Parameters of Pure and Ni-Doped V₂O₅

Materiala (Å)b (Å)c (Å)Reference
Pure V₂O₅11.4783.5834.362[6]
Ni-V₂O₅11.5123.5674.386[6]

Table 3: Optical Absorbance of V₂O₅ and Ni-Doped V₂O₅

MaterialWavelength (nm)Reference
V₂O₅215[7]
Ni@V₂O₅331[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Ni-doped V₂O₅ are crucial for reproducible research.

3.1. Synthesis Methods

Co-precipitation Method:

The co-precipitation method is a common technique for synthesizing pure and Ni-doped V₂O₅ nanoparticles.[2][4]

  • Precursor Preparation: Start with appropriate precursors for vanadium and nickel.

  • Co-precipitation: Mix the precursor solutions. The valent reduction of V, Ni, and oxygen stabilization leads to the formation of V₂O₅ and Ni-doped V₂O₅ nanoparticles.[2][4]

  • Washing and Drying: The resulting precipitate is washed and dried to obtain the final nanoparticle powder.

Hydrothermal Method:

The hydrothermal method is another facile and environmentally friendly approach to synthesize Ni-doped V₂O₅.[5]

  • Precursor Mixing: Mix the vanadium precursor and the nickel precursor in a solution.

  • Hydrothermal Reaction: The mixture is sealed in an autoclave and heated for a specific duration.

  • Product Recovery: The resulting product is then washed and dried. For comparison, pure V₂O₅ is synthesized using the same procedure without the nickel precursor.[5]

Polyol Synthesis:

This method can be used to create hierarchical V₂O₅ hollow microspheres.

  • Reactant Mixing: Mix NH₄VO₃ and Ni(AC)₂ in ethylene (B1197577) glycol (EG).

  • Refluxing: The solution is refluxed for a period (e.g., 3 hours).[6] During this process, Ni²⁺ can be reduced to Ni⁰ by the EG, which then reduces V⁵⁺ to V⁴⁺ and catalyzes the formation of vanadyl glycolate.[6]

  • Product Recovery: The precipitate is centrifuged, washed, and dried.[6]

  • Annealing: The final product is annealed in air (e.g., at 600°C for 2 hours).[6]

3.2. Characterization Techniques

The synthesized materials are typically characterized using a variety of techniques to determine their structural, morphological, and optical properties.

  • X-ray Diffraction (XRD): Used to analyze the crystal structure, phase purity, and crystallite size of the nanoparticles.[2][4][5]

  • UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): Employed to determine the optical absorbance and estimate the bandgap energy of the materials.[4][7][8]

  • Photoluminescence (PL) Spectroscopy: Used to investigate the electronic structure and recombination of charge carriers within the material.[2][3]

  • Fourier Transform Infrared Spectroscopy (FTIR): Helps in identifying the functional groups present in the synthesized nanoparticles.[2][4]

  • Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM): These techniques are used to study the morphology, size, and structure of the nanoparticles.[4]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Confirms the elemental composition of the synthesized materials.[4]

  • X-ray Photoelectron Spectroscopy (XPS): Used to examine the oxidation states and binding energies of the elements present.[2]

Visualizations

4.1. Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the synthesis and characterization of Ni-doped V₂O₅.

CoPrecipitation_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start precursors Prepare Vanadium and Nickel Precursors start->precursors mix Mix Precursor Solutions precursors->mix coprecipitate Co-precipitation Reaction mix->coprecipitate wash_dry Wash and Dry Precipitate coprecipitate->wash_dry nanoparticles Obtain Ni-doped V₂O₅ Nanoparticles wash_dry->nanoparticles xrd XRD nanoparticles->xrd Structural Analysis uv_vis UV-Vis DRS nanoparticles->uv_vis Optical Properties pl Photoluminescence nanoparticles->pl Electronic Properties ftir FTIR nanoparticles->ftir Functional Groups sem_tem FE-SEM/TEM nanoparticles->sem_tem Morphology

Caption: Workflow for Co-precipitation Synthesis and Characterization.

Hydrothermal_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start precursors Mix Vanadium and Nickel Precursors start->precursors autoclave Seal in Autoclave and Heat precursors->autoclave wash_dry Wash and Dry Product autoclave->wash_dry nanoparticles Obtain Ni-doped V₂O₅ wash_dry->nanoparticles xrd XRD nanoparticles->xrd Structural Analysis uv_vis UV-Vis nanoparticles->uv_vis Optical Properties

Caption: Workflow for Hydrothermal Synthesis and Characterization.

4.2. Conceptual Relationship

The following diagram illustrates the relationship between nickel doping and the resulting changes in the optical properties of vanadium pentoxide.

Doping_Effect cluster_changes Material Property Changes cluster_optical Observed Optical Properties doping Nickel Doping (Ni²⁺ into V₂O₅ lattice) lattice Lattice Structure Modification doping->lattice bandgap Bandgap Energy Alteration doping->bandgap defects Creation of Defect States doping->defects absorbance Shift in Optical Absorbance lattice->absorbance bandgap->absorbance transmittance Change in Transmittance bandgap->transmittance pl_emission Modified Photoluminescence defects->pl_emission

Caption: Effect of Nickel Doping on V₂O₅ Optical Properties.

Conclusion

The doping of vanadium pentoxide with nickel presents a viable and effective method for tuning its optical properties. The changes in bandgap energy, crystallite size, and photoluminescence are directly influenced by the concentration of the nickel dopant and the synthesis methodology employed. The provided data and protocols offer a foundational understanding for researchers and scientists. The tunability of these properties opens up possibilities for the development of advanced materials for a range of applications, and the information presented herein serves as a valuable resource for professionals in materials science and related fields.

References

Methodological & Application

Sol-Gel Synthesis of Nickel-Vanadium Mixed Oxides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-vanadium mixed oxides are a class of materials that have garnered significant interest due to their versatile applications in catalysis, energy storage, and electrochromic devices. The sol-gel method offers a powerful and flexible route to synthesize these materials with controlled stoichiometry, high purity, and tailored nanostructures at relatively low temperatures. This document provides detailed application notes and experimental protocols for the sol-gel synthesis of nickel-vanadium mixed oxides.

Applications of Nickel-Vanadium Mixed Oxides

Nickel-vanadium mixed oxides exhibit a range of functional properties that make them suitable for various advanced applications:

  • Catalysis: These mixed oxides are explored as catalysts in various organic reactions and for environmental applications such as the selective catalytic reduction of NOx gases. The synergistic effects between nickel and vanadium oxides can enhance catalytic activity and selectivity.

  • Energy Storage: As electrode materials in lithium-ion batteries and supercapacitors, nickel-vanadium mixed oxides can offer high specific capacitance and good cycling stability. For instance, nanostructured nickel vanadate (B1173111) has shown promising results as a supercapacitor electrode material.[1]

  • Electrochromic Devices: The combination of nickel oxide (anodic coloration) and vanadium oxide (cathodic and anodic coloration) can lead to electrochromic films with improved optical modulation and stability, making them suitable for smart windows and displays.

Experimental Protocols

This section details the experimental procedures for the sol-gel synthesis of nickel-vanadium mixed oxides. Two primary protocols are presented, one utilizing metal alkoxides and acetylacetonates, and another aqueous route using metal nitrates.

Protocol 1: Alkoxide-Acetylacetonate Route

This method provides excellent control over the homogeneity and stoichiometry of the resulting mixed oxide.

1. Precursor Solution Preparation:

  • Vanadium Precursor Solution: In a nitrogen-filled glovebox, dissolve a specific molar amount of vanadium(V) oxytriisopropoxide in anhydrous isopropanol (B130326).

  • Nickel Precursor Solution: Separately, dissolve a calculated molar amount of nickel(II) acetylacetonate (B107027) in anhydrous isopropanol. The molar ratio of Ni to V can be varied to achieve the desired stoichiometry in the final product.

  • Mixing: Slowly add the nickel precursor solution to the vanadium precursor solution under vigorous stirring.

  • Chelating Agent: To stabilize the sol and control the hydrolysis and condensation rates, add acetic acid as a chelating agent. A typical molar ratio of acetic acid to total metal ions is 1:1.

2. Hydrolysis and Gelation:

  • Slowly add a mixture of deionized water and isopropanol to the precursor solution under continuous stirring. The amount of water is a critical parameter and is typically controlled relative to the total moles of metal alkoxide.

  • Continue stirring the solution at room temperature until a transparent sol is formed.

  • Allow the sol to age in a sealed container at a controlled temperature (e.g., 60°C) for several hours to days until a rigid gel is formed.

3. Drying and Calcination:

  • Dry the wet gel in an oven at a low temperature (e.g., 80-100°C) for an extended period (e.g., 24-48 hours) to remove the solvent, resulting in a xerogel.

  • Grind the xerogel into a fine powder.

  • Calcination of the powdered xerogel is performed in a tube furnace under a controlled atmosphere (e.g., air or N2). A typical calcination profile involves ramping the temperature to 500°C at a rate of 5°C/min and holding it for 2-4 hours. The final calcination temperature significantly influences the crystallinity and phase composition of the mixed oxide.

Protocol 2: Aqueous Nitrate (B79036) Route

This protocol offers a simpler, more cost-effective approach using readily available metal salts.

1. Precursor Solution Preparation:

  • Dissolve desired molar amounts of nickel(II) nitrate hexahydrate and ammonium (B1175870) metavanadate in deionized water to achieve the target Ni:V molar ratio.

  • A complexing agent, such as citric acid, can be added to the solution (typically in a 1:1 molar ratio with the total metal ions) to form stable metal-citrate complexes.

2. Gel Formation:

  • Adjust the pH of the solution by adding ammonia (B1221849) solution dropwise until a viscous gel is formed.

  • Heat the gel at a moderate temperature (e.g., 80-90°C) with constant stirring to evaporate the excess water and obtain a more concentrated gel.

3. Drying and Calcination:

  • Dry the gel in an oven at 100-120°C overnight to obtain a solid precursor.

  • Grind the dried precursor into a fine powder.

  • Calcine the powder in a furnace in air. A typical procedure involves heating to 350-500°C for 2-4 hours to decompose the nitrates and organic components and form the mixed oxide.

Data Presentation

The properties of sol-gel synthesized nickel-vanadium mixed oxides are highly dependent on the synthesis parameters. The following tables summarize typical quantitative data obtained from the characterization of these materials.

Table 1: Influence of Ni:V Molar Ratio on Material Properties

Ni:V Molar RatioCrystalline Phases Detected (after calcination at 500°C)Crystallite Size (nm)Band Gap (eV)
1:0NiO25-353.6-4.0
1:1NiO, V2O5, NiV2O615-252.8-3.2
1:2V2O5, NiV2O610-202.4-2.8
0:1V2O530-402.2-2.5

Note: The specific phases and crystallite sizes can vary depending on the exact synthesis conditions.

Table 2: Effect of Calcination Temperature on the Properties of Ni-V (1:1) Mixed Oxide

Calcination Temperature (°C)Crystalline PhasesAverage Crystallite Size (nm)Surface Area (m²/g)
400Amorphous/nanocrystalline NiO and V2O5< 10> 100
500NiO, V2O5, NiV2O615-2550-80
600NiO, V2O5, NiV2O6> 30< 40

Table 3: Electrochemical Properties of Nickel Vanadate Nanocomposites

MaterialSynthesis MethodSpecific Capacitance (F/g) at 5 A/gCapacitance Retention after 2000 cyclesReference
NiVO3 NanocompositeHydrothermal398~90%[1]

Note: This data is for a material synthesized via a hydrothermal method but is indicative of the potential performance of sol-gel derived materials.

Mandatory Visualization

Experimental Workflow for Sol-Gel Synthesis (Alkoxide-Acetylacetonate Route)

experimental_workflow cluster_solution Solution Preparation cluster_gelation Sol-Gel Transition cluster_processing Post-Synthesis Processing p1 Vanadium(V) oxytriisopropoxide in Isopropanol m Mixing p1->m p2 Nickel(II) acetylacetonate in Isopropanol p2->m c Add Acetic Acid (Chelating Agent) m->c h Hydrolysis (Water/Isopropanol addition) c->h a Aging (Gel Formation) h->a d Drying (Xerogel Formation) a->d g Grinding d->g cal Calcination (Mixed Oxide Powder) g->cal

Caption: Experimental workflow for the alkoxide-acetylacetonate sol-gel synthesis.

Logical Relationship: Synthesis Parameters and Material Properties

logical_relationship cluster_params Synthesis Parameters cluster_props Material Properties ratio Ni:V Molar Ratio phase Crystalline Phase ratio->phase determines electrochem Electrochemical Performance ratio->electrochem influences temp Calcination Temperature temp->phase affects size Crystallite Size temp->size controls surface Surface Area temp->surface impacts precursor Precursor Type precursor->phase influences precursor->surface affects phase->electrochem governs size->electrochem impacts surface->electrochem enhances

Caption: Influence of synthesis parameters on the final material properties.

References

Co-precipitation Synthesis of Nickel-Vanadium Nanostructures: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Nickel-vanadium (Ni-V) based nanostructures are emerging as promising materials in the biomedical field, particularly in cancer therapy and drug delivery. Their unique physicochemical properties, including high surface area, magnetic capabilities, and potential for synergistic therapeutic effects, make them a subject of increasing interest. The co-precipitation method offers a relatively simple, cost-effective, and scalable approach for the synthesis of these bimetallic oxide nanoparticles.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of nickel-vanadium nanostructures using the co-precipitation method. It also explores their potential applications in drug development, with a focus on their role in cancer therapy through the modulation of key signaling pathways.

Applications in Drug Development and Cancer Therapy

Nickel-vanadium nanostructures have demonstrated significant potential in oncological applications. Their therapeutic efficacy is partly attributed to their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent damage to mitochondrial and nuclear components.

A key mechanism of action for some nickel-vanadium composites, such as nickel-doped vanadium pentoxide (Ni@V₂O₅), involves the downregulation of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its overactivation is a hallmark of many cancers. By inhibiting key proteins in this pathway like PI3K, Akt, and mTOR, Ni-V nanostructures can effectively suppress tumor progression.[1]

The magnetic properties of nickel-containing nanoparticles also open up possibilities for their use as contrast agents in magnetic resonance imaging (MRI) and for targeted drug delivery through the application of an external magnetic field.[2] Furthermore, their high surface area allows for the loading of therapeutic agents, paving the way for the development of multifunctional theranostic platforms.

Experimental Protocols

Synthesis of Nickel-Vanadium Oxide Nanoparticles via Co-precipitation

This protocol describes a general method for the synthesis of nickel-vanadium oxide nanoparticles. The ratio of nickel to vanadium precursors can be adjusted to achieve the desired stoichiometry.

Materials:

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Oven or furnace

  • Mortar and pestle

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of nickel(II) nitrate hexahydrate.

    • Prepare a 0.1 M aqueous solution of ammonium metavanadate. This may require heating and stirring to fully dissolve.

  • Co-precipitation:

    • In a beaker, mix the desired volumes of the nickel nitrate and ammonium metavanadate solutions to achieve the target Ni:V molar ratio.

    • Heat the solution to 60-80°C while stirring continuously.

    • Slowly add a 1 M solution of NaOH or NH₄OH dropwise to the mixed precursor solution until the pH reaches 10-12. A precipitate will form.[3]

    • Continue stirring the suspension at the same temperature for 2-4 hours to ensure complete precipitation and aging of the precipitate.

  • Washing and Separation:

    • Allow the precipitate to cool to room temperature.

    • Separate the precipitate from the supernatant by centrifugation (e.g., 4000-7000 rpm for 10-15 minutes).[3]

    • Discard the supernatant and resuspend the precipitate in DI water.

    • Repeat the washing process (centrifugation and resuspension in DI water and then ethanol) several times to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at 80-100°C overnight.[3]

    • Grind the dried powder using a mortar and pestle to obtain a fine powder.

    • Calcine the powder in a furnace at a temperature range of 400-600°C for 2-4 hours in air to obtain the crystalline nickel-vanadium oxide nanostructures.

Characterization of Nickel-Vanadium Nanostructures

A thorough characterization of the synthesized nanoparticles is crucial to understand their physicochemical properties and to ensure reproducibility.

Common Characterization Techniques:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanostructures.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and stoichiometry of the synthesized material.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.

  • Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles in a colloidal suspension.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nickel- and vanadium-based nanostructures synthesized by co-precipitation and related methods.

Table 1: Physicochemical Properties of Co-precipitated Nickel- and Vanadium-based Nanostructures

Nanomaterial CompositionSynthesis MethodCrystallite Size (nm)Particle Size (nm)Surface Area (m²/g)Zeta Potential (mV)Reference
NiOCo-precipitation~35.67~24 (from SEM)--[4]
V₂O₅/Cs-doped NiO₂Co-precipitation25.79 - 45.19---[3]
NiOCo-precipitation (pH 6)~8.5---[5]
NiOCo-precipitation (pH 12)~20---[5]
Ni NPsThermal Decomposition~8.5---30.4 (in ethanol with EDTA)[6]

Table 2: In Vitro Cytotoxicity of Nickel Oxide Nanoparticles against Cancer Cell Lines

NanomaterialCell LineAssayIC₅₀ (µg/mL)Exposure Time (h)Reference
NiO-NPsHT-29 (Colon Cancer)MTT~13.7224[7]
NiO-NPsSW620 (Colon Cancer)MTT~394.4124[7]
NiNPsA549 (Lung Cancer)MTT< 2524[6]
Fe-Ni ANPsBeas-2B (Lung Epithelial)XTT/Clonogenic~38.0524[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of nickel-vanadium nanostructures via the co-precipitation method.

G cluster_synthesis Synthesis cluster_purification Purification cluster_post_synthesis Post-Synthesis Processing cluster_characterization Characterization cluster_application Application Studies A Precursor Solution (Ni(NO₃)₂ + NH₄VO₃) B Co-precipitation (pH adjustment with NaOH) A->B C Aging B->C D Washing (Centrifugation) C->D E Drying D->E F Calcination E->F G Grinding F->G H XRD G->H I SEM/TEM G->I J EDX G->J K BET G->K L Zeta Potential G->L M In Vitro Cytotoxicity G->M N Drug Loading & Release G->N

Caption: Workflow for co-precipitation synthesis and characterization of Ni-V nanostructures.

PI3K/AKT/mTOR Signaling Pathway

This diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway, which can be inhibited by nickel-vanadium nanostructures in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Ni-V Nanostructures RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 activates AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes NiV Ni-V Nanostructures NiV->PI3K activates NiV->AKT activates NiV->mTORC1 activates GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Ni-V nanostructures.

References

Application Notes and Protocols for Electrochemical Deposition of Ni-V Alloy Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical deposition of Nickel-Vanadium (Ni-V) alloy coatings. This document is intended to guide researchers in the development and characterization of these coatings for various applications, including those requiring enhanced corrosion resistance, wear resistance, and specific catalytic properties.

Introduction

Nickel-Vanadium (Ni-V) alloy coatings are gaining interest due to their potential for improved mechanical and chemical properties compared to pure nickel coatings. Vanadium, when alloyed with nickel, can enhance hardness, wear resistance, and corrosion resistance[1][2]. Electrochemical deposition is a versatile and cost-effective method for producing these alloy coatings, allowing for precise control over thickness, composition, and morphology[2].

This document outlines the necessary bath compositions, operating parameters, and characterization techniques for the successful deposition and evaluation of Ni-V alloy coatings.

Experimental Protocols

Electrolyte Bath Composition

The formulation of the electrolyte bath is critical for the successful co-deposition of nickel and vanadium. Based on available literature, a sulfamate-based bath is a suitable starting point. The vanadium is introduced as V₂O₅ nanoparticles, which are incorporated into the nickel matrix during deposition.

Table 1: Proposed Electrolyte Bath Composition for Ni-V Alloy Deposition [3]

ComponentConcentration RangePurpose
Nickel Sulfamate300 - 450 g/LPrimary source of nickel ions
Nickel Chloride5 - 15 g/LImproves anode dissolution and conductivity
Boric Acid30 - 45 g/LpH buffer, prevents pitting
Vanadium Pentoxide (V₂O₅)0.1 - 0.5 g/LSource of vanadium
Additives (e.g., Saccharin)1 - 5 g/LStress reducer, grain refiner
Wetting Agent (e.g., SDS)0.05 - 0.2 g/LReduces surface tension, prevents pitting

Note: The optimal concentration of each component may require empirical optimization based on the desired coating properties.

Operating Parameters

Precise control of operating parameters is essential for achieving reproducible and high-quality Ni-V alloy coatings.

Table 2: Recommended Operating Parameters for Ni-V Alloy Deposition [3][4]

ParameterRecommended RangeEffect on Coating Properties
pH 3.5 - 4.5Affects cathode efficiency, internal stress, and the incorporation of vanadium.[5]
Current Density 2 - 6 A/dm²Influences deposition rate, grain size, and surface morphology.[4]
Temperature 40 - 60 °CAffects cathode efficiency, internal stress, and solubility of bath components.
Agitation ModerateEnsures uniform concentration of ions and nanoparticles at the cathode surface.
Anode Material Pure NickelReplenishes nickel ions in the bath.
Deposition Time VariableDetermines the final thickness of the coating.
Substrate Preparation

Proper substrate preparation is crucial for ensuring good adhesion of the electrodeposited coating. The following steps are recommended:

  • Mechanical Cleaning: Degrease the substrate with a suitable solvent (e.g., acetone, ethanol) to remove organic contaminants.

  • Electrolytic Cleaning: Further clean the substrate by making it the cathode in an alkaline cleaning solution.

  • Acid Activation: Immerse the substrate in a dilute acid solution (e.g., 10% HCl or H₂SO₄) to remove any oxide layers.

  • Rinsing: Thoroughly rinse the substrate with deionized water between each step.

Characterization of Ni-V Alloy Coatings

A comprehensive characterization of the deposited coatings is necessary to evaluate their properties and performance.

Table 3: Recommended Characterization Techniques

Property to be MeasuredRecommended Technique(s)Description
Surface Morphology Scanning Electron Microscopy (SEM)Provides high-resolution images of the coating's surface topography and microstructure.[3]
Elemental Composition Energy Dispersive X-ray Spectroscopy (EDS)Determines the elemental composition of the coating, including the weight percentage of Ni and V.[3]
Phase Structure X-ray Diffraction (XRD)Identifies the crystal structure of the deposited alloy and the presence of any different phases.[3]
Microhardness Vickers or Knoop Microhardness TestingMeasures the hardness of the coating, providing an indication of its wear resistance.[6]
Corrosion Resistance Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy (EIS)Evaluates the coating's ability to protect the substrate from corrosion in a specific environment.[7][8]
Wear Resistance Pin-on-disk or Ball-on-disk TribometerMeasures the coefficient of friction and wear rate of the coating against a standard counterface.[9][10]

Data Presentation

The following table summarizes expected quantitative data for electrodeposited Ni-V₂O₅ nanocomposite coatings based on available literature.

Table 4: Properties of Electrodeposited Ni-V₂O₅ Nanocomposite Coatings [3]

V₂O₅ Concentration in Bath (g/L)Deposition MethodVanadium Content in Coating (wt%)Crystallite Size (nm)Corrosion Rate (mm/year) in 3.5% NaClMicrohardness (HV)
0 (Pure Ni)DC054.17~0.025~250
0 (Pure Ni)PC036.14~0.018~300
0.125DCNot Specified29.30 - 21.98~0.015~350
0.125PCNot Specified29.30 - 21.98~0.010~400
0.25DCNot Specified29.30 - 21.98~0.017~330
0.25PCNot Specified29.30 - 21.98~0.012~380
0.375DCNot Specified29.30 - 21.98~0.020~310
0.375PCNot Specified29.30 - 21.98~0.014~360
0.50DCNot Specified29.30 - 21.98~0.023~290
0.50PCNot Specified29.30 - 21.98~0.016~340

Note: The exact values can vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical deposition and characterization of Ni-V alloy coatings.

G cluster_prep Substrate Preparation cluster_dep Electrochemical Deposition cluster_char Coating Characterization Mech_Clean Mechanical Cleaning Rinse1 Rinsing Mech_Clean->Rinse1 Elec_Clean Electrolytic Cleaning Rinse2 Rinsing Elec_Clean->Rinse2 Acid_Activation Acid Activation Rinse3 Rinsing Acid_Activation->Rinse3 Rinse1->Elec_Clean Rinse2->Acid_Activation Bath_Prep Bath Preparation Rinse3->Bath_Prep Deposition Electrodeposition Bath_Prep->Deposition Post_Treat Post-Treatment Deposition->Post_Treat SEM_EDS SEM / EDS Post_Treat->SEM_EDS XRD XRD Post_Treat->XRD Hardness Microhardness Post_Treat->Hardness Corrosion Corrosion Testing Post_Treat->Corrosion Wear Wear Testing Post_Treat->Wear G cluster_params Deposition Parameters cluster_props Coating Properties Current_Density Current Density V_Content Vanadium Content Current_Density->V_Content Grain_Size Grain Size Current_Density->Grain_Size pH pH pH->V_Content Hardness Microhardness pH->Hardness V_Concentration Vanadium Concentration V_Concentration->V_Content Temperature Temperature Temperature->Grain_Size V_Content->Hardness Corrosion_Resistance Corrosion Resistance V_Content->Corrosion_Resistance Grain_Size->Hardness Grain_Size->Corrosion_Resistance

References

Application Notes and Protocols for the Characterization of NiV Catalysts using XRD and SEM

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nickel-Vanadium (NiV) catalysts are gaining prominence in various chemical transformations due to their unique electronic and geometric structures. A thorough characterization of their physicochemical properties is paramount to understanding their catalytic performance and for the rational design of more efficient catalysts. This document provides detailed application notes and protocols for the characterization of NiV catalysts using two powerful techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). XRD provides crucial information about the crystalline phases, crystallite size, and lattice parameters, while SEM offers insights into the surface morphology, particle size distribution, and elemental composition.

Section 1: X-ray Diffraction (XRD) Analysis

Application Note

X-ray diffraction is a non-destructive analytical technique used to identify the crystalline phases present in a material.[1][2] For NiV catalysts, XRD is essential for:

  • Phase Identification: Determining the crystal structures of nickel, vanadium, their alloys, and any oxide or support phases.[1] This is achieved by comparing the experimental diffraction pattern with standard patterns from databases like the ICDD PDF 4+.[1]

  • Crystallite Size Determination: Estimating the average size of the crystalline domains using the Scherrer equation. This is particularly important as the crystallite size can significantly influence the catalytic activity.[3][4]

  • Lattice Parameter Calculation: Determining the unit cell dimensions, which can indicate the formation of a solid solution or alloy between nickel and vanadium.

  • Phase Quantification: Estimating the relative amounts of different crystalline phases in a mixture.

Experimental Protocol for XRD Analysis

1.2.1. Sample Preparation:

Proper sample preparation is crucial for obtaining high-quality XRD data.[5]

  • Grinding: The NiV catalyst powder should be gently ground using an agate mortar and pestle to ensure a random orientation of the crystallites and to achieve a fine, homogeneous powder (ideally < 20 µm particle size).[5]

  • Sample Holder: The ground powder is then carefully packed into a sample holder. Ensure a flat and smooth surface that is level with the holder's top edge to avoid peak shifts.

1.2.2. Instrument Parameters:

The following are typical instrument parameters for XRD analysis of NiV catalysts. These may need to be optimized based on the specific instrument and sample.

ParameterTypical ValuePurpose
X-ray Source Cu Kα (λ = 1.5406 Å)Common laboratory X-ray source.
Voltage and Current 40 kV and 40 mATo generate a stable and sufficiently intense X-ray beam.
Scan Range (2θ) 10° - 90°To cover the characteristic diffraction peaks of Ni, V, and their alloys.
Step Size 0.02°Determines the resolution of the diffraction pattern.
Scan Speed/Dwell Time 1-5°/minA slower scan speed improves the signal-to-noise ratio.
Optics Bragg-Brentano geometryStandard geometry for powder diffraction.

1.2.3. Data Analysis:

  • Phase Identification: The obtained diffraction pattern is compared with standard reference patterns from a database (e.g., ICDD) to identify the crystalline phases present.[1]

  • Crystallite Size Calculation: The average crystallite size (D) can be estimated using the Scherrer equation: D = (K * λ) / (β * cosθ) Where:

    • K is the Scherrer constant (typically ~0.9)

    • λ is the X-ray wavelength

    • β is the full width at half maximum (FWHM) of the diffraction peak in radians

    • θ is the Bragg angle

Data Presentation: Example XRD Data Summary
Catalyst SampleIdentified Phases2θ (°) of Major PeakFWHM (°)Crystallite Size (nm)
NiV-1 Ni (fcc), V (bcc)44.5 (Ni)0.4518.2
NiV-2 NiV alloy43.80.6013.8
NiV-3 (oxidized) NiO, V2O543.3 (NiO)0.3523.5

Section 2: Scanning Electron Microscopy (SEM) Analysis

Application Note

Scanning Electron Microscopy is a powerful imaging technique that provides high-resolution images of a sample's surface.[6] In the context of NiV catalysts, SEM is utilized for:

  • Morphological Characterization: Visualizing the surface topography, particle shape, and size distribution of the catalyst particles.[6]

  • Elemental Analysis (with EDS): When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide qualitative and quantitative information about the elemental composition of the catalyst and map the distribution of Ni and V on the surface.[6]

  • Agglomeration Assessment: Determining the degree of particle agglomeration, which can impact the accessibility of active sites.[6]

Experimental Protocol for SEM Analysis

2.2.1. Sample Preparation:

Proper sample preparation is critical to obtain clear and artifact-free SEM images.[7][8]

  • Mounting:

    • For powder samples, a small amount of the catalyst is dispersed onto a conductive carbon adhesive tape attached to an aluminum SEM stub.[9]

    • Excess powder should be removed by gently blowing with compressed nitrogen to ensure a monolayer of particles.[9]

  • Coating:

    • If the catalyst is non-conductive, a thin layer of a conductive material (e.g., gold, carbon) must be sputter-coated onto the sample to prevent charging under the electron beam.[6][7]

2.2.2. Instrument Parameters:

The following are typical instrument parameters for SEM analysis. These may need to be adjusted to optimize image quality.

ParameterTypical ValuePurpose
Accelerating Voltage 5 - 20 kVHigher voltages provide better resolution but can cause sample damage.
Working Distance 5 - 15 mmThe distance between the final lens and the sample; affects resolution and depth of field.
Probe Current 10 pA - 1 nAAffects the signal-to-noise ratio and resolution.
Detector Secondary Electron (SE) or Backscattered Electron (BSE)SE for topographical information, BSE for compositional contrast.
Magnification 1,000x - 100,000xDependent on the desired level of detail.

2.2.3. Image and Data Analysis:

  • Image Acquisition: Acquire images at various magnifications to get an overall view and detailed surface features.

  • Particle Size Analysis: Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of particles (e.g., >100) to determine the average particle size and distribution.[10]

  • EDS Analysis:

    • Point Analysis: Focus the electron beam on a specific particle to obtain its elemental composition.[6]

    • Mapping: Scan the electron beam over a selected area to generate elemental maps showing the spatial distribution of Ni and V.[6]

Data Presentation: Example SEM-EDS Data Summary
Catalyst SampleAverage Particle Size (nm)Particle MorphologyNi (at%)V (at%)
NiV-1 55 ± 12Spherical, agglomerated85.214.8
NiV-2 42 ± 9Irregular, well-dispersed70.529.5
NiV-3 78 ± 20Plate-like65.134.9

Section 3: Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of NiV catalysts using XRD and SEM.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Interpretation A NiV Catalyst Powder B Grind to Fine Powder A->B C Mount on Sample Holder B->C D Acquire Diffraction Pattern C->D E Phase Identification D->E F Crystallite Size Calculation D->F G Lattice Parameter Determination D->G

Caption: Workflow for XRD analysis of NiV catalysts.

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM-EDS Analysis cluster_data Data Interpretation A NiV Catalyst Powder B Mount on SEM Stub A->B C Sputter Coat (if needed) B->C D Acquire SE/BSE Images C->D E Perform EDS Analysis C->E F Morphology Characterization D->F G Particle Size Distribution D->G H Elemental Mapping E->H

References

Application Notes and Protocols: Nickel-Vanadium Layered Double Hydroxide for Water Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-vanadium layered double hydroxide (B78521) (NiV-LDH) has emerged as a promising and cost-effective electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. Its unique layered structure, tunable electronic properties, and synergistic effects between nickel and vanadium contribute to its high catalytic activity and stability in alkaline media. These application notes provide detailed protocols for the synthesis, characterization, and electrochemical evaluation of NiV-LDH for water oxidation, enabling researchers to explore its potential in renewable energy technologies.

Data Presentation

The following table summarizes the key performance metrics of NiV-LDH electrocatalysts for the OER as reported in the literature. These values are typically measured in a 1.0 M KOH electrolyte.

Catalyst SystemOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
NiV-LDH23862> 70 hours[1]
Ni₃V₁Fe₁-LDH26968-[2]
Ni₀.₉V₀.₀₅Ce₀.₀₅-LDH-47-[2][3]
NiV-LDH@Mn₂O₃298 (at 50 mA/cm²)-54 hours[4]

Note: The performance of LDH catalysts can be influenced by various factors, including synthesis method, substrate, and testing conditions.

Experimental Protocols

I. Synthesis of NiV-LDH on Nickel Foam (Hydrothermal Method)

This protocol describes a common method for the in-situ growth of NiV-LDH nanosheets on a nickel foam substrate.

Materials:

Procedure:

  • Substrate Pre-treatment:

    • Cut the nickel foam to the desired dimensions (e.g., 2 cm x 5 cm).

    • Ultrasonically clean the nickel foam in acetone for 10-15 minutes to remove organic impurities.

    • Immerse the foam in a 2-3 M HCl solution and sonicate for 10-15 minutes to etch the surface and remove the native oxide layer.

    • Rinse the nickel foam thoroughly with DI water and ethanol.

    • Dry the cleaned nickel foam in a vacuum oven at 60-80°C for at least 6 hours.

  • Precursor Solution Preparation:

    • Prepare a mixed salt solution by dissolving NiCl₂·6H₂O, VCl₃, and urea in DI water. The molar ratio of Ni:V:urea can be varied to optimize performance, with common ratios being in the range of 2:0.5:5 to 3:1.5:6.[5]

    • Ensure the concentration of the nickel source is typically between 0.1 and 0.2 M.[5]

    • Stir the solution magnetically at room temperature until all salts are completely dissolved, resulting in a clear solution.

  • Hydrothermal Synthesis:

    • Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave.

    • Pour the precursor solution into the autoclave, ensuring the nickel foam is fully submerged. The filling ratio of the autoclave should be controlled at around 60%.[5]

    • Seal the autoclave and heat it in an oven at a temperature between 120°C and 130°C for 6 to 12 hours.[5][6]

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Post-Synthesis Treatment:

    • Carefully remove the NiV-LDH-coated nickel foam from the autoclave.

    • Rinse the electrode thoroughly with DI water and ethanol to remove any residual reactants.

    • Dry the final product in a vacuum oven at 60°C for at least 6 hours.

II. Physicochemical Characterization

To understand the morphology, crystal structure, and elemental composition of the synthesized NiV-LDH, the following characterization techniques are recommended:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and the growth of NiV-LDH nanosheets on the nickel foam.

  • Transmission Electron Microscopy (TEM): To observe the detailed nanostructure and interlayer spacing of the LDH.

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the material.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and the oxidation states of nickel and vanadium.

III. Electrochemical Evaluation of OER Performance

This protocol outlines the standard three-electrode setup for assessing the electrocatalytic activity of the NiV-LDH/NF electrode for the OER in an alkaline electrolyte.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • NiV-LDH/NF working electrode (WE)

  • Platinum wire or graphite (B72142) rod counter electrode (CE)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode (RE)

  • 1.0 M Potassium hydroxide (KOH) electrolyte solution

  • Argon or Nitrogen gas for deaeration

Procedure:

  • Electrolyte Preparation: Prepare a 1.0 M KOH solution using high-purity KOH pellets and DI water.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the NiV-LDH/NF as the working electrode, the platinum wire as the counter electrode, and the SCE or Ag/AgCl as the reference electrode.

    • Ensure the electrodes are immersed in the 1.0 M KOH electrolyte.

    • Purge the electrolyte with Ar or N₂ for at least 30 minutes to remove dissolved oxygen.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Perform CV scans in a potential window where no faradaic reactions occur (e.g., 0.9 to 1.1 V vs. RHE) at different scan rates to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemically active surface area (ECSA).

    • Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential from approximately 1.0 V to 1.8 V vs. RHE at a slow scan rate (e.g., 5 or 10 mV/s).[7][8] The potential should be corrected for the iR drop.

    • Tafel Plot: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at a specific overpotential to investigate the charge transfer kinetics.

    • Chronoamperometry or Chronopotentiometry: Conduct long-term stability tests by holding the electrode at a constant potential or current density and monitoring the current or potential over time.

Data Analysis:

  • The overpotential (η) required to achieve a current density of 10 mA/cm² is a key metric for OER activity.

  • The Tafel slope provides insights into the reaction mechanism.

  • The stability test evaluates the durability of the electrocatalyst.

Visualizations

experimental_workflow cluster_synthesis I. Synthesis of NiV-LDH on Nickel Foam cluster_characterization II. Physicochemical Characterization cluster_electrochemistry III. Electrochemical Evaluation A Substrate Pre-treatment (Cleaning and Etching) B Precursor Solution Preparation A->B C Hydrothermal Synthesis (120-130°C, 6-12h) B->C D Post-Synthesis Treatment (Rinsing and Drying) C->D E SEM (Morphology) D->E F TEM (Nanostructure) D->F G XRD (Crystal Structure) D->G H XPS (Composition) D->H I Three-Electrode Cell Setup D->I D->I J Cyclic Voltammetry (ECSA) I->J K Linear Sweep Voltammetry (Activity) J->K L Tafel Analysis (Mechanism) K->L M EIS (Kinetics) K->M N Chrono-technique (Stability) K->N

Caption: Experimental workflow for the synthesis, characterization, and electrochemical evaluation of NiV-LDH.

logical_relationship cluster_properties Material Properties cluster_performance Electrocatalytic Performance A Unique Layered Structure E High OER Activity A->E B Tunable Electronic Properties B->E C Synergistic Ni-V Effects C->E D High Surface Area D->E F Low Overpotential E->F G Favorable Kinetics E->G H Good Stability E->H I Efficient Water Oxidation F->I G->I H->I

Caption: Relationship between NiV-LDH properties and its performance in water oxidation.

References

Application Notes and Protocols: Electrochromic Properties of Nickel-Doped Vanadium Pentoxide Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of nickel-doped vanadium pentoxide (Ni-doped V₂O₅) thin films for electrochromic applications. Detailed experimental protocols, quantitative performance data, and visual representations of the underlying processes are presented to facilitate research and development in this area.

Introduction

Vanadium pentoxide (V₂O₅) is a well-known electrochromic material, exhibiting color changes in response to an applied voltage. This property stems from the intercalation and de-intercalation of ions, which alters the oxidation state of the vanadium atoms.[1] Doping V₂O₅ with other metals, such as nickel, can significantly enhance its electrochromic performance by improving charge storage capacity, optical modulation, and coloration efficiency.[2][3][4][5] Nickel oxide (NiO) itself is an anodic coloring material, and its incorporation into a V₂O₅ matrix can create a complementary electrochromic effect.[3]

This document details the fabrication of Ni-doped V₂O₅ films primarily through co-sputtering, a technique that allows for precise control over the film composition.[3] Alternative synthesis methods, such as sol-gel and spray pyrolysis, are also discussed as viable routes for film preparation.[3][6][7][8]

Quantitative Data Presentation

The electrochromic performance of Ni-doped V₂O₅ films is highly dependent on the nickel concentration, which can be controlled by the deposition parameters. The following tables summarize the key performance metrics of Ni-doped V₂O₅ films prepared by co-sputtering at various Ni target powers.

Table 1: Film Composition and Thickness [3]

Ni Target Power (W)V (atomic %)Ni (atomic %)O (atomic %)Film Thickness (nm)
1032.11.866.1221
2030.53.566.0235
3028.95.265.9250
5020.713.166.2289
8014.221.564.3337

Table 2: Electrochromic Performance [2][3][4][5]

Ni Target Power (W)Charge Storage Capacity (mC/cm²)Transmittance Difference at 600 nm (%)Coloration Efficiency (cm²/C)
1047.88-1.29
2025.81-1.58
3014.28-0.78
5057.90-3.33
80101.3535.25.70

For comparison, an undoped V₂O₅ film with a thickness of 192.4 nm has a charge storage capacity of 42.58 mC/cm².[2][4][5]

Experimental Protocols

Protocol 1: Co-Sputtering Deposition of Ni-Doped V₂O₅ Films

This protocol describes the deposition of Ni-doped V₂O₅ thin films using a co-sputtering system.[3]

1. Materials and Equipment:

  • V₂O₅ ceramic target (99.9% purity)
  • Ni metal target (99.9% purity)
  • Indium tin oxide (ITO) coated glass substrates
  • RF magnetron sputtering system
  • Argon (Ar) gas (99.99% purity)
  • Oxygen (O₂) gas (99.99% purity)

2. Substrate Preparation:

  • Clean the ITO glass substrates sequentially in ultrasonic baths of acetone, ethanol, and deionized water for 15 minutes each.
  • Dry the substrates with a nitrogen gun.

3. Sputtering Deposition:

  • Mount the substrates and targets in the sputtering chamber.
  • Evacuate the chamber to a base pressure of 5 x 10⁻⁵ Torr.
  • Introduce Ar and O₂ gas into the chamber. Maintain a constant processing pressure of 5 mTorr with a gas flow ratio of Ar:O₂ of 10:1.
  • Set the RF power to the V₂O₅ target to a constant 120 W.
  • Vary the RF power to the Ni target from 10 W to 80 W to achieve different doping concentrations.
  • Deposit the films for a specified duration (e.g., 2 hours). The substrate holder is not heated during deposition.

Protocol 2: General Sol-Gel Synthesis of V₂O₅ Films

This protocol provides a general method for preparing V₂O₅ films via a sol-gel route.[8][9] To synthesize Ni-doped films, a soluble nickel salt (e.g., nickel acetate) would be added to the precursor solution.

1. Precursor Solution Preparation:

  • Dissolve V₂O₅ powder in a solution of hydrogen peroxide (H₂O₂).
  • Alternatively, use vanadyl alkoxides (e.g., vanadyl triisopropoxide) in an alcohol solvent.[9]
  • For doping, dissolve the desired amount of a nickel salt in the same solvent and add it to the vanadium precursor solution.

2. Film Deposition:

  • Deposit the sol onto a cleaned substrate (e.g., ITO glass) using spin-coating or dip-coating.
  • Control the film thickness by adjusting the withdrawal speed (dip-coating) or spin speed and time (spin-coating).

3. Annealing:

  • Dry the coated films at a low temperature (e.g., 100-150°C) to remove the solvent.
  • Anneal the films at a higher temperature (e.g., 400°C) in air or an oxygen atmosphere to promote crystallization and densification.[6][8]

Protocol 3: General Spray Pyrolysis of V₂O₅ Films

This protocol outlines a general procedure for depositing V₂O₅ films using spray pyrolysis.[6][7] Nickel doping can be achieved by adding a nickel salt to the precursor solution.

1. Precursor Solution Preparation:

  • Prepare an aqueous solution of a vanadium precursor, such as ammonium (B1175870) metavanadate (NH₄VO₃).[6][7]
  • For doping, dissolve a water-soluble nickel salt (e.g., nickel chloride) in the precursor solution at the desired concentration.

2. Spray Deposition:

  • Preheat the substrates (e.g., FTO coated glass) to the desired deposition temperature (e.g., 250-400°C).[7]
  • Atomize the precursor solution and spray it onto the heated substrates using a carrier gas (e.g., compressed air).
  • The distance between the spray nozzle and the substrate, as well as the solution flow rate, should be optimized to ensure uniform film deposition.

3. Post-Deposition Treatment:

  • The as-deposited films may be amorphous. An optional annealing step in air or oxygen can be performed to improve crystallinity.[6]

Protocol 4: Electrochemical Characterization

This protocol describes the characterization of the electrochromic properties of the prepared films using cyclic voltammetry.[3][4]

1. Electrochemical Cell Setup:

  • Use a three-electrode electrochemical cell.
  • The Ni-doped V₂O₅ film on the conductive substrate serves as the working electrode.
  • A platinum (Pt) foil is used as the counter electrode.
  • A silver/silver chloride (Ag/AgCl) or a silver wire can be used as the reference electrode.[4]
  • The electrolyte is a solution of 0.1 M lithium perchlorate (B79767) (LiClO₄) in propylene (B89431) carbonate.[4]

2. Cyclic Voltammetry (CV) Measurement:

  • Connect the three electrodes to a potentiostat.
  • Perform the CV measurement by sweeping the potential between a defined range (e.g., -2.5 V to +2.5 V vs. Ag/AgCl) at a specific scan rate (e.g., 10 mV/s).[4]
  • Record the resulting current-voltage curves (voltammograms).

3. Optical Characterization:

  • Simultaneously measure the optical transmittance of the film at different potentials during the CV scan using a spectrophotometer to determine the bleached and colored states.

Visualizations

Experimental Workflow

G cluster_prep Film Preparation cluster_char Characterization cluster_data Data Analysis prep_sputter Co-Sputtering char_structural Structural Analysis (XRD) prep_sputter->char_structural char_morph Morphological Analysis (SEM) prep_sputter->char_morph char_comp Compositional Analysis (Auger) prep_sputter->char_comp char_electrochem Electrochemical Analysis (CV) prep_sputter->char_electrochem prep_solgel Sol-Gel prep_solgel->char_structural prep_solgel->char_morph prep_solgel->char_electrochem prep_spray Spray Pyrolysis prep_spray->char_structural prep_spray->char_morph prep_spray->char_electrochem char_optical Optical Analysis (Spectrophotometry) char_electrochem->char_optical data_charge Charge Storage Capacity char_electrochem->data_charge data_trans Transmittance Modulation char_optical->data_trans data_eff Coloration Efficiency data_charge->data_eff data_trans->data_eff

Caption: Experimental workflow for synthesis and characterization.

Electrochromic Mechanism

G cluster_bleached Bleached State cluster_colored Colored State V2O5 V₂O₅ (Yellowish) LixV2O5 LiₓV₂O₅ (Grayish) V2O5->LixV2O5 NiO NiO (Transparent in reduced state) NiyO NiO(OH) (Brownish) NiO->NiyO ion_source Li⁺ Ions (from electrolyte) LixV2O5->ion_source De-intercalation (Oxidation V⁴⁺ → V⁵⁺) NiyO->ion_source De-intercalation/Reaction (Reduction Ni³⁺ → Ni²⁺) ion_source->V2O5 Intercalation (Reduction V⁵⁺ → V⁴⁺) ion_source->NiO Intercalation/Reaction (Oxidation Ni²⁺ → Ni³⁺)

Caption: Mechanism of electrochromic switching in Ni-doped V₂O₅.

References

Application Notes: Vanadium Oxide/Carbon Spheres-Doped Nickel Oxide Nanocatalyst

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the key characteristics and catalytic applications of a ternary nanocomposite consisting of vanadium oxide (V₂O₅) and carbon spheres (Cs) doped into nickel oxide (NiO₂). This novel nanocatalyst has demonstrated significant potential in environmental remediation and as an antibacterial agent.

1. Overview of the Nanocatalyst

The vanadium oxide/carbon spheres-doped nickel oxide (V₂O₅/Cs-NiO₂) nanostructure is a ternary composite material synthesized via a facile co-precipitation method.[1][2][3][4][5] This approach allows for the incorporation of V₂O₅ and carbon spheres into the NiO₂ matrix, resulting in a nanocatalyst with enhanced physicochemical properties and catalytic efficacy. The carbon spheres contribute a large surface area and porous structure, while vanadium oxide's redox properties are believed to boost the catalytic reactions.[2]

2. Physicochemical Properties

The nanocatalyst has been characterized using various spectroscopic and microscopic techniques, revealing the following key properties:

  • Crystalline Structure: X-ray diffraction (XRD) analysis confirms a hexagonal crystalline structure for the synthesized nanostructures.[1][2][3][4][5]

  • Optical Properties: UV-vis spectroscopy shows a maximum absorption for the undoped NiO₂ at 330 nm. Upon doping with V₂O₅ and carbon spheres, a redshift is observed, indicating a decrease in the band gap energy from 3.75 eV to 3.59 eV.[1][2][3][4][5] This alteration in the band gap is attributed to the increase in the crystalline size of the nanostructures after doping.[2]

  • Morphology: Transmission electron microscopy (TEM) reveals that the pristine NiO₂ consists of agglomerated, non-uniform nanorods. Doping with V₂O₅ and carbon spheres leads to a higher degree of agglomeration.[1][2][3][4][5]

Table 1: Physicochemical Properties of V₂O₅/Cs-NiO₂ Nanocatalyst and its Precursors

MaterialCrystallite Size (nm)Band Gap Energy (eV)Maximum Absorption (λₘₐₓ) (nm)
NiO₂ (pristine)29.33.75330
Cs-NiO₂32.8-335
2 wt% V₂O₅/Cs-NiO₂25.79-340
4 wt% V₂O₅/Cs-NiO₂45.193.59345

Data sourced from Baz et al. (2023).[1][2][3][4]

3. Catalytic Applications: Methylene (B1212753) Blue Degradation

The V₂O₅/Cs-NiO₂ nanocatalyst exhibits excellent catalytic activity in the reduction of methylene blue (MB), a common organic dye pollutant, in the presence of sodium borohydride (B1222165) (NaBH₄).[1] The 4 wt% V₂O₅/Cs-doped NiO₂ nanostructure has been identified as a particularly effective catalyst, achieving a 94.21% reduction of MB in an acidic medium.[1][2][3][4] The catalytic performance is influenced by the pH of the reaction medium, with the highest degradation efficiency observed under acidic conditions.

Table 2: Catalytic Reduction of Methylene Blue by 4 wt% V₂O₅/Cs-NiO₂ Nanocatalyst at Different pH Levels

pHMB Reduction (%)
Acidic (pH 4)94.21
Neutral (pH 7)91.89
Basic (pH 12)91.01

Data sourced from Baz et al. (2023).[1][2]

4. Antibacterial Applications

In addition to its catalytic properties, the V₂O₅/Cs-NiO₂ nanocatalyst has demonstrated significant antibacterial efficacy against Escherichia coli.[1] The antibacterial activity is attributed to the small, mobile, and conductive nature of the nanostructures which can inhibit bacterial adherence.[1]

Table 3: Antibacterial Activity and Molecular Docking Scores of V₂O₅/Cs-NiO₂

ParameterValue
Zone of Inhibition against E. coli3.75 mm
Binding Score (Dihydrofolate Reductase)6.37
Binding Score (Dihydropteroate Synthase)4.31

Data sourced from Baz et al. (2023).[1][2][3][4][5]

Experimental Protocols

Protocol 1: Synthesis of V₂O₅/Cs-Doped NiO₂ Nanocatalyst

This protocol details the co-precipitation method for synthesizing vanadium oxide/carbon spheres-doped nickel oxide nanostructures.[1][2][3][4]

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Preparation of Carbon Spheres (Cs):

    • Dissolve a specific amount of glucose in deionized water.

    • Heat the solution in an autoclave at a specified temperature and duration to induce hydrothermal carbonization, resulting in the formation of carbon spheres.

    • Wash the resulting carbon spheres with deionized water and ethanol (B145695) and dry them in an oven.

  • Synthesis of V₂O₅/Cs-Doped NiO₂:

    • Disperse a calculated amount of the prepared carbon spheres in deionized water through sonication.

    • Add a specific amount of Ni(NO₃)₂·6H₂O to the carbon sphere suspension and stir until fully dissolved.

    • In a separate beaker, dissolve a calculated amount of V₂O₅ in a basic solution (e.g., NaOH solution) with stirring.

    • Slowly add the V₂O₅ solution to the Ni(NO₃)₂/Cs suspension under constant stirring.

    • Adjust the pH of the mixture by adding a precipitating agent (e.g., NaOH solution) dropwise until a precipitate is formed.

    • Continue stirring for a set period to ensure complete reaction.

    • Collect the precipitate by centrifugation, wash it multiple times with deionized water and ethanol to remove any unreacted precursors, and then dry it in an oven at a specified temperature.

Protocol 2: Catalytic Reduction of Methylene Blue

This protocol describes the procedure for evaluating the catalytic activity of the synthesized V₂O₅/Cs-NiO₂ nanocatalyst in the reduction of methylene blue.[1][2]

Materials:

  • V₂O₅/Cs-NiO₂ nanocatalyst

  • Methylene blue (MB)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Buffer solutions (for pH adjustment)

Equipment:

  • UV-vis spectrophotometer

  • Cuvettes

  • Micropipettes

  • Magnetic stirrer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of methylene blue in deionized water.

    • Freshly prepare a solution of NaBH₄ in deionized water.

    • Prepare a suspension of the V₂O₅/Cs-NiO₂ nanocatalyst in deionized water.

  • Catalytic Reaction:

    • In a quartz cuvette, mix a specific volume of the MB solution with a specific volume of the NaBH₄ solution.

    • To initiate the catalytic reaction, add a specific volume of the nanocatalyst suspension to the MB/NaBH₄ mixture.

    • Immediately start monitoring the reaction by recording the UV-vis absorption spectra of the solution at regular time intervals. The characteristic absorption peak of MB (around 664 nm) will decrease as the reduction proceeds.

  • Data Analysis:

    • Calculate the percentage of MB reduction at different time points using the following formula:

      • % Reduction = [(A₀ - Aₜ) / A₀] × 100

      • Where A₀ is the initial absorbance of MB and Aₜ is the absorbance at time t.

    • To study the effect of pH, repeat the experiment using buffer solutions to maintain the desired pH (e.g., 4, 7, and 12).

Visualizations

Synthesis_Workflow cluster_materials Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Ni_precursor Ni(NO₃)₂·6H₂O Mixing Mixing of Ni Precursor and Cs Ni_precursor->Mixing V_precursor V₂O₅ Doping Addition of V₂O₅ Solution V_precursor->Doping C_precursor Glucose Prep_Cs Hydrothermal Carbonization of Glucose to Carbon Spheres (Cs) C_precursor->Prep_Cs Solvent Deionized Water Base NaOH Precipitation Co-precipitation with NaOH Base->Precipitation Prep_Cs->Mixing Mixing->Doping Doping->Precipitation Washing Washing and Centrifugation Precipitation->Washing Drying Drying of the Final Product Washing->Drying Nanocatalyst V₂O₅/Cs-NiO₂ Nanocatalyst Drying->Nanocatalyst

Caption: Workflow for the synthesis of V₂O₅/Cs-NiO₂ nanocatalyst.

Catalytic_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products MB Methylene Blue (Pollutant) Catalyst V₂O₅/Cs-NiO₂ Nanocatalyst MB->Catalyst Adsorption NaBH4 NaBH₄ (Reducing Agent) NaBH4->Catalyst Electron Donation LMB Leuco Methylene Blue (Colorless) Catalyst->LMB Reduction

Caption: Logical relationship in the catalytic reduction of methylene blue.

References

Application Notes and Protocols: Bactericidal Behavior of Nickel-Vanadium Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-vanadium (Ni-V) composites are emerging as a promising class of materials with significant bactericidal properties. The unique combination of nickel and vanadium oxides at the nanoscale can induce potent antimicrobial effects, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress in bacterial cells. These materials present a valuable area of investigation for the development of new antimicrobial agents, coatings for medical devices, and other applications where microbial contamination is a concern.

This document provides a summary of the current understanding of the bactericidal behavior of Ni-V composites, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and an overview of the proposed mechanisms of action.

Data Presentation

The bactericidal efficacy of nickel-vanadium composites can be quantified using several metrics, including the zone of inhibition, minimum inhibitory concentration (MIC), and bacterial reduction percentage. While comprehensive data across a wide range of Ni-V composite formulations is still an active area of research, the following tables summarize available data for representative materials.

Table 1: Zone of Inhibition of Vanadium-Doped Nickel Oxide Nanocomposites against E. coli

Composite MaterialDopant Concentration (wt%)Zone of Inhibition (mm)Bacterial StrainReference
V₂O₅/Cs-doped NiO₂22.25 - 3.05E. coli[1]
V₂O₅/Cs-doped NiO₂43.75E. coli[1][2][3]

Table 2: Minimum Inhibitory Concentration (MIC) of Nickel-Containing Nanoparticles

Note: Data for specific Ni-V composites are limited. This table provides reference MIC values for nickel oxide nanoparticles against common bacterial strains.

NanoparticleBacterial StrainMIC (µg/mL)Reference
NiOS. aureus3.51[4]
NiOE. coli7.02[4]
Ni NPsS. aureus (MRSA)265 - 530[5]
S,N-GQDs/NiOS. aureus400[5]

Experimental Protocols

Protocol 1: Synthesis of V₂O₅/Cs-doped NiO₂ Nanostructures via Co-precipitation[1][6]

This protocol describes the synthesis of vanadium oxide and carbon sphere-doped nickel oxide nanostructures.

Materials:

Procedure:

  • Preparation of Carbon Spheres (Cs):

    • Prepare a 1 M glucose solution in DI water with continuous stirring until the solution is clear.

    • Transfer the solution to a stainless-steel autoclave and heat at 180°C for 12 hours.

    • Collect the resulting precipitates, wash them several times with DI water, and dry overnight at 100°C.

  • Synthesis of V₂O₅/Cs-doped NiO₂:

    • Prepare a solution of Ni(NO₃)₂·6H₂O in DI water.

    • Heat the solution to 100°C with continuous stirring.

    • After 30 minutes, add 1 M NaOH dropwise to adjust the pH to approximately 12, leading to the formation of precipitates.

    • Wash the precipitates multiple times by centrifugation at 7000 rpm for 7 minutes.

    • Dry the washed precipitates at 150°C for 12 hours to obtain a fine powder of NiO₂.

    • To prepare the doped composites, follow the same procedure, adding a fixed amount of the prepared carbon spheres and the desired weight percentage (e.g., 2 wt% or 4 wt%) of V₂O₅ to the initial nickel nitrate solution.

Protocol 2: Evaluation of Bactericidal Activity using Agar Well Diffusion Method[1]

This method is used to qualitatively assess the antibacterial activity of the synthesized composites.

Materials:

  • Synthesized Ni-V composite powder

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare MHA plates according to the manufacturer's instructions.

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Prepare suspensions of the synthesized Ni-V composites in a suitable sterile solvent (e.g., DI water, DMSO) at desired concentrations.

  • Carefully pipette a fixed volume (e.g., 50 µL) of the composite suspension into each well.

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of the composite that inhibits visible bacterial growth.

Materials:

  • Synthesized Ni-V composite powder

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Micropipettes

  • Incubator

  • Plate reader (optional, for quantitative measurement)

Procedure:

  • Prepare a stock solution of the Ni-V composite in a suitable sterile solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the composite stock solution in MHB.

  • Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with bacteria, no composite) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the composite at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Mechanism of Action & Signaling Pathways

The primary bactericidal mechanism of nickel-vanadium composites is believed to be the generation of reactive oxygen species (ROS), which induces oxidative stress in bacterial cells.[6] This process involves the following steps:

  • ROS Generation: The semiconductor properties of metal oxides like NiO and V₂O₅, particularly at the nanoscale, facilitate the generation of ROS such as superoxide (B77818) radicals (•O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂) upon interaction with the aqueous environment and oxygen.

  • Cell Membrane Damage: The generated ROS attack the bacterial cell membrane, which is rich in lipids and proteins. This leads to lipid peroxidation and protein oxidation, compromising the integrity of the cell membrane.

  • Internalization and Intracellular Damage: Nanoparticles can be internalized by the bacterial cells, where they continue to produce ROS. These intracellular ROS can damage vital cellular components, including DNA, ribosomes, and enzymes, leading to metabolic disruption and eventually cell death.

While the specific intracellular signaling pathways triggered by Ni-V composites in bacteria are still under investigation, the general pathway of ROS-induced damage is well-established for many metal oxide nanoparticles.

Visualizations

Experimental_Workflow cluster_synthesis Composite Synthesis cluster_characterization Material Characterization cluster_testing Bactericidal Testing cluster_analysis Data Analysis s1 Precursor Mixing (Ni & V salts) s2 Co-precipitation s1->s2 s3 Washing & Drying s2->s3 s4 Calcination s3->s4 c1 XRD s4->c1 Characterize Composite c2 SEM/TEM s4->c2 Characterize Composite c3 XPS s4->c3 Characterize Composite t2 Agar Well Diffusion s4->t2 Test Composite t3 MIC Determination s4->t3 Test Composite t4 Bacterial Reduction Assay s4->t4 Test Composite t1 Bacterial Culture (E. coli, S. aureus) t1->t2 t1->t3 t1->t4 a1 Measure Zone of Inhibition t2->a1 a2 Determine MIC Value t3->a2 a3 Calculate % Reduction t4->a3

Caption: Experimental workflow for evaluating the bactericidal behavior of Ni-V composites.

Signaling_Pathway cluster_composite Ni-V Composite cluster_ros ROS Generation cluster_cell Bacterial Cell comp Ni-V Nanoparticle ros Reactive Oxygen Species (•O₂⁻, •OH, H₂O₂) comp->ros Catalyzes mem Cell Membrane Damage (Lipid Peroxidation) ros->mem Induces dna DNA Damage ros->dna Causes prot Protein Inactivation ros->prot Leads to death Cell Death mem->death dna->death prot->death

Caption: Proposed mechanism of ROS-mediated bactericidal action of Ni-V composites.

References

Troubleshooting & Optimization

Technical Support Center: Nickel-Vanadium Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nickel-Vanadium (Ni-V) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve common issues in Ni-V catalysis.

Problem: Rapid Loss of Catalytic Activity

Q1: My Ni-V catalyst is showing a rapid decline in activity. What are the potential causes and how can I troubleshoot this?

A1: Rapid deactivation is a common challenge. The most likely causes are catalyst poisoning, fouling (coking), or thermal degradation (sintering). Follow these steps to diagnose the issue:

Step 1: Rule out Catalyst Poisoning

  • Check Feedstock Purity: Analyze your feedstock for common poisons, especially sulfur compounds. Even trace amounts of sulfur can poison nickel catalysts.[1]

  • Review Reaction Environment: Ensure no contaminants are being introduced from the reactor system or gas lines.

  • Solution: If sulfur is detected, implement a guard bed to remove it before the feed reaches your catalyst. For established poisoning, refer to the catalyst regeneration protocols below.

Step 2: Investigate Fouling (Coking)

  • Visual Inspection: If possible and safe, visually inspect the catalyst bed for signs of carbon deposition (blackening).

  • Temperature Profile Analysis: In a fixed-bed reactor, a moving "hotspot" can indicate coke formation.[2]

  • Characterization: Use Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on a spent catalyst sample to quantify the amount and nature of carbon deposits.

  • Solution: Adjusting reaction parameters such as temperature, pressure, and reactant ratios can minimize coke formation. Refer to the regeneration section for decoking procedures.

Step 3: Assess Thermal Degradation (Sintering)

  • Reaction Temperature Monitoring: Ensure the reaction temperature has not exceeded the catalyst's thermal stability limit. Localized hotspots can also lead to sintering.

  • Characterization: Use X-ray Diffraction (XRD) to analyze the crystallite size of the nickel particles on the spent catalyst. An increase in crystallite size compared to the fresh catalyst indicates sintering. Transmission Electron Microscopy (TEM) can also be used to visualize particle agglomeration.

  • Solution: Sintering is often irreversible. To prevent it, operate at a lower temperature if possible, or select a support material that enhances the thermal stability of the nickel particles.

Problem: Low Selectivity to Desired Product

Q2: My Ni-V catalyst is active but shows low selectivity for the target product. How can I improve this?

A2: Low selectivity in bimetallic catalysts can be complex. Here’s a systematic approach to troubleshoot this issue:

Step 1: Verify Catalyst Composition and Structure

  • Confirm Ni/V Ratio: The ratio of nickel to vanadium is crucial for controlling selectivity. An incorrect ratio can lead to undesired side reactions. Use techniques like Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF) to confirm the elemental composition.

  • Assess Metal Dispersion: Poor dispersion of the active metals can lead to a heterogeneous surface with multiple active sites, resulting in different products. Use techniques like H₂ chemisorption or TEM to evaluate metal dispersion.

  • Solution: If the composition or dispersion is off, re-synthesize the catalyst, paying close attention to the synthesis parameters.

Step 2: Optimize Reaction Conditions

  • Temperature: Vary the reaction temperature. Different reactions have different activation energies, so adjusting the temperature can favor the desired reaction pathway.

  • Pressure: Adjust the partial pressure of the reactants. This can influence the surface coverage of different species and alter the reaction pathway.

  • Contact Time: Vary the flow rate of the reactants to change the contact time. Shorter contact times may prevent subsequent reactions of the desired product.

Step 3: Consider the Role of Vanadium

  • Electronic Effects: Vanadium can act as a promoter, modifying the electronic properties of nickel and influencing the adsorption of reactants and intermediates. The oxidation state of vanadium can be critical.

  • Geometric Effects: Vanadium oxides can also block certain nickel sites, which can be beneficial for preventing unwanted side reactions.

  • Solution: If the issue persists, consider preparing a series of catalysts with varying vanadium loading to systematically study its effect on selectivity for your specific reaction.

Frequently Asked Questions (FAQs)

Q3: What is the primary role of vanadium in nickel-vanadium catalysts?

A3: Vanadium typically acts as a promoter in Ni-V catalysts. Its presence can influence the catalyst in several ways:

  • Enhanced Dispersion: Vanadium oxides can help to disperse nickel particles on the support, leading to a higher active surface area.

  • Electronic Modification: Vanadium can alter the electronic properties of nickel, which can affect its catalytic activity and selectivity.

  • Improved Stability: In some cases, vanadium can improve the thermal stability of the catalyst and its resistance to coking.

  • Acidity Modification: The presence of vanadium oxides can modify the acidity of the support material, which can be important for certain reactions.

Q4: How does the Ni/V ratio impact catalyst performance?

A4: The Ni/V ratio is a critical parameter that can significantly affect the catalyst's activity, selectivity, and stability. An optimal ratio exists for specific reactions, and deviating from it can lead to decreased performance. Generally:

  • Low V content: May not provide sufficient promotional effects.

  • High V content: Can lead to the formation of inactive Ni-V alloys or the blockage of active nickel sites. It is crucial to experimentally determine the optimal Ni/V ratio for your specific application.

Q5: What are some common challenges in using Ni-V catalysts in drug development and pharmaceutical synthesis?

A5: In drug development, achieving high chemo-, regio-, and stereoselectivity is paramount.[3] Common challenges with nickel-based catalysts, including Ni-V systems, in this context include:

  • Functional Group Tolerance: Complex organic molecules in drug synthesis often contain various functional groups that can interact with the catalyst, leading to side reactions or catalyst deactivation.

  • Stereoselectivity: Controlling the stereochemistry of the product is often a major hurdle. The ligand environment around the nickel center plays a crucial role here.

  • Reproducibility: Small variations in catalyst preparation or reaction conditions can sometimes lead to significant differences in yield and selectivity, which is a major concern in pharmaceutical manufacturing.[4]

  • Leaching: Leaching of metal ions (both Ni and V) into the product is a critical issue that requires careful purification steps and analytical validation to ensure the final active pharmaceutical ingredient (API) meets stringent purity standards.

Q6: How can I regenerate a deactivated Ni-V catalyst?

A6: The regeneration method depends on the cause of deactivation:

  • Coking: For deactivation due to carbon deposition, a controlled oxidation is typically used. This involves passing a diluted stream of air or oxygen over the catalyst at an elevated temperature to burn off the coke. The temperature must be carefully controlled to avoid sintering the metal particles.

  • Sulfur Poisoning: Regeneration from sulfur poisoning is more challenging and often less effective. One method involves treating the catalyst with a steam/hydrogen mixture at high temperatures to convert the metal sulfides back to the metallic state.[5] Another approach involves an oxidative treatment to form metal oxides, followed by re-reduction.[5]

Data Presentation

Table 1: Comparison of Ni-V/Al₂O₃ Catalysts with Varying V content for CO Methanation

Catalyst (wt% Ni - wt% V)Ni Crystallite Size (nm)CO Conversion at 300°C (%)CH₄ Selectivity at 300°C (%)
20Ni - 0V12.58592
20Ni - 2V9.89295
20Ni - 5V8.59898
20Ni - 10V8.99596

Data synthesized from literature for illustrative purposes.[6]

Table 2: Performance of Ni-V Catalysts in Hydrodesulfurization (HDS) of Dibenzothiophene (DBT)

CatalystSupportNi loading (wt%)V loading (wt%)DBT Conversion at 340°C (%)
Ni/Al₂O₃Al₂O₃5065
Ni-V/Al₂O₃Al₂O₃5178
Ni-V/Al₂O₃Al₂O₃5372
Ni-V/SBA-15SBA-155185

Data synthesized from literature for illustrative purposes.[7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of Ni-V/Al₂O₃ Catalyst by Co-precipitation

This protocol describes the synthesis of a 15 wt% Ni, 3 wt% V catalyst supported on Al₂O₃.

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium metavanadate (NH₄VO₃)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

  • Ammonia (B1221849) solution

Procedure:

  • Prepare Precursor Solution: Dissolve the required amounts of Ni(NO₃)₂·6H₂O, NH₄VO₃, and Al(NO₃)₃·9H₂O in deionized water with stirring.

  • Prepare Precipitant Solution: Prepare a separate aqueous solution of (NH₄)₂CO₃.

  • Co-precipitation: Slowly add the precipitant solution to the precursor solution under vigorous stirring. Maintain a constant pH of ~8.0 by adding ammonia solution as needed.

  • Aging: Age the resulting slurry at 60°C for 4 hours with continuous stirring.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH ~7). This removes residual ions.

  • Drying: Dry the filter cake in an oven at 110°C overnight.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.

  • Reduction: Prior to the catalytic reaction, reduce the calcined catalyst in a flow of H₂/N₂ mixture (e.g., 10% H₂) at 500°C for 4 hours.

Protocol 2: Characterization by Temperature-Programmed Reduction (TPR)

Objective: To determine the reducibility of the metal oxide species in the catalyst.

Procedure:

  • Sample Preparation: Place a known amount of the calcined catalyst (e.g., 50-100 mg) in a quartz U-tube reactor.

  • Pre-treatment: Heat the sample to 200°C in a flow of an inert gas (e.g., Ar or N₂) for 1 hour to remove adsorbed water and impurities.

  • Reduction: Cool the sample to room temperature. Switch the gas flow to a reducing gas mixture (e.g., 5-10% H₂ in Ar) at a constant flow rate.

  • Temperature Program: Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 900°C).

  • Data Acquisition: Monitor the H₂ concentration in the effluent gas using a thermal conductivity detector (TCD). The consumption of H₂ is recorded as a function of temperature.

Mandatory Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Ni-V Catalyst Poisoning Poisoning (e.g., Sulfur) Active_Catalyst->Poisoning Contaminants in Feed Fouling Fouling (Coking) Active_Catalyst->Fouling High Temperature, Hydrocarbon Cracking Sintering Thermal Degradation (Sintering) Active_Catalyst->Sintering Excessive Heat Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Major pathways for Ni-V catalyst deactivation.

Experimental_Workflow Synthesis Catalyst Synthesis (Co-precipitation) Drying Drying (110°C) Synthesis->Drying Calcination Calcination (500°C, Air) Drying->Calcination Characterization_Fresh Characterization (Fresh) (XRD, XPS, TEM, TPR) Calcination->Characterization_Fresh Reduction Reduction (500°C, H2) Calcination->Reduction Catalytic_Testing Catalytic Testing Reduction->Catalytic_Testing Characterization_Spent Characterization (Spent) (XRD, TPO, TEM) Catalytic_Testing->Characterization_Spent Troubleshooting_Logic Start Problem Identified: Low Catalyst Performance Check_Activity Is the activity low? Start->Check_Activity Check_Selectivity Is the selectivity low? Check_Activity->Check_Selectivity No Troubleshoot_Activity Troubleshoot Deactivation: Poisoning, Coking, Sintering Check_Activity->Troubleshoot_Activity Yes Troubleshoot_Selectivity Troubleshoot Selectivity: Composition, Conditions Check_Selectivity->Troubleshoot_Selectivity Yes End Problem Resolved Check_Selectivity->End No Troubleshoot_Activity->End Troubleshoot_Selectivity->End

References

Technical Support Center: Optimizing Nickel-Vanadium Battery Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on optimizing the performance of nickel-vanadium batteries, with a primary focus on Nickel-Vanadium Redox Flow Batteries (NVRFB).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with nickel-vanadium batteries.

Issue 1: Rapid Capacity Fade or Low Discharge Voltage

  • Question: My battery is showing a rapid decline in capacity after only a few cycles, and the discharge voltage is lower than expected. What are the potential causes and how can I fix it?

  • Answer: Rapid capacity fade and low discharge voltage are common problems that can stem from several sources. The most frequent causes are electrolyte imbalance due to ion crossover, electrolyte degradation, or increased internal resistance.

    • Electrolyte Imbalance: In NVRFBs, vanadium and nickel ions can slowly cross the membrane, leading to a concentration mismatch between the anolyte and catholyte. This reduces the available active species for the redox reactions, causing a drop in capacity.[1][2]

      • Troubleshooting Steps:

        • Quantify Crossover: Periodically take small samples of both the anolyte and catholyte and analyze the vanadium and nickel concentrations using techniques like UV-Vis spectroscopy or inductively coupled plasma (ICP) spectroscopy.

        • Rebalance Electrolytes: If an imbalance is confirmed, the electrolytes can be remixed and redistributed to their original concentrations. For severe crossover, a complete replacement of the electrolyte might be necessary.

        • Membrane Integrity Check: Inspect the membrane for signs of degradation, such as pinholes or tears, which can accelerate ion crossover.[1] Consider replacing the membrane if damage is observed.

    • Electrolyte Degradation: Overcharging the battery can lead to side reactions that degrade the electrolyte, such as the evolution of oxygen or chlorine gas, depending on the supporting electrolyte used.[1][3] Vanadium species can also precipitate out of solution at certain temperatures and states of charge, reducing the concentration of active materials.

      • Troubleshooting Steps:

        • Verify State of Charge (SOC) Limits: Ensure your Battery Management System (BMS) is accurately monitoring the SOC and preventing the battery from charging beyond its recommended voltage limits.

        • Temperature Control: Operate the battery within its optimal temperature range to prevent thermal precipitation of vanadium salts.

        • Visual Inspection: Check the electrolyte tanks and tubing for any solid precipitates. If present, the electrolyte may need to be filtered or replaced.

    • Increased Internal Resistance: A rise in internal resistance leads to higher voltage drops (overpotential) during charge and discharge, reducing the battery's efficiency and effective capacity.

      • Troubleshooting Steps:

        • Electrode Surface Analysis: After disassembling the cell, examine the electrode surfaces for signs of passivation or precipitation that could impede electrochemical reactions.

        • Membrane Conditioning: Ensure the ion-exchange membrane is properly pre-treated and hydrated according to the manufacturer's specifications to ensure optimal ionic conductivity.

        • Contact Resistance Check: Verify that all electrical connections within the battery stack are secure and that the bipolar plates have good contact with the electrodes.

Issue 2: High Overpotential and Low Energy Efficiency

  • Question: My battery's voltage during charging is much higher than its discharge voltage at the same current density, resulting in poor energy efficiency. What is causing this high overpotential?

  • Answer: High overpotential is typically a result of high internal resistance within the battery. This resistance can be broken down into ohmic resistance, activation polarization, and concentration polarization.

    • Ohmic Resistance: This is the resistance to the flow of ions in the electrolyte and electrons in the electrodes and current collectors.

      • Optimization Strategies:

        • Electrolyte Conductivity: Ensure the supporting electrolyte concentration (e.g., sulfuric acid) is optimal for high conductivity. Impurities in the electrolyte can decrease conductivity.[4]

        • Electrode and Bipolar Plate Material: Use materials with high electrical conductivity for the electrodes and bipolar plates. Ensure good compression of the electrodes to minimize contact resistance.[5][6]

    • Activation Polarization: This is related to the energy barrier for the electrochemical reactions at the electrode surfaces.

      • Optimization Strategies:

        • Electrode Surface Modification: Increase the number of active sites on the electrode surface through thermal or chemical treatment to improve reaction kinetics.

        • Catalysts: While less common in standard VRFBs, incorporating catalysts can lower the activation energy for the redox reactions.

    • Concentration Polarization: This occurs when the rate of reaction at the electrode surface is limited by the mass transport of reactants from the bulk electrolyte.

      • Optimization Strategies:

        • Flow Rate Adjustment: Increasing the electrolyte flow rate can enhance the transport of active species to the electrode surface, reducing concentration polarization.[2][5][6] However, an excessively high flow rate can increase pumping losses, so an optimal flow rate should be determined.[7]

        • Flow Field Design: Utilize an optimized flow field design (e.g., interdigitated or serpentine) to ensure uniform distribution of the electrolyte over the electrode surface.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal operating temperatures for a Nickel-Vanadium flow battery?

    • A1: The optimal operating temperature for most aqueous vanadium-based flow batteries is typically between 20°C and 40°C. Lower temperatures can lead to the precipitation of vanadium salts, particularly V(V), while higher temperatures can accelerate membrane degradation and increase the rate of side reactions.

  • Q2: How do impurities in the vanadium electrolyte affect performance?

    • A2: Impurities, such as sodium, potassium, and certain metal ions (e.g., nickel in an all-vanadium system), can have a detrimental effect on battery performance.[4] They can decrease the electrochemical activity and reversibility of the redox reactions, increase solution resistance, and catalyze side reactions like hydrogen evolution.[1][3][4] It is crucial to use high-purity V2O5 and supporting electrolytes for battery operation.[4]

  • Q3: What is the effect of electrolyte flow rate on battery performance?

    • A3: The electrolyte flow rate is a critical operating parameter. Increasing the flow rate generally enhances mass transport, which can lead to higher current densities and improved battery performance.[5][6] However, this also increases the energy consumed by the pumps. Therefore, there is an optimal flow rate that maximizes the overall system efficiency by balancing improved electrochemical performance against increased hydraulic losses.[7]

  • Q4: What are shunt currents and how can they be minimized?

    • A4: In a battery stack with multiple cells connected in series, the common electrolyte pathways in the manifolds can create parallel electrical circuits. This allows a portion of the current to "shunt" or bypass some of the cells, leading to capacity loss and lower efficiency.[8][9] Shunt currents can be minimized by optimizing the hydraulic circuit design, such as using longer and narrower flow paths in the manifolds to increase the ionic resistance of these bypass routes.[8]

Data Presentation

Table 1: Performance Metrics of Vanadium-Based Flow Batteries Under Various Conditions

ParameterValueBattery System & ConditionsReference
Coulombic Efficiency ~96%Zinc/Nickel Single Flow Battery (over 1000 cycles)[6]
Energy Efficiency ~86%Zinc/Nickel Single Flow Battery (over 1000 cycles)[6]
Energy Efficiency 70.4% - 91.98%All-Vanadium RFB (at current densities of 1000 to 200 mA/cm² respectively)[10]
Cycle Life > 20,000 cyclesAll-Vanadium RFB (at a high current density of 600 mA/cm²)[10]
Peak Power Density 2.78 W/cm²All-Vanadium RFB (at room temperature)[10]
Electrolyte Utilization 19.04% - 84.84%All-Vanadium RFB (utilization decreases with lower purity of V2O5 raw material)[4]

Experimental Protocols

Protocol 1: Electrochemical Characterization Using Cyclic Voltammetry (CV)

  • Objective: To evaluate the electrochemical activity and reversibility of the Ni²⁺/Ni⁺ and V⁵⁺/V⁴⁺ redox couples in the electrolyte.

  • Methodology:

    • Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or graphite (B72142) felt), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire or graphite rod).

    • Electrolyte Preparation: Prepare the anolyte and catholyte solutions with the desired concentrations of active species and supporting electrolyte. Purge the solutions with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

    • CV Measurement:

      • Immerse the electrodes in the test electrolyte.

      • Using a potentiostat, sweep the potential between the desired vertex potentials. The potential range should cover the expected redox peaks of the active species.

      • Perform the scans at various scan rates (e.g., 10, 20, 50, 100 mV/s) to investigate the kinetics of the reactions.

    • Data Analysis:

      • Plot the resulting current versus potential.

      • Determine the peak potentials for the anodic (oxidation) and cathodic (reduction) sweeps.

      • The separation between the anodic and cathodic peak potentials (ΔEp) provides an indication of the reaction's reversibility. A smaller ΔEp suggests better reversibility.

      • The peak current is proportional to the concentration of the active species and the square root of the scan rate for a diffusion-controlled process.

Protocol 2: Charge-Discharge Cycling Performance Test

  • Objective: To determine the key performance metrics of the battery, including coulombic efficiency, voltage efficiency, energy efficiency, and capacity retention over multiple cycles.

  • Methodology:

    • Battery Assembly: Assemble the single-cell or battery stack according to the design specifications. Ensure there are no leaks and that all connections are secure.

    • System Preparation: Fill the anolyte and catholyte tanks with the prepared electrolytes. Circulate the electrolytes through the system using pumps to ensure the cell is filled and to remove any air bubbles.

    • Cycling Procedure:

      • Connect the battery to a battery testing system (cycler).

      • Set the desired charge and discharge current densities (e.g., 40 mA/cm²).[4]

      • Define the upper and lower voltage limits for charging and discharging to prevent overcharging and over-discharging.

      • Begin the cycling process. The system will charge the battery at a constant current until the upper voltage limit is reached, then discharge it at a constant current until the lower voltage limit is reached.

      • Repeat this process for a specified number of cycles (e.g., 100 or more).

    • Data Calculation:

      • Coulombic Efficiency (CE): (Discharge Capacity / Charge Capacity) x 100%

      • Voltage Efficiency (VE): (Average Discharge Voltage / Average Charge Voltage) x 100%

      • Energy Efficiency (EE): CE x VE

      • Discharge Capacity: Plot the discharge capacity versus the cycle number to evaluate capacity fade.

Visualizations

Troubleshooting_Flowchart Start Performance Issue Identified (e.g., Low Capacity) Check_Imbalance 1. Check for Electrolyte Imbalance Start->Check_Imbalance Imbalance_Detected Imbalance Detected? Check_Imbalance->Imbalance_Detected Rebalance Rebalance or Replace Electrolyte Imbalance_Detected->Rebalance Yes Check_Degradation 2. Check for Electrolyte Degradation Imbalance_Detected->Check_Degradation No Rebalance->Check_Degradation Degradation_Detected Degradation Detected? (e.g., Precipitation) Check_Degradation->Degradation_Detected Filter_Replace Filter or Replace Electrolyte Degradation_Detected->Filter_Replace Yes Check_Resistance 3. Measure Internal Resistance (EIS) Degradation_Detected->Check_Resistance No Filter_Replace->Check_Resistance Resistance_High Resistance High? Check_Resistance->Resistance_High Inspect_Components Inspect Electrodes, Membrane & Connections Resistance_High->Inspect_Components Yes End Problem Resolved Resistance_High->End No Inspect_Components->End

Caption: A logical workflow for troubleshooting common performance issues in NVRFBs.

NVRFB_Charge_Discharge cluster_charge Charge Process cluster_discharge Discharge Process V4_charge V⁴⁺ V5_charge V⁵⁺ V4_charge->V5_charge Oxidation at Positive Electrode e_charge e⁻ Ni3_charge Ni³⁺ Ni2_charge Ni²⁺ Ni3_charge->Ni2_charge Reduction at Negative Electrode V5_discharge V⁵⁺ V4_discharge V⁴⁺ V5_discharge->V4_discharge Reduction at Positive Electrode Ni2_discharge Ni²⁺ Ni3_discharge Ni³⁺ Ni2_discharge->Ni3_discharge Oxidation at Negative Electrode e_discharge e⁻

Caption: Electrochemical reactions during charge and discharge cycles of a NVRFB.

References

"improving the stability of nickel-vanadium electrocatalysts"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with nickel-vanadium (Ni-V) electrocatalysts. The information is designed to address common challenges encountered during experimental work and to aid in improving the stability and performance of these materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, characterization, and testing of Ni-V electrocatalysts.

Problem Possible Causes Suggested Solutions
Rapid decrease in catalytic activity (deactivation) For Hydrogen Evolution Reaction (HER): - Absorption of hydrogen into the nickel lattice, forming a nickel hydride phase.[1][2]- Shielding of active sites by adsorbed hydrogen.[2]For Oxygen Evolution Reaction (OER): - Leaching of vanadium into the electrolyte.- Surface restructuring or amorphization of the catalyst.For HER: - Introduce a soluble vanadium species (e.g., V₂O₅) into the electrolyte to reactivate the nickel cathode. This helps in the decomposition of the nickel hydride phase.[1][2]- Consider using a vanadium nitride (VN) support for the nickel catalyst, which can enhance dispersion and reduce surface oxidation.[3]For OER: - Anneal the catalyst at high temperatures (e.g., 900°C) to form more stable nickel oxides.[4]- Incorporate a third metal, such as iron, to improve structural stability.[5]
Poor long-term stability during chronoamperometry/chronopotentiometry - Catalyst detachment from the electrode substrate.- Dissolution of the catalyst material, particularly vanadium, in the electrolyte.[6][7]- Oxidation of the catalyst support material (e.g., carbon).- Ensure strong adhesion of the catalyst to the substrate through appropriate binder selection or direct growth on the electrode.- Optimize the electrolyte pH; some nickel nitrides, for instance, are more stable around pH 9.[8]- Use more corrosion-resistant support materials like nickel foam or titanium mesh.[9]
Inconsistent or non-reproducible experimental results - Variations in precursor concentrations or synthesis conditions.- Impurities in the electrolyte (e.g., Fe impurities can affect Ni-based catalysts).- Inconsistent electrochemical testing protocols.[10]- Maintain strict control over synthesis parameters (temperature, time, pH).- Use high-purity water and reagents for electrolyte preparation.[9]- Standardize electrochemical testing protocols, including conditioning steps, potential ranges, and scan rates.[9][11]
High overpotential at a specific current density - Low intrinsic activity of the catalyst.- Poor electrical conductivity of the catalyst material.[7]- Mass transport limitations at high current densities.- Modify the electronic structure by doping with other transition metals.[12]- Combine the catalyst with a conductive support material like graphene or carbon nanotubes.[13]- Optimize the electrode architecture to improve electrolyte access and gas bubble removal.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for nickel-vanadium electrocatalysts?

A1: The primary degradation mechanisms depend on the specific reaction and catalyst composition. For nickel-based cathodes in the Hydrogen Evolution Reaction (HER), a common issue is the absorption of hydrogen into the nickel lattice, leading to the formation of a less active nickel hydride phase.[1][2] For nickel-vanadium layered double hydroxides (LDHs) used in the Oxygen Evolution Reaction (OER), the leaching of vanadium species into the electrolyte is a significant cause of deactivation.[6]

Q2: How can I improve the stability of my Ni-V catalyst for the Oxygen Evolution Reaction (OER)?

A2: Several strategies can enhance the stability of Ni-V catalysts for the OER. One effective method is high-temperature annealing of Ni-V hydroxides to form more stable mixed-metal oxides.[4][15] Incorporating a third metal, such as iron, into the structure can also improve durability.[5] Additionally, ensuring strong adhesion to the electrode substrate and using corrosion-resistant supports can prevent physical degradation.

Q3: What is the role of vanadium in improving the stability of nickel cathodes for the Hydrogen Evolution Reaction (HER)?

A3: In alkaline water electrolysis, nickel cathodes can deactivate over time. The addition of soluble vanadium species, such as V₂O₅, to the electrolyte can reactivate the cathode.[1][2] The reactivation is primarily attributed to the decomposition of the nickel hydride phase that forms during electrolysis.[1] While vanadium helps maintain activity, it may not necessarily produce a synergistic effect to enhance the intrinsic activity beyond that of fresh nickel.[1]

Q4: What are the key parameters to report when evaluating the stability of a new Ni-V electrocatalyst?

A4: To ensure rigorous and reproducible research, it is crucial to report a standardized set of metrics. These include:

  • The overpotential required to achieve a specific current density (e.g., 10 mA/cm²).

  • The Tafel slope to provide insights into the reaction mechanism.

  • Long-term stability data from chronoamperometry or chronopotentiometry, specifying the duration and current density.

  • The Faradaic efficiency of the reaction products.

  • The electrochemically active surface area (ECSA).[10]

Q5: Can the electrolyte pH affect the stability of Ni-V catalysts?

A5: Yes, the electrolyte pH can significantly impact the stability of metal nitride and oxide catalysts. For instance, the stability of some nickel nitrides is highly pH-dependent, with increased stability observed around a pH of 9.[8] In highly acidic or alkaline conditions, the catalyst may be more prone to oxidation or dissolution.[8]

Performance Data of Selected Nickel-Vanadium Electrocatalysts

The following table summarizes the performance of various nickel-vanadium based electrocatalysts for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) under different conditions.

CatalystReactionElectrolyteOverpotential @ 10 mA/cm² (mV)StabilityReference
Ni/VNHER1 M KOH43More durable than Pt/C[3]
NiV-LDHOER1 M KOH~350Vanadium leaching observed[6]
NiFeV AlloyOERNot specifiedNot specifiedReported as "ultra-stable"[5]

Experimental Protocols

Protocol 1: Electrochemical Stability Testing

This protocol outlines a general procedure for evaluating the stability of a Ni-V electrocatalyst using a three-electrode setup.

  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing a known amount of the Ni-V catalyst in a solution of deionized water, isopropanol, and a binder (e.g., Nafion).

    • Sonication for at least 30 minutes is recommended to ensure a homogeneous dispersion.

    • Drop-cast a specific volume of the ink onto a polished glassy carbon electrode or other suitable substrate to achieve a desired mass loading.

    • Allow the electrode to dry completely at room temperature.

  • Electrochemical Cell Assembly:

    • Use a standard three-electrode cell with the prepared catalyst as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO) suitable for the electrolyte.

    • Prepare the electrolyte (e.g., 1 M KOH) using high-purity reagents and deionized water.[9]

    • Saturate the electrolyte with an inert gas (e.g., N₂ or Ar) for at least 30 minutes before the experiment to remove dissolved oxygen.

  • Electrochemical Measurements:

    • Conditioning: Cycle the potential in a non-faradaic region to stabilize the catalyst surface.

    • Initial Activity: Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to determine the initial overpotential required to reach a specific current density (e.g., 10 mA/cm²).[14]

    • Stability Test: Conduct chronoamperometry (constant potential) or chronopotentiometry (constant current) for an extended period (e.g., 10-24 hours).[14] Record the current density or potential over time.

    • Post-Stability Activity: After the stability test, repeat the LSV measurement to assess any changes in catalytic activity.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS before and after the stability test to analyze changes in charge transfer resistance.

Protocol 2: Characterization of Catalyst Degradation

This protocol describes methods to characterize the physical and chemical changes in the catalyst after stability testing.

  • Microscopy:

    • Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe changes in the catalyst's morphology, particle size, and aggregation after the stability test.[6]

  • Spectroscopy:

    • Employ X-ray Photoelectron Spectroscopy (XPS) to analyze changes in the surface elemental composition and oxidation states of nickel and vanadium.[16]

    • Use X-ray Diffraction (XRD) to identify any changes in the crystalline structure or the formation of new phases.[6]

  • Electrolyte Analysis:

    • Analyze the electrolyte after the stability test using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify any leached metal ions (e.g., vanadium).[6]

Visualizations

experimental_workflow cluster_prep Catalyst Preparation & Electrode Fabrication cluster_electrochem Electrochemical Testing cluster_analysis Post-Mortem Analysis synthesis Catalyst Synthesis ink Ink Formulation synthesis->ink fabrication Electrode Fabrication ink->fabrication conditioning Conditioning Cycles fabrication->conditioning initial_lsv Initial LSV conditioning->initial_lsv stability Chronoamperometry / Chronopotentiometry initial_lsv->stability final_lsv Final LSV stability->final_lsv sem_tem SEM/TEM stability->sem_tem xps_xrd XPS/XRD stability->xps_xrd icp ICP-OES of Electrolyte stability->icp

Caption: Experimental workflow for stability assessment of Ni-V electrocatalysts.

troubleshooting_guide cluster_her HER cluster_oer OER cluster_general General start Poor Catalyst Stability her_cause Cause: Ni Hydride Formation start->her_cause Hydrogen Evolution? oer_cause Cause: V Leaching start->oer_cause Oxygen Evolution? gen_cause Cause: Catalyst Detachment start->gen_cause General Issue? her_solution Solution: Add V₂O₅ to Electrolyte her_cause->her_solution Yes oer_solution Solution: High-Temp Annealing oer_cause->oer_solution Yes gen_solution Solution: Improve Adhesion / Use Better Substrate gen_cause->gen_solution Yes

Caption: Troubleshooting logic for poor stability in Ni-V electrocatalysts.

References

"effect of Ni doping on the cycling stability of vanadium oxide cathodes"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with nickel-doped vanadium oxide cathodes. The information is designed to assist in overcoming common experimental challenges and to provide a deeper understanding of the material's performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of nickel doping in vanadium oxide cathodes?

A1: Nickel doping in vanadium oxide cathodes primarily aims to enhance their electrochemical performance, particularly cycling stability. Ni ions incorporated into the vanadium oxide lattice can increase the interlayer spacing, which facilitates easier and faster intercalation and deintercalation of charge carriers like Li⁺ or Zn²⁺ ions.[1][2] This structural modification helps to buffer the mechanical stress during charge-discharge cycles, thus improving the long-term stability of the cathode. Additionally, Ni doping can increase the electrical conductivity of the material.[3][4]

Q2: How does Ni doping affect the initial capacity and rate performance of vanadium oxide cathodes?

A2: Studies have shown that Ni doping can significantly improve the initial capacity and rate performance of vanadium oxide cathodes. For instance, Ni-doped VOₓ nanotubes have demonstrated a higher initial discharge capacity (140 mAh g⁻¹) compared to their undoped counterparts (110 mAh g⁻¹).[4] This improvement is attributed to the higher valence states of vanadium and increased electrical conductivity after the Ni exchange process.[3][4]

Q3: What are the common synthesis methods for preparing Ni-doped vanadium oxide cathodes?

A3: Common synthesis methods for Ni-doped vanadium oxide include:

  • Hydrothermal Synthesis: This method involves heating a precursor solution containing vanadium and nickel sources in a sealed autoclave. It is a popular method for creating nanostructured materials like nanotubes and nanobelts.[3][4][5]

  • Co-sputtering: This physical vapor deposition technique allows for the deposition of thin films of Ni-doped vanadium oxide onto a substrate. The level of Ni doping can be controlled by adjusting the power applied to the nickel target.[6][7]

  • Sol-Gel Method: This wet-chemical technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent gelation to form a solid network. It offers good control over the material's stoichiometry and homogeneity.

  • Solid-State Reaction: This method involves heating a mixture of solid precursors (e.g., oxides or carbonates of nickel and vanadium) at high temperatures to induce a chemical reaction and form the desired doped material.

Q4: What are the expected changes in the material's crystal structure after Ni doping?

A4: Nickel doping is expected to cause a noticeable change in the crystal structure of vanadium oxide. A key change is an increase in the interlayer spacing of the V₂O₅ lattice.[1][2] This can be observed as a shift in the diffraction peaks to lower angles in X-ray diffraction (XRD) patterns. This expansion of the lattice is beneficial for ion diffusion and can contribute to improved electrochemical performance.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Initial Discharge Capacity 1. Incomplete doping of Ni into the vanadium oxide structure.2. Presence of electrochemically inactive phases.3. Poor contact between the active material and the current collector.1. Optimize synthesis parameters (e.g., temperature, time, precursor concentration) to ensure proper Ni incorporation.2. Use characterization techniques like XRD to check for phase purity. Adjust synthesis conditions to minimize impurities.3. Ensure proper slurry preparation and coating for good adhesion and electrical contact.
Rapid Capacity Fading during Cycling 1. Structural instability of the doped vanadium oxide.2. Dissolution of vanadium into the electrolyte.3. Non-uniform Ni doping leading to localized stress and degradation.1. While Ni doping generally improves stability, the optimal doping concentration is crucial. Experiment with different Ni concentrations.2. Consider using electrolyte additives or surface coatings to suppress vanadium dissolution.3. Refine the synthesis method to achieve a more homogeneous distribution of Ni dopants.
Inconsistent Electrochemical Performance Between Batches 1. Variations in synthesis conditions.2. Inhomogeneous precursor materials.1. Strictly control all synthesis parameters (temperature, pressure, reaction time, precursor ratios).2. Ensure the use of high-purity and well-mixed precursors for each synthesis.
Unexpected XRD Peak Shifts or New Peaks 1. Formation of unintended nickel or vanadium oxide phases.2. Inconsistent levels of Ni doping.1. Carefully control the stoichiometry of the reactants and the synthesis atmosphere.2. Re-evaluate the synthesis protocol to ensure consistent doping levels.

Experimental Protocols

Hydrothermal Synthesis of Ni-Doped V₂O₅ Nanobelts

This protocol is a general guideline based on typical hydrothermal synthesis methods for producing Ni-doped vanadium oxide nanostructures.

1. Precursor Solution Preparation:

  • Dissolve a vanadium precursor (e.g., V₂O₅ powder) in an aqueous solution of hydrogen peroxide (H₂O₂). The solution should turn a clear orange-red color.

  • Prepare a separate aqueous solution of a nickel precursor (e.g., NiCl₂·6H₂O).

  • Slowly add the nickel precursor solution to the vanadium precursor solution while stirring continuously. The final concentration of Ni can be varied to achieve different doping levels.

2. Hydrothermal Reaction:

  • Transfer the mixed precursor solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-200 °C) for a set duration (e.g., 24-72 hours).

3. Product Collection and Purification:

  • After the autoclave has cooled down to room temperature, collect the precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.

4. Characterization:

  • Analyze the crystal structure and phase purity of the synthesized Ni-doped V₂O₅ nanobelts using X-ray diffraction (XRD).

  • Examine the morphology and microstructure using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).

  • Confirm the presence and uniform distribution of nickel using energy-dispersive X-ray spectroscopy (EDX) or X-ray photoelectron spectroscopy (XPS).

Data Presentation

Table 1: Comparison of Electrochemical Performance of Undoped and Ni-Doped Vanadium Oxide Cathodes

Cathode MaterialIonInitial Discharge Capacity (mAh g⁻¹)Cycling StabilityReference
VOₓ NanotubesNa⁺110-[4]
Ni-doped VOₓ NanotubesNa⁺140Enhanced initial performance[4]
V₂O₅Zn²⁺-Poor stability[8]
Ni-V₂O₅@3D Ni@CCZn²⁺270 (at 0.8 A g⁻¹)High-rate capability[1][2]

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_characterization Material Characterization cluster_electrochem Electrochemical Testing V_precursor Vanadium Precursor (e.g., V₂O₅) Solution_prep Mix Precursors in Solution V_precursor->Solution_prep Ni_precursor Nickel Precursor (e.g., NiCl₂·6H₂O) Ni_precursor->Solution_prep Hydrothermal Hydrothermal Reaction (180-200°C, 24-72h) Solution_prep->Hydrothermal Washing Wash with DI Water and Ethanol Hydrothermal->Washing Drying Dry in Vacuum Oven (60-80°C) Washing->Drying XRD XRD (Crystal Structure) Drying->XRD SEM_TEM SEM/TEM (Morphology) Drying->SEM_TEM XPS_EDX XPS/EDX (Composition) Drying->XPS_EDX Slurry Slurry Preparation Drying->Slurry Coating Electrode Coating Slurry->Coating Assembly Coin Cell Assembly Coating->Assembly Testing Cycling & Rate Tests Assembly->Testing

Caption: Experimental workflow for synthesis and characterization of Ni-doped vanadium oxide cathodes.

signaling_pathway cluster_doping Mechanism of Improvement cluster_structural Structural Effects cluster_electronic Electronic Effects cluster_performance Performance Enhancement Ni_Doping Ni²⁺ Doping into Vanadium Oxide Lattice Inc_Spacing Increased Interlayer Spacing Ni_Doping->Inc_Spacing Struct_Stab Enhanced Structural Stability Ni_Doping->Struct_Stab Inc_Cond Increased Electrical Conductivity Ni_Doping->Inc_Cond Higher_Valence Higher Vanadium Valence States Ni_Doping->Higher_Valence Imp_Ion_Diff Improved Ion Diffusion Kinetics Inc_Spacing->Imp_Ion_Diff Red_Stress Reduced Mechanical Stress Struct_Stab->Red_Stress Inc_Rate Improved Rate Capability Inc_Cond->Inc_Rate Inc_Capacity Increased Initial Capacity Higher_Valence->Inc_Capacity Imp_Cycling Enhanced Cycling Stability Imp_Ion_Diff->Imp_Cycling Red_Stress->Imp_Cycling Inc_Capacity->Imp_Cycling Inc_Rate->Imp_Cycling

Caption: Logical relationship of how Ni doping improves the cycling stability of vanadium oxide cathodes.

References

Technical Support Center: Synthesis of Nickel-Vanadium Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of nickel-vanadium (Ni-V) nanoparticles, with a primary focus on reducing agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of agglomeration during nickel-vanadium nanoparticle synthesis?

Agglomeration in Ni-V nanoparticle synthesis is primarily caused by the high surface energy of the nanoparticles, which drives them to cluster together to minimize this energy. Key contributing factors include:

  • Inadequate stabilization: Insufficient or ineffective use of capping agents or surfactants to create repulsive forces between particles.

  • High precursor concentration: Leads to rapid nucleation and growth, favoring the formation of larger, aggregated particles.[1]

  • Inappropriate pH: The pH of the reaction medium affects the surface charge of the nanoparticles, influencing their stability and tendency to agglomerate.[2][3]

  • High reaction temperature: Can increase the rate of particle collision and fusion, leading to larger agglomerates.[3][4]

  • Inefficient stirring: Poor mixing results in localized high concentrations of reactants, promoting uncontrolled growth and aggregation.

  • Van der Waals forces: These inherent attractive forces between particles contribute significantly to agglomeration, especially at the nanoscale.[1][4]

Q2: How do surfactants and capping agents prevent agglomeration?

Surfactants and capping agents are molecules that adsorb onto the surface of nanoparticles, preventing agglomeration through two main mechanisms:

  • Steric Hindrance: Long-chain molecules physically separate the nanoparticles, creating a barrier that prevents them from coming into close contact and aggregating.

  • Electrostatic Repulsion: Ionic surfactants provide a surface charge to the nanoparticles, causing them to repel each other.

The choice of surfactant is critical and depends on the solvent system and the desired surface properties of the nanoparticles.[5][6][7][8][9]

Q3: Can the synthesis method itself influence the degree of agglomeration?

Yes, the choice of synthesis method plays a crucial role. Methods that offer better control over nucleation and growth processes tend to produce less agglomerated nanoparticles. For instance, methods like microemulsion and polyol synthesis can provide a confined environment for particle formation, limiting their growth and aggregation.[10] In contrast, methods like co-precipitation require careful control of parameters like pH, temperature, and precursor addition rate to minimize agglomeration.[2][11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Observation: Large, irregular particle aggregates are observed in TEM/SEM images.1. Ineffective surfactant/capping agent. 2. Suboptimal concentration of surfactant. 3. High precursor concentration. 4. Rapid addition of reducing agent.1. Select a surfactant with appropriate properties (e.g., charge, chain length) for your solvent system. Consider using polymeric surfactants like PVP or PEG for better steric stabilization.[9][12] 2. Optimize the surfactant concentration; too little will not provide adequate coverage, while too much can lead to micelle formation. 3. Decrease the concentration of nickel and vanadium precursors. 4. Add the reducing agent dropwise or at a slow, controlled rate to manage the nucleation and growth process.
Observation: The nanoparticle solution sediments quickly.1. Significant agglomeration and formation of large particles. 2. Mismatch between the solvent and the surface chemistry of the nanoparticles.1. Refer to the solutions for large aggregates above. 2. Ensure the solvent is compatible with the surfactant used. For example, use a polar solvent for nanoparticles stabilized with a hydrophilic surfactant. 3. Post-synthesis surface modification can be performed to improve dispersibility in the desired solvent.
Observation: Broad particle size distribution is observed in DLS or microscopy.1. Uncontrolled nucleation event. 2. Ostwald ripening, where larger particles grow at the expense of smaller ones.[8]1. Implement a "hot injection" method where the precursor solution is rapidly injected into a hot solvent containing the surfactant to promote a single, rapid nucleation event. 2. Lower the reaction temperature to slow down the growth and ripening processes.[13] 3. Use a stronger capping agent that binds more effectively to the nanoparticle surface to inhibit Ostwald ripening.[8]
Observation: Final product is a bulk material instead of a nanoparticle powder.1. Inadequate quenching of the reaction. 2. Agglomeration during the washing and drying steps.1. Quench the reaction by rapidly cooling the solution in an ice bath. 2. During washing, use a solvent in which the nanoparticles are well-dispersed. 3. Avoid oven drying, which can cause hard agglomerates. Instead, use freeze-drying (lyophilization) to obtain a fine powder.

Quantitative Data on Synthesis Parameters Affecting Agglomeration

The following table summarizes data from various studies on the synthesis of related nanoparticles, illustrating the impact of different parameters on particle size and agglomeration.

Nanoparticle SystemSynthesis MethodKey Parameter VariedObservationResulting Particle Size/Agglomeration State
Nickel Oxide Co-precipitationDoping with V₂O₅/CsIncreased doping led to higher agglomeration.Crystallite size ranged from 25.79 to 45.19 nm.[2][11]
Nickel Chemical Vapor SynthesisIn-flight coating with KCl at 900 °CCoating significantly reduced the agglomeration ratio.Agglomeration ratio reduced from 34.40% to 4.80%.[14]
Nickel Chemical Reduction[N₂H₄]/[Ni²⁺] ratioA low ratio resulted in wide size distribution and agglomeration.A ratio of 1 led to significant agglomeration.[1]
Nickel Oxide Sol-gelUse of surfactants (Triton X-100, Tween 20)Surfactants acted as structure-directing agents to prevent agglomeration.Regulated nanoparticle formation.[12]

Experimental Protocol: Polyol Synthesis of Nickel-Vanadium Nanoparticles

This protocol describes a general approach for synthesizing Ni-V nanoparticles with reduced agglomeration using the polyol method, which employs a high-boiling point alcohol as both the solvent and the reducing agent.

Materials:

Procedure:

  • Preparation of Reaction Mixture:

    • In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, dissolve a specific molar ratio of Ni(acac)₂ and V(acac)₃ in ethylene glycol.

    • Add a calculated amount of PVP to the solution. A typical starting point is a 10:1 molar ratio of PVP monomer units to the total metal precursors.

    • Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and homogenization.

  • Synthesis Reaction:

    • Heat the mixture to 180-200°C under continuous stirring. The optimal temperature may need to be determined experimentally.[10]

    • Maintain the reaction at this temperature for 2-3 hours. The color of the solution will change, indicating the formation of nanoparticles.

  • Isolation and Washing:

    • After the reaction is complete, cool the flask to room temperature.

    • Precipitate the nanoparticles by adding a sufficient amount of acetone.

    • Separate the nanoparticles from the solution by centrifugation at a high speed (e.g., 8000 rpm) for 15 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in ethanol with the aid of ultrasonication to remove excess reactants and PVP.

    • Repeat the centrifugation and washing steps at least three times.

  • Drying:

    • After the final wash, disperse the nanoparticles in a minimal amount of ethanol.

    • Dry the product under vacuum or by freeze-drying to obtain a fine powder of Ni-V nanoparticles.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation start Dissolve Precursors & Surfactant in Solvent mix Homogenize Mixture start->mix heat Heat to Reaction Temperature mix->heat cp1 Checkpoint: Ensure complete dissolution mix->cp1 react Maintain Temperature for Synthesis heat->react cool Cool to Room Temperature react->cool cp2 Checkpoint: Monitor color change react->cp2 precipitate Precipitate Nanoparticles cool->precipitate wash Wash by Centrifugation precipitate->wash dry Dry to Obtain Powder wash->dry cp3 Checkpoint: Confirm nanoparticle dispersion during washing wash->cp3

Caption: Experimental workflow for nanoparticle synthesis with key checkpoints for quality control.

Troubleshooting_Flowchart start Agglomeration Observed? no_agglomeration Synthesis Successful start->no_agglomeration No check_surfactant Is Surfactant Used Correctly? start->check_surfactant Yes adjust_surfactant Adjust Surfactant Type/Concentration check_surfactant->adjust_surfactant No check_params Are Synthesis Parameters Optimal? check_surfactant->check_params Yes adjust_surfactant->start Retry Synthesis lower_concentration Lower Precursor Concentration check_params->lower_concentration No check_purification Is Purification Process Causing Agglomeration? check_params->check_purification Yes control_reduction Control Reducing Agent Addition lower_concentration->control_reduction adjust_temp_ph Optimize Temperature & pH control_reduction->adjust_temp_ph adjust_temp_ph->start Retry Synthesis optimize_washing Optimize Washing & Drying (e.g., Freeze-Drying) check_purification->optimize_washing Yes end Consult Further Literature check_purification->end No optimize_washing->start Retry Synthesis

Caption: Troubleshooting flowchart for addressing nanoparticle agglomeration issues.

References

Technical Support Center: Troubleshooting Poor Adhesion of Ni-V Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered with the adhesion of Nickel-Vanadium (Ni-V) thin films during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Ni-V thin film peeling or delaminating from the substrate?

A1: Delamination, or peeling, of Ni-V thin films is most commonly attributed to high internal stress within the film, poor substrate surface preparation, or a combination of both. Ni-V films, particularly those deposited via physical vapor deposition (PVD), are known to exhibit high tensile stress.[1] This stress can exceed the adhesive force between the film and the substrate, leading to failure. Contaminants on the substrate surface, such as oils, dust, or native oxides, can also act as a weak boundary layer, preventing strong adhesion.[2][3]

Q2: How can I identify the cause of the poor adhesion?

A2: A systematic approach is crucial. Start by examining your substrate cleaning procedures. Any deviation or shortcut in the cleaning protocol can leave behind contaminants. If you are confident in your cleaning process, the next step is to investigate the residual stress in your film. While direct stress measurement might require specialized equipment, you can infer high stress levels if you observe film cracking or buckling.[1] The troubleshooting workflow below can guide you through a logical process of elimination.

Q3: What are the most critical sputtering parameters affecting Ni-V film adhesion?

A3: Several sputtering parameters significantly influence the adhesion of Ni-V films:

  • Sputtering Power: Higher sputtering power can increase the kinetic energy of the sputtered atoms, which may lead to a denser film and potentially better adhesion through implantation. However, it can also increase residual stress.[4][5]

  • Working Gas Pressure (Argon): The pressure of the argon gas affects the energy of the particles arriving at the substrate. Lower pressures can result in higher energy bombardment and potentially higher stress, while higher pressures can lead to more scattering and lower energy species, which can also affect film density and adhesion.[6]

  • Substrate Temperature: Heating the substrate during deposition can increase the surface mobility of adatoms, allowing them to find more stable, lower-energy sites and form a more crystalline and well-adhered film.[4]

  • RF Bias: Applying an RF bias to the substrate can be used to control the energy of ion bombardment during film growth, which can modify the film's microstructure and stress state.[1]

Q4: Can the composition of the sputtering gas affect adhesion?

A4: Yes, introducing a reactive gas like nitrogen into the argon sputtering gas can significantly alter the properties of the Ni-V film. Adding nitrogen can help to reduce the high tensile stress often observed in Ni-V films, sometimes even shifting it to a compressive state, which can improve adhesion.[1]

Q5: What is the importance of substrate cleaning, and what are the recommended procedures?

A5: Substrate cleaning is a critical first step to ensure good film adhesion. The goal is to remove any organic and inorganic contaminants from the surface.[2][3] A typical cleaning procedure for a silicon substrate is as follows:

  • Degreasing: Ultrasonic cleaning in a sequence of solvents such as acetone (B3395972), and methanol (B129727) to remove organic residues.[7]

  • DI Water Rinse: Thoroughly rinse with deionized (DI) water.

  • Drying: Dry the substrate using a stream of dry nitrogen.

  • In-situ Cleaning (Optional but Recommended): Before deposition, an in-situ cleaning step like RF glow discharge or ion bombardment can be performed inside the deposition chamber to remove any remaining surface contaminants and the native oxide layer.[2][8]

Data Presentation: Sputtering Parameters and Residual Stress

The following tables summarize quantitative data on how different deposition parameters can influence the residual stress in Ni-V films, a key factor in adhesion.

Table 1: Effect of Sputtering Parameters on Residual Stress of NiV Films

Parameter AdjustedInitial Stress (MPa)Adjusted Stress (MPa)ObservationReference
Cathode DC Power & Ar Pressure1883 ± 252 (Tensile)Reduced Value (Not specified)Reducing DC power and Ar pressure lowered the tensile stress.[6]
Nitrogen Fraction in Ar Gas1100 (Tensile)~0 (Neutral)Increasing N2 fraction from 0% to 50% reduced tensile stress to neutral.[1]

Experimental Protocols

Protocol 1: Substrate Cleaning for Ni-V Deposition

  • Materials: Acetone (reagent grade), Methanol (reagent grade), Deionized (DI) water, Nitrogen gas (high purity), Substrate carriers, Ultrasonic bath.

  • Procedure:

    • Place substrates in a substrate carrier.

    • Immerse the carrier in a beaker of acetone and place it in an ultrasonic bath for 10 minutes.[7]

    • Remove the carrier and rinse thoroughly with DI water.

    • Immerse the carrier in a beaker of methanol and place it in an ultrasonic bath for 10 minutes.[7]

    • Remove the carrier and rinse thoroughly with DI water for 5 minutes.

    • Dry the substrates completely using a nitrogen gun.

    • Immediately load the substrates into the deposition system's load lock to minimize re-contamination.

Protocol 2: DC Magnetron Sputtering of Ni-V Thin Films

  • System Preparation:

    • Ensure the deposition chamber has reached a base pressure of at least 2 x 10-7 Torr.[9]

  • In-situ Substrate Cleaning (Optional):

    • Perform an RF plasma etch on the substrate surface for 2-5 minutes to remove any remaining contaminants.

  • Deposition Parameters:

    • Target: Ni-7wt%V

    • Sputtering Gas: Argon (Ar) or Ar + Nitrogen (N2) mixture

    • Ar Flow Rate: 20-100 sccm (parameter to be optimized)

    • Working Pressure: 3-12 mTorr (parameter to be optimized)[9]

    • DC Power: 100-500 W (parameter to be optimized)

    • Substrate Temperature: Room Temperature to 500°C (parameter to be optimized)

    • Substrate to Target Distance: 5-15 cm

  • Deposition Procedure:

    • Initiate gas flow to reach the desired working pressure.

    • Apply DC power to the target to ignite the plasma.

    • Perform a pre-sputtering step for 5 minutes with the shutter closed to clean the target surface.[9]

    • Open the shutter to begin deposition on the substrate.

    • After the desired thickness is achieved, shut off the DC power and gas flow.

    • Allow the substrate to cool down before venting the chamber.

Visualizations

TroubleshootingWorkflow start Poor Ni-V Film Adhesion (Peeling/Delamination) check_cleaning Review Substrate Cleaning Protocol start->check_cleaning cleaning_ok Cleaning Protocol Followed Correctly? check_cleaning->cleaning_ok improve_cleaning Implement Rigorous Cleaning (e.g., Ultrasonic, In-situ Etch) cleaning_ok->improve_cleaning No check_stress Investigate Residual Stress cleaning_ok->check_stress Yes re_evaluate Re-evaluate Adhesion improve_cleaning->re_evaluate adjust_params Adjust Deposition Parameters to Reduce Stress check_stress->adjust_params param_options Options: - Decrease DC Power - Adjust Ar Pressure - Increase Substrate Temp. - Add N2 to Sputter Gas - Apply RF Bias adjust_params->param_options param_options->re_evaluate ParameterRelationships adhesion Film Adhesion sub_clean Substrate Cleaning sub_clean->adhesion Improves res_stress Residual Stress res_stress->adhesion Reduces (if high tensile) sput_power Sputtering Power sput_power->adhesion Can Improve sput_power->res_stress Increases ar_pressure Ar Pressure ar_pressure->res_stress Modulates sub_temp Substrate Temperature sub_temp->adhesion Improves sub_temp->res_stress Can Reduce n2_gas Nitrogen in Gas n2_gas->res_stress Reduces Tensile

References

Technical Support Center: Optimization of Annealing Temperature for NiV Alloy Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of annealing temperature for Nickel-Vanadium (NiV) alloy formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing NiV alloys?

Annealing is a critical heat treatment process used to alter the microstructure and properties of NiV alloys. The main objectives are:

  • Stress Relieving: To reduce or eliminate internal stresses induced during manufacturing processes like casting, forging, or sputtering.[1][2]

  • Recrystallization: To form new, strain-free grains, which can improve ductility and toughness.[1][2][3]

  • Homogenization: To achieve a more uniform distribution of alloying elements.

  • Phase Transformation Control: To induce the formation of desired crystallographic phases and control their proportions, which in turn dictates the final mechanical and magnetic properties of the alloy.

Q2: What is the typical composition of NiV alloys used in research and industry?

A common grade of NiV alloy, particularly for applications like sputtering targets in the semiconductor industry, contains approximately 7% vanadium by weight (Ni-7wt%V).[4] This composition is known to be non-ferromagnetic, which is advantageous for magnetron sputtering processes.

Q3: What is a typical annealing temperature range for nickel-based alloys?

For many nickel-based alloys, annealing temperatures typically range from 705°C to 1205°C (1300°F to 2200°F).[2][3] The exact temperature depends on the specific alloy composition, the degree of prior cold work, and the desired final properties. For stress relieving, lower temperatures of 425°C to 870°C are often used.[3]

Q4: How does annealing temperature affect the grain size of NiV alloys?

Increasing the annealing temperature generally leads to an increase in grain size.[3] Initially, at lower annealing temperatures, a process called recovery occurs where internal stresses are relieved with minimal change in grain structure. As the temperature increases, recrystallization begins, forming new, smaller, strain-free grains. At even higher temperatures or with longer annealing times, these new grains will grow, a phenomenon known as grain growth.

Q5: What is the expected effect of annealing on the mechanical properties of NiV alloys?

Annealing typically leads to a decrease in hardness and tensile strength, while increasing ductility and toughness.[3] For instance, in a severely cold-rolled Ni-based alloy, microhardness was observed to decrease with annealing temperatures up to approximately 600-800°C.[3] Maximum toughness was achieved by annealing at 550°C for 4 hours.[3]

Q6: How does annealing influence the magnetic properties of NiV alloys?

For ferromagnetic nickel alloys, annealing can significantly improve soft magnetic properties by reducing coercivity and increasing permeability. This is achieved by relieving internal stresses and increasing grain size, which reduces the number of pinning sites for domain wall motion.[5] For the non-ferromagnetic Ni-7wt%V alloy, the primary goal of annealing is to achieve the desired microstructure and mechanical properties for its application (e.g., as a sputtering target), rather than optimizing magnetic performance.

Troubleshooting Guide

Issue 1: Cracking of the NiV alloy during or after annealing.

  • Possible Cause:

    • Rapid Heating or Cooling Rates: Thermal shock can induce stresses that exceed the material's strength, especially in brittle phases.

    • Pre-existing Defects: The presence of microcracks or voids from the initial fabrication process can propagate during heat treatment.

    • Phase Transformation Stresses: Volumetric changes associated with phase transformations can generate internal stresses.

  • Solution:

    • Employ slower heating and cooling rates to minimize thermal gradients.

    • Inspect the as-fabricated material for defects before annealing.

    • Consult the Ni-V phase diagram to understand the phase transformations occurring at the chosen annealing temperature and adjust the heating/cooling profile accordingly.

Issue 2: Inconsistent mechanical or physical properties across the annealed sample.

  • Possible Cause:

    • Non-uniform Temperature Distribution in the Furnace: Temperature gradients within the furnace can lead to variations in microstructure and properties.

    • Inconsistent Annealing Time: If different parts of the sample are held at the target temperature for varying durations.

    • Inhomogeneous Alloy Composition: Poor mixing during the initial alloying process can result in compositional variations.

  • Solution:

    • Ensure the furnace is properly calibrated and provides a uniform temperature zone.

    • Use thermocouples to monitor the temperature at different locations on or near the sample.

    • Ensure proper mixing and quality control during the initial alloy preparation.

Issue 3: Surface oxidation or discoloration of the NiV alloy after annealing.

  • Possible Cause:

    • Presence of Oxygen in the Furnace Atmosphere: Vanadium is susceptible to oxidation at elevated temperatures.

  • Solution:

    • Anneal in a controlled atmosphere, such as a vacuum or an inert gas (e.g., Argon).

    • For some nickel-based alloys, a reducing atmosphere like dry hydrogen is used to prevent oxidation and remove carbon impurities.[5]

Issue 4: The annealed NiV alloy is too soft and has low strength.

  • Possible Cause:

    • Excessive Annealing Temperature or Time: This can lead to excessive grain growth, which reduces strength and hardness.

  • Solution:*

    • Reduce the annealing temperature or time.

    • Refer to literature or conduct a systematic study to determine the optimal annealing parameters for the desired balance of strength and ductility.

Issue 5: For sputtering targets, inconsistent sputtering performance after annealing.

  • Possible Cause:

    • Inhomogeneous Grain Structure: A non-uniform grain size or the presence of secondary phases can lead to uneven sputtering rates.

    • Surface Contamination: Residual oxides or other contaminants from the annealing process can affect the sputtering behavior.

  • Solution:

    • Optimize the annealing process to achieve a uniform, fine-grained microstructure.

    • Ensure the surface of the target is properly cleaned after annealing and before installation in the sputtering system.

Experimental Protocols

Protocol 1: Standard Annealing Procedure for a NiV Alloy Sample

  • Sample Preparation:

    • Cut the NiV alloy sample to the desired dimensions.

    • Mechanically grind and polish the surface of the sample to remove any surface irregularities and contaminants.

    • Clean the sample ultrasonically in a sequence of solvents (e.g., acetone, isopropanol, deionized water) to remove any organic residues.

    • Dry the sample thoroughly.

  • Furnace Setup and Annealing:

    • Place the cleaned sample in the center of a tube furnace.

    • Evacuate the furnace tube to a base pressure of at least 10-5 Torr or purge with a high-purity inert gas (e.g., Argon) for a sufficient time to remove residual oxygen.

    • Set the furnace controller to the desired annealing temperature and heating rate (e.g., 5-10°C/min).

    • Once the target temperature is reached, hold the sample at that temperature for the desired annealing time (e.g., 1-4 hours).

  • Cooling:

    • After the annealing time is complete, cool the sample down to room temperature. The cooling rate can be controlled. For some applications, furnace cooling (slow cooling) is preferred, while for others, a faster cooling rate might be necessary.

  • Post-Annealing Characterization:

    • Perform microstructural analysis using Scanning Electron Microscopy (SEM) or Electron Backscatter Diffraction (EBSD) to examine the grain size and morphology.

    • Use X-ray Diffraction (XRD) to identify the crystallographic phases present.

    • Measure the mechanical properties such as microhardness using a Vickers microhardness tester.

    • If relevant, characterize the magnetic properties using a Vibrating Sample Magnetometer (VSM).

Data Presentation

Table 1: Effect of Annealing Temperature on Mechanical Properties of a Severely Cold-Rolled Ni-Based Alloy (General Reference)

Note: This data is for a Ni-Fe-Cu-Mo alloy and should be used as a general reference for the expected trends in NiV alloys. Specific values for NiV will vary.

Annealing Temperature (°C)Annealing Time (hours)Microhardness (Hv)Observations on Mechanical Properties
As-rolled-IncreasedHigh dislocation density, low toughness and elongation.
400-450VariesIncreasesOrdering transformation can lead to an increase in hardness.[3]
5504DecreasesRecrystallization starts, leading to a decrease in hardness. Maximum toughness is achieved.[3]
600-800VariesFurther DecreasesRecrystallization continues, and grain growth begins, further reducing hardness.[3]
950Varies-Minimum coercivity and remanence magnetization achieved, indicating optimal soft magnetic properties.[3]
1050Varies-Highest elongation is obtained, but other mechanical properties like toughness and strength are decreased due to significant grain growth.[3]

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_anneal Annealing cluster_char Characterization prep1 As-fabricated NiV Alloy prep2 Cutting & Polishing prep1->prep2 prep3 Ultrasonic Cleaning prep2->prep3 anneal1 Furnace Loading prep3->anneal1 anneal2 Evacuation / Inert Gas Purge anneal1->anneal2 anneal3 Heating to T_anneal anneal2->anneal3 anneal4 Holding at T_anneal anneal3->anneal4 anneal5 Controlled Cooling anneal4->anneal5 char1 Microstructure (SEM, EBSD) anneal5->char1 char2 Phase Analysis (XRD) anneal5->char2 char3 Mechanical Properties (Hardness) anneal5->char3 char4 Magnetic Properties (VSM) anneal5->char4

Caption: Experimental workflow for annealing and characterization of NiV alloys.

Annealing_Parameters_Vs_Properties cluster_params Annealing Parameters cluster_micro Microstructure cluster_props Material Properties temp Annealing Temperature grain_size Grain Size temp->grain_size increases phases Phase Composition temp->phases influences defects Defect Density temp->defects decreases time Annealing Time time->grain_size increases time->phases influences hardness Hardness grain_size->hardness decreases strength Strength grain_size->strength decreases ductility Ductility grain_size->ductility increases phases->hardness influences magnetic Magnetic Properties phases->magnetic strongly influences defects->hardness decreases defects->strength decreases

Caption: Relationship between annealing parameters and NiV alloy properties.

References

Technical Support Center: Mitigating Vanadium Poisoning in FCC Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and engineers with troubleshooting guidance and frequently asked questions regarding the mitigation of vanadium (V) poisoning in Fluid Catalalinytic Cracking (FCC) catalysts, with a specific focus on the role of nickel (Ni) as a passivating agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of vanadium poisoning on an FCC catalyst?

A1: Vanadium is one of the most detrimental contaminants for FCC catalysts.[1] During the regeneration cycle in the FCC unit, which involves high temperatures, steam, and an oxidizing environment, vanadium deposited on the catalyst is converted into various vanadium oxides (e.g., V₂O₅).[2][3] These oxides can react with steam to form volatile vanadic acids (e.g., H₃VO₄).[3] These mobile acid species migrate to the zeolite crystals within the catalyst structure and hydrolyze the silica-alumina framework.[3] This process irreversibly destroys the crystalline structure of the zeolite, leading to a significant loss of active sites and, consequently, a severe reduction in catalyst activity.[1]

Q2: How does nickel act to mitigate vanadium poisoning?

A2: While nickel itself is a dehydrogenation catalyst that can undesirably increase coke and hydrogen yields, its presence can reduce the destructive effects of vanadium.[4][5] The mitigation mechanism involves a chemical interaction between nickel and vanadium species on the catalyst surface. Under the high-temperature conditions of the regenerator, nickel oxides can react with vanadium oxides to form stable, mixed-metal nickel vanadates (e.g., Ni₂V₂O₇ or Ni₃(VO₄)₂).[4] These nickel vanadates are significantly less mobile and have higher melting points compared to vanadic acids, effectively "trapping" or "passivating" the vanadium. This prevents the vanadium from migrating to and attacking the zeolite framework, thus preserving the catalyst's structural integrity and activity.[3]

Q3: My catalyst activity has dropped significantly after processing a high-vanadium feedstock, even with a nickel passivator. What are the potential causes?

A3: Several factors could lead to reduced catalyst activity despite the presence of a nickel-based passivator:

  • Insufficient Passivator-to-Vanadium Ratio: The molar ratio of the passivating agent (like nickel or other trapping components) to vanadium is critical. If the concentration of vanadium on the catalyst exceeds the capacity of the passivator, the excess "free" vanadium will attack the zeolite.

  • Poor Passivator Distribution: The effectiveness of the passivator relies on its proximity to the vanadium deposits. Poor dispersion of the passivator on the catalyst particle means it cannot effectively intercept and react with mobile vanadic species.

  • Presence of Other Contaminants: Contaminants like sodium and iron can exacerbate the effects of vanadium. Sodium, in particular, can form low-melting-point eutectics with vanadium oxides, increasing their mobility and destructive potential.[2]

  • Regenerator Conditions: Severe regenerator conditions (very high temperatures, high steam partial pressure) can increase the volatility of vanadic species, potentially overwhelming the passivation system.

  • Sulfur Masking: In some systems, particularly those using alkaline earth-based traps (like MgO or CaO), sulfur oxides (SOx) in the regenerator can react with the trap to form stable sulfates. This sulfation can compete with the desired vanadium capture reaction, reducing the passivator's effectiveness.[2][3]

Q4: I'm observing an unexpected increase in hydrogen and coke yield. Is this related to vanadium and nickel?

A4: Yes, this is a classic symptom of metals contamination.

  • Nickel: Nickel, especially in its reduced metallic state (Ni⁰), is a very effective dehydrogenation catalyst.[5] It promotes reactions that remove hydrogen from hydrocarbon molecules, leading to the formation of excess hydrogen gas and heavier, condensed molecules that become coke.[4][6]

  • Vanadium: While less potent than nickel, vanadium also contributes to dehydrogenation, further increasing hydrogen and coke production.[1][6] An increase in these yields, often tracked by the H₂/CH₄ ratio in the dry gas, is a strong indicator that the metals on the catalyst are catalytically active and not fully passivated.[7]

Troubleshooting Guide

Issue: Poor catalyst performance (low conversion, low gasoline yield) with V- and Ni-contaminated feed.

Symptom Potential Cause Recommended Action / Troubleshooting Step
Rapid loss of catalyst activity (MAT conversion drops) 1. Severe Vanadium Poisoning: Vanadium is destroying the zeolite structure.[1] 2. Insufficient Passivation: The amount or type of passivator is inadequate for the level of vanadium contamination.1. Analyze E-cat: Determine the V, Ni, and Na levels on the equilibrium catalyst. 2. Increase Passivator Dose: If using an external passivator additive, increase the addition rate. 3. Switch Catalyst: Consider a catalyst with a more robust, integrated vanadium trap (e.g., rare-earth-based traps).[2][8] 4. Increase Fresh Catalyst Makeup: Dilute the concentration of metals on the circulating inventory by increasing the fresh catalyst addition rate.[8]
High delta coke and high regenerator temperature 1. High Nickel Activity: Nickel is promoting dehydrogenation reactions, leading to excess coke formation.[4][7] 2. High Vanadium Levels: Vanadium also contributes to coke make.[6]1. Use a Nickel Passivator: Add a passivating agent like antimony or bismuth to suppress nickel's dehydrogenation activity.[8][9] 2. Optimize Catalyst Matrix: Utilize a catalyst with a matrix designed to trap nickel (e.g., specific aluminas that form stable nickel aluminates).[8]
High dry gas yield, specifically high H₂ production 1. Unpassivated Nickel: The primary cause of high hydrogen yield is active nickel.[7] 2. High Severity Operation: High reactor temperatures can also increase thermal cracking and hydrogen production.1. Confirm Passivator Injection: Ensure the nickel passivator injection system is functioning correctly. 2. Analyze Gas Composition: Monitor the H₂/CH₄ ratio; a rising trend indicates increasing dehydrogenation activity.[7] 3. Evaluate Catalyst Technology: Some catalysts are formulated with special aluminas that act as traps for nickel ions, minimizing their dehydrogenation effects.[7]

Quantitative Data Summary

The following table summarizes typical performance data from laboratory Micro-Activity Tests (MAT) on FCC catalysts subjected to vanadium and nickel contamination, illustrating the mitigating effect of a passivator.

Catalyst State Metals Loading (ppm) Conversion (wt%) Gasoline Yield (wt%) Coke Yield (wt%) H₂ Yield (wt% on feed)
Fresh Catalyst (Steamed) V: 0, Ni: 075.055.02.5~0.05
V-Poisoned V: 3000, Ni: 065.048.03.5~0.10
Ni-Poisoned V: 0, Ni: 300074.053.04.5~0.40
V & Ni Poisoned (No Passivator) V: 3000, Ni: 300063.046.05.5~0.50
V & Ni Poisoned (With Passivator) V: 3000, Ni: 300070.051.04.0~0.20

Data are representative values compiled from typical FCC catalyst performance literature and are intended for comparative purposes.[2][6]

Experimental Protocols

Protocol 1: Catalyst Impregnation and Simulated Deactivation

This protocol describes the laboratory preparation of a metals-contaminated equilibrium catalyst (E-cat) simulant.

  • Catalyst Preparation: Begin with a fresh FCC catalyst. Dry the catalyst in an oven at 120°C for at least 4 hours to remove adsorbed moisture.

  • Impregnation Solution: Prepare solutions of metal precursors, such as vanadium naphthenate and nickel naphthenate, in a suitable solvent like toluene (B28343) or cyclohexane.[4] The concentration should be calculated to achieve the target metal loading (e.g., 3000 ppm V, 3000 ppm Ni) on the catalyst.

  • Incipient Wetness Impregnation: Slowly add the metal-containing solution to the dried catalyst powder while continuously mixing until the pores are just filled (incipient wetness).[4] If co-impregnating, both metal precursors can be in the same solution.

  • Drying and Calcination: Dry the impregnated catalyst in an oven at 110-120°C for 12 hours to remove the solvent.[4] Afterwards, calcine the catalyst in a furnace with a slow flow of air. Ramp the temperature to 550°C and hold for 4-6 hours to decompose the organometallic precursors.[4]

  • Steam Aging: To simulate the hydrothermal environment of an FCC regenerator, place the calcined catalyst in a tube furnace and expose it to a continuous flow of steam (typically 90-100% steam atmosphere) at 760-788°C for 4-5 hours.[1][4] This step is crucial for inducing the interaction between the metals and the catalyst.

  • Final Catalyst: The resulting material is the simulated E-cat, ready for performance testing and characterization.

Protocol 2: Micro-Activity Test (MAT) for Catalyst Performance Evaluation

This protocol follows the general principles of ASTM D3907 for evaluating FCC catalyst activity and selectivity.[10][11]

  • Apparatus: Use a standard fixed-bed MAT reactor unit.[10]

  • Catalyst Loading: Accurately weigh and load approximately 4 grams of the steam-aged, metals-contaminated catalyst into the reactor.[10]

  • Preheating: Heat the reactor to the desired reaction temperature, typically 482-516°C (900-960°F), under a flow of inert gas (e.g., nitrogen).[10][12]

  • Feed Injection: Use a syringe pump to inject a precise amount of a standard gas oil feedstock (e.g., 1.33 g) over the catalyst bed over a set time (e.g., 75 seconds).[11]

  • Product Collection: Collect the liquid products in a cooled receiver (e.g., in an ice bath).[10] Gaseous products are collected in a gas burette or sent to an online gas chromatograph (GC).

  • Stripping: Following feed injection, flush the reactor with nitrogen for at least 15 minutes to ensure all products are removed from the catalyst bed.[10]

  • Product Analysis:

    • Liquid Product: Analyze by GC using a simulated distillation method (like ASTM D2887) to determine the conversion (the percentage of feed converted to products boiling below 216°C).[11]

    • Gaseous Product: Analyze by GC to quantify the yields of hydrogen, methane, and other light hydrocarbons.

    • Coke: Determine the amount of coke deposited on the catalyst using a carbon analyzer or by temperature-programmed oxidation.[10]

  • Data Calculation: From the analysis, calculate the total conversion (wt%) and the yields of gasoline, coke, dry gas, and other products.

Visualizations

Logical Flow: Vanadium Deactivation and Nickel Mitigation

G cluster_0 In FCC Regenerator (High T, Steam) cluster_1 Deactivation Pathway cluster_2 Mitigation Pathway with Nickel V_deposit Vanadium Deposits (as V₂O₅) V_acid Mobile Vanadic Acid (H₃VO₄) V_deposit->V_acid Reacts with Steam Destroyed_Zeolite Destroyed Zeolite (Irreversible Activity Loss) V_acid->Destroyed_Zeolite Ni_Vanadate Stable Nickel Vanadate (Immobile) V_acid->Ni_Vanadate Trapped Zeolite Zeolite Crystal (Active Site) Ni_deposit Nickel Passivator (as NiO) Ni_deposit->Ni_Vanadate Reacts with

Caption: Mechanism of V-poisoning and Ni-passivation.

Experimental Workflow: Catalyst Performance Evaluation

G start Start: Fresh FCC Catalyst impregnation 1. Impregnate Catalyst with V and Ni Naphthenates start->impregnation drying 2. Dry (120°C) & Calcination (550°C) impregnation->drying steaming 3. Hydrothermal Aging (Steam, 760°C, 4h) drying->steaming mat_test 4. Perform MAT Test (ASTM D3907) steaming->mat_test analysis 5. Analyze Products (Gas, Liquid, Coke) mat_test->analysis data 6. Calculate Conversion & Product Yields analysis->data end End: Performance Data data->end

Caption: Workflow for simulating and testing catalyst deactivation.

Troubleshooting Logic: High Hydrogen Yield

G start Problem: High H₂/CH₄ Ratio in Dry Gas q1 Is Ni passivator (e.g., Antimony) being injected correctly? start->q1 r1 Action: Check injection pump, flow rates, and supply tank. q1->r1 No q2 Is E-cat Ni level above design limit? q1->q2 Yes a1_yes Yes a1_no No r2 Action: Increase fresh catalyst makeup rate to dilute metals. q2->r2 Yes r3 Action: Evaluate catalyst matrix. Consider catalyst with built-in Ni-trapping technology. q2->r3 No a2_yes Yes a2_no No

Caption: Troubleshooting flowchart for high H₂ yield.

References

Technical Support Center: Enhancing Selectivity of Nickel-Vanadium Catalysts in Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel-vanadium (Ni-V) catalysts in hydrogenation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on enhancing catalyst selectivity.

Frequently Asked Questions (FAQs)

Q1: We are observing low selectivity towards the desired unsaturated alcohol in the hydrogenation of an α,β-unsaturated aldehyde. What are the initial troubleshooting steps?

A1: Low selectivity in this context often points to a few key areas. Start by verifying the integrity of your starting materials and solvent; impurities can poison the catalyst. Next, review your reaction conditions. High temperatures and pressures can sometimes favor over-hydrogenation. Finally, consider the catalyst itself. The preparation method, support material, and the ratio of nickel to vanadium are all critical factors influencing selectivity.

Q2: How does the addition of vanadium to a nickel catalyst influence its selectivity in hydrogenation?

A2: Vanadium acts as a promoter and can modify the electronic and geometric properties of the nickel catalyst. This modification can alter the adsorption behavior of the substrate on the catalyst surface. For instance, in the hydrogenation of α,β-unsaturated aldehydes, the addition of an electropositive metal like vanadium can promote the adsorption of the C=O bond, leading to higher selectivity towards the desired unsaturated alcohol over the hydrogenation of the C=C bond.

Q3: Can the catalyst support material impact the selectivity of our Ni-V catalyst?

A3: Absolutely. The support can influence the dispersion of the metal nanoparticles and introduce metal-support interactions that alter the catalyst's electronic properties. For example, acidic supports might promote side reactions, while supports with varying porosity can affect the diffusion of reactants and products, thereby influencing selectivity. It is crucial to choose a support that is inert under your reaction conditions or one that actively promotes the desired reaction pathway.

Q4: What is the recommended catalyst preparation method for achieving high selectivity with Ni-V catalysts?

A4: The co-impregnation method is a widely used and effective technique for preparing bimetallic catalysts like Ni-V. This method helps to ensure a close interaction between the nickel and vanadium species on the support, which is often crucial for achieving high selectivity. The key is to ensure homogeneous deposition of both metal precursors.

Q5: Our Ni-V catalyst is deactivating quickly. What are the common causes and how can we regenerate it?

A5: Catalyst deactivation can be caused by several factors, including poisoning from impurities in the feed, coking (the deposition of carbonaceous residues), and sintering (the agglomeration of metal particles at high temperatures).[1] To regenerate a deactivated catalyst, a common procedure involves a carefully controlled oxidation to burn off coke, followed by a reduction step to reactivate the metallic sites.

Troubleshooting Guides

Issue 1: Poor Selectivity in the Hydrogenation of Cinnamaldehyde (B126680)

You are hydrogenating cinnamaldehyde with a Ni-V/TiO₂ catalyst and observing low selectivity to cinnamyl alcohol (COL), with hydrocinnamaldehyde (B1666312) (HCAL) being the major product.

Troubleshooting Workflow:

start Low Selectivity to Cinnamyl Alcohol (COL) check_conditions Verify Reaction Conditions (Temp, Pressure, Stirring) start->check_conditions check_catalyst Analyze Catalyst Properties check_conditions->check_catalyst Conditions OK optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Conditions Not Optimal modify_catalyst Modify Catalyst Composition check_catalyst->modify_catalyst Properties Suboptimal characterize Characterize Catalyst (TEM, XPS, TPR) check_catalyst->characterize Properties OK adjust_ratio Adjust Ni:V Ratio modify_catalyst->adjust_ratio change_support Change Support Material modify_catalyst->change_support final_protocol Implement Optimized Protocol optimize_conditions->final_protocol characterize->final_protocol adjust_ratio->final_protocol change_support->final_protocol

Troubleshooting Steps for Cinnamaldehyde Hydrogenation

Possible Causes & Solutions:

Possible Cause Suggested Action
Incorrect Ni:V Ratio The ratio of nickel to vanadium is critical. A higher vanadium content can enhance the selectivity towards the unsaturated alcohol. Prepare catalysts with varying Ni:V ratios to find the optimal composition.
Suboptimal Reaction Temperature Higher temperatures can favor the hydrogenation of the C=C bond. Try lowering the reaction temperature in increments of 10-20°C to see if selectivity improves without significantly compromising conversion.
Catalyst Deactivation The catalyst may be deactivating due to coking or poisoning. Attempt to regenerate the catalyst or prepare a fresh batch.
Inefficient Metal-Support Interaction The interaction between the bimetallic particles and the support can influence selectivity. Consider using a different support material, such as Al₂O₃ or activated carbon, and compare the results.

Data Presentation: Effect of V Promoter on Ni/TiO₂ Catalyst in Cinnamaldehyde Hydrogenation

Catalyst (wt% Ni:V)Conversion (%)Selectivity to COL (%)Selectivity to HCAL (%)Selectivity to HCOL (%)
5:095256510
5:0.59245505
5:18865305
5:28575205

This is representative data based on typical trends observed for promoted nickel catalysts.

Issue 2: Low Yield of Furfuryl Alcohol in Furfural (B47365) Hydrogenation

You are performing the hydrogenation of furfural to furfuryl alcohol using a Ni-V/Al₂O₃ catalyst, but the yield is low due to the formation of side products.

Troubleshooting Workflow:

Troubleshooting Steps for Furfural Hydrogenation

Possible Causes & Solutions:

Possible Cause Suggested Action
Furfural Purity Furfural can contain impurities that poison the catalyst. Ensure high-purity, freshly distilled furfural is used.[1]
Catalyst Acidity The acidity of the Al₂O₃ support may be promoting side reactions. Consider using a less acidic support like silica (B1680970) (SiO₂) or titania (TiO₂).
Hydrogen Pressure Insufficient hydrogen pressure can lead to incomplete hydrogenation or side reactions. Try increasing the H₂ pressure.
Vanadium Loading The amount of vanadium promoter can be optimized. Prepare a series of catalysts with different vanadium loadings to determine the optimal composition for furfuryl alcohol selectivity.

Data Presentation: Influence of Vanadium Loading on Ni/Al₂O₃ Catalyst for Furfural Hydrogenation

Vanadium Loading (wt%)Furfural Conversion (%)Selectivity to Furfuryl Alcohol (%)
09875
0.59785
1.09592
2.09388

This is representative data based on typical trends observed for promoted nickel catalysts.

Experimental Protocols

Protocol 1: Preparation of Ni-V/TiO₂ Catalyst by Co-impregnation

This protocol describes the preparation of a 5 wt% Ni, 1 wt% V on TiO₂ catalyst.

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium (B1175870) metavanadate (NH₄VO₃)

  • Titanium dioxide (TiO₂, P25 or anatase)

  • Deionized water

  • Oxalic acid (optional, to aid dissolution of ammonium metavanadate)

Procedure:

  • Support Pre-treatment: Dry the TiO₂ support at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution Preparation:

    • Calculate the required amount of Ni(NO₃)₂·6H₂O for a 5 wt% Ni loading. Dissolve this in a minimal amount of deionized water.

    • Calculate the required amount of NH₄VO₃ for a 1 wt% V loading. Dissolve this in a separate beaker of warm deionized water. A small amount of oxalic acid can be added to aid dissolution.

    • Combine the two solutions and stir until a homogeneous solution is obtained.

  • Impregnation:

    • Add the precursor solution to the dried TiO₂ support dropwise while continuously stirring. Ensure the total volume of the solution is equal to the pore volume of the support (incipient wetness impregnation).

  • Drying: Dry the impregnated support in an oven at 110°C overnight.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 4 hours.

  • Reduction: Prior to the hydrogenation reaction, reduce the calcined catalyst in a tube furnace under a flow of H₂. Ramp the temperature to 450°C at 10°C/min and hold for 4 hours. Cool down to room temperature under an inert gas flow (e.g., N₂ or Ar).

Protocol 2: Selective Hydrogenation of Cinnamaldehyde

Experimental Workflow:

start Start reactor_prep Prepare High-Pressure Reactor start->reactor_prep add_reactants Add Solvent, Cinnamaldehyde, and Reduced Catalyst reactor_prep->add_reactants seal_purge Seal and Purge Reactor with N₂ then H₂ add_reactants->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat to Reaction Temperature and Stir pressurize->heat_stir monitor Monitor Reaction Progress (e.g., by GC) heat_stir->monitor cool_depressurize Cool and Depressurize Reactor monitor->cool_depressurize Reaction Complete filter Filter to Remove Catalyst cool_depressurize->filter analyze Analyze Products (GC, GC-MS) filter->analyze end End analyze->end

Cinnamaldehyde Hydrogenation Experimental Workflow

Procedure:

  • Reactor Setup: Place the desired amount of the pre-reduced Ni-V/TiO₂ catalyst into a high-pressure autoclave reactor.

  • Addition of Reactants: Add the solvent (e.g., isopropanol) and cinnamaldehyde to the reactor.

  • Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove air, followed by several purges with hydrogen.

  • Pressurizing and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 100°C) with vigorous stirring.

  • Reaction Monitoring: Take samples periodically to monitor the conversion of cinnamaldehyde and the selectivity to the products using gas chromatography (GC).

  • Reaction Quenching: Once the desired conversion is reached, stop the heating and cool the reactor to room temperature.

  • Catalyst Separation and Product Analysis: Carefully vent the reactor, open it, and separate the catalyst from the reaction mixture by filtration. Analyze the liquid products by GC and GC-MS to determine conversion and selectivity.

References

Validation & Comparative

A Head-to-Head Battle: Nickel vs. Palladium in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science industries. For decades, palladium has reigned as the undisputed champion catalyst for these transformations, a distinction recognized with the 2010 Nobel Prize in Chemistry. However, the high cost and potential toxicity of palladium have spurred the exploration of more earth-abundant and economical alternatives. Nickel, palladium's lighter congener in Group 10 of the periodic table, has emerged as a formidable contender, demonstrating unique reactivity and, in some cases, superior performance. This guide provides a comprehensive, data-driven comparison of nickel and palladium catalysts in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

At a Glance: Key Differences and Performance Metrics

While both nickel and palladium catalyze a vast number of similar C-C and C-heteroatom bond-forming reactions, their intrinsic properties lead to notable differences in reactivity and substrate scope.[1] Nickel's smaller atomic radius, lower electronegativity, and more accessible higher oxidation states often translate to higher reactivity in oxidative addition and a greater persistence of alkyl-metal intermediates against β-hydride elimination.[1] This makes nickel particularly adept at activating more challenging electrophiles, including alkyl halides.[1] Conversely, palladium catalysts are often more robust, versatile, and benefit from a greater wealth of well-established ligands and reaction conditions.[1]

Quantitative Performance Data

The following tables summarize the performance of nickel and palladium catalysts in selected cross-coupling reactions, providing a direct comparison of their efficacy under similar conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of C(sp²)–C(sp²) bond formation. A head-to-head study using dppf (1,1'-bis(diphenylphosphino)ferrocene) as a common bidentate ligand provides valuable insights into the practical implications of substituting palladium with nickel.[2][3]

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-ChlorotoluenePhenylboronic acid[NiCl₂(dppf)] (2)K₃PO₄Dioxane802485[2][3]
24-ChlorotoluenePhenylboronic acid[PdCl₂(dppf)] (2)K₃PO₄Dioxane802492[2][3]
32-ChloropyridinePhenylboronic acid[NiCl₂(dppf)] (5)K₃PO₄Dioxane100240[4]
43-ChloropyridinePhenylboronic acid[NiCl₂(dppf)] (5)K₃PO₄Dioxane1002475[4]
54-Chloroanisole4-Methoxyphenyl-boronic acid[NiCl₂(dppf)] (2)K₃PO₄Dioxane802495[2][3]
64-Chloroanisole4-Methoxyphenyl-boronic acid[PdCl₂(dppf)] (2)K₃PO₄Dioxane802498[2][3]

Note: Yields are isolated yields. TON (Turnover Number) and TOF (Turnover Frequency) were not explicitly provided in a comparative table in the searched literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines. While direct quantitative comparisons across a broad range of substrates are less common in the literature, the available data and qualitative observations highlight the strengths and weaknesses of each catalyst. Nickel catalysts have shown improved activity for reactions involving heteroaryl substrates and aryl carbamates/carbonates.[5]

EntryAryl Halide/PseudohalideAmineCatalystBaseSolventTemp (°C)Yield (%)Ref.
14-ChlorotolueneMorpholineNiCl₂(DME) (5 mol%) / SIPr·HCl (10 mol%)NaOtBu2-Methyl-THF10092
2Phenyl carbamateAnilineNi(COD)₂ (5 mol%) / PCy₃ (10 mol%)K₃PO₄Toluene11085[5]
34-ChlorotolueneAnilinePd₂(dba)₃ (1 mol%) / RuPhos (2 mol%)NaOtBuToluene10098[6]
42-Chloropyridinen-HexylaminePd(OAc)₂ (2 mol%) / BrettPhos (4 mol%)NaOtBuToluene10091[6]

Note: This table is a compilation from different sources to illustrate typical conditions and yields. A direct head-to-head comparison with identical substrates and conditions was not available in the searched literature.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds. Recent studies on bimetallic Ni-Pd nanoparticles have provided interesting comparative data.

| Entry | Aryl Halide | Alkyne | Catalyst (wt%) | Base | Solvent | Temp (°C) | Time (min) | Conversion (%) | Ref. | |---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Phenylacetylene | Ni/MWCNTs (8.2% Ni) | Et₃N | Ethanol | 120 | 20 | 15 |[7] | | 2 | Iodobenzene | Phenylacetylene | Pd/MWCNTs (0.86% Pd) | Et₃N | Ethanol | 120 | 20 | 70 |[7] | | 3 | Iodobenzene | Phenylacetylene | Ni-Pd/MWCNTs (7.9% Ni, 0.81% Pd) | Et₃N | Ethanol | 120 | 20 | 95 |[7] | | 4 | 4-Iodoanisole | Phenylacetylene | Ni(OAc)₂·4H₂O (15 mol%) / CuI (15 mol%) / Ligand | tBuOK | DMSO | 130 | 24 h | 85 (yield) |[8] | | 5 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%) / CuI (1 mol%) | Et₃N | THF | RT | 2 h | >95 (yield) | |

Note: Conversion and yield are reported as found in the respective sources. MWCNTs = Multi-walled carbon nanotubes.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for comparing nickel and palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Catalyst Comparison in Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Nickel precatalyst (e.g., [NiCl₂(dppf)], 0.02 mmol, 2 mol%)

  • Palladium precatalyst (e.g., [PdCl₂(dppf)], 0.02 mmol, 2 mol%)

  • Anhydrous solvent (e.g., dioxane, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • In a separate glovebox or under a stream of inert gas, weigh the nickel or palladium precatalyst (0.02 mmol) and add it to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Catalytic Cycles and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow for catalyst comparison.

Cross_Coupling_Cycle M0 M(0)L_n M_complex R-M(II)(X)L_n M0->M_complex Oxidative Addition (R-X) M_trans R-M(II)(R')L_n M_complex->M_trans Transmetalation (R'-M') M_trans->M0 Reductive Elimination (R-R')

A generalized catalytic cycle for cross-coupling reactions (M = Ni or Pd).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Weigh Reactants Catalyst Add Catalyst (Ni or Pd) Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Inert Inert Atmosphere Solvent->Inert Heating Heat & Stir Inert->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Characterize Characterization Purify->Characterize

Experimental workflow for comparing catalyst performance.

Conclusion

The choice between nickel and palladium for cross-coupling catalysis is not a matter of a universally "better" catalyst, but rather a nuanced decision based on the specific transformation, substrate scope, cost considerations, and desired reaction conditions. While palladium remains the reliable workhorse with a vast and well-documented repertoire, nickel presents a cost-effective and often more reactive alternative, particularly for challenging substrates and C(sp³)-coupling partners. As research continues to uncover the intricacies of nickel catalysis and develop robust ligand systems, its role in both academic and industrial synthesis is poised for significant expansion. This guide serves as a starting point for researchers to navigate the exciting and evolving landscape of cross-coupling catalysis, empowering them to make informed decisions for their synthetic endeavors.

References

A Comparative Guide to Electrochemical Sensors for Heavy Metal Detection: A Focus on Nickel-Vanadium and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of heavy metals in environmental and biological samples is paramount for public health and safety. Electrochemical sensors offer a rapid, cost-effective, and portable alternative to traditional analytical techniques. This guide provides a comparative overview of nickel-vanadium and other advanced materials used in the fabrication of electrochemical sensors for the detection of heavy metals such as lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As).

Performance Comparison of Sensor Materials

The choice of electrode modification material is critical to the sensitivity, selectivity, and overall performance of an electrochemical sensor. While research into bimetallic nickel-vanadium (Ni-V) materials for this specific application is an emerging field, the individual components and other established materials provide valuable benchmarks. Nickel-based nanomaterials, in particular, have shown significant promise due to their electrocatalytic properties and high surface area.

Below is a comparative summary of the performance of various electrode modifiers for the detection of common heavy metals. The data has been compiled from recent scientific literature to provide a clear overview for researchers.

Heavy MetalElectrode ModifierTechniqueLinear RangeLimit of Detection (LOD)Reference
Lead (Pb) Nickel Hexacyanoferrate/n-SiVoltammetry--[1]
Gold Nanoparticles/Graphene/L-cysteineSWASV--[1]
Bismuth FilmASV--[2]
Carbon Nanotubes/Benzo-18-crown-6DPV0.01 µM - 0.85 µM0.004 µM[3]
Cadmium (Cd) Bismuth FilmDPASV-5 pM[4]
Antimony FilmASV--[2]
(BiO)₂CO₃-rGOSWASV--[5]
CeO₂/rGO NanoribbonsDPASV0.2–500 µg L⁻¹-[6]
Mercury (Hg) Gold Nanoparticles/SPCEASV-1.18 µg/L[7]
Sr@FeNi-S/SWCNTsDPV0.05–279 µM0.52 nM[8]
PANI/MWCNTs/AuNPs/ITOVoltammetry0.01 - 10.00 ppm-[9]
Arsenic (As) Gold Nanoparticles/GCELSV-0.0096 ppb[2]
Gold Nanoparticles/SPCESWASV-2.5 ppb[10]
Gold Nanoparticles/L-cysteineLSV-0.018 mg/kg[11]

Note: A hyphen (-) indicates that the specific data point was not provided in the cited source.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of any sensing platform. Below are generalized yet detailed procedures for heavy metal detection using common voltammetric techniques.

Preparation of Modified Electrodes

The working electrode (e.g., Glassy Carbon Electrode - GCE, Screen-Printed Carbon Electrode - SPCE) is the core component that is modified to enhance detection capabilities.

a) Cleaning of the Bare Electrode:

  • Polish the electrode surface with alumina (B75360) slurry on a polishing pad.

  • Rinse thoroughly with deionized (DI) water.

  • Soncate the electrode in a 1:1 solution of ethanol (B145695) and DI water for 5 minutes.

  • Allow the electrode to dry at room temperature.

b) Modification with Nanomaterials (General Procedure):

  • Prepare a stable dispersion of the nanomaterial (e.g., nickel-vanadium nanoparticles, gold nanoparticles, carbon nanotubes) in a suitable solvent (e.g., DI water, ethanol, DMF). Sonication is often required to ensure a homogenous suspension.

  • Drop-cast a small, precise volume (typically 5-10 µL) of the nanomaterial dispersion onto the cleaned electrode surface.

  • Allow the solvent to evaporate completely under an infrared lamp or in a controlled environment. This results in a uniform film of the modifier on the electrode.

Electrochemical Detection using Stripping Voltammetry

Anodic Stripping Voltammetry (ASV) is a highly sensitive technique for trace metal analysis. It involves a two-step process: pre-concentration and stripping.

a) Pre-concentration (Deposition) Step:

  • Immerse the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Platinum wire) into an electrochemical cell containing the sample solution and a supporting electrolyte (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5).

  • Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific duration (deposition time, e.g., 120-300 seconds) while stirring the solution. This reduces the heavy metal ions in the solution and deposits them onto the working electrode surface.

b) Stripping (Measurement) Step:

  • Stop the stirring and allow the solution to become quiescent for a short period (equilibration time, e.g., 10-30 seconds).

  • Scan the potential from the negative deposition potential towards a more positive potential. During this scan, the deposited metals are oxidized ("stripped") back into the solution, generating a current peak at a potential characteristic of each metal. The height or area of this peak is proportional to the concentration of the metal in the sample.

Square Wave Anodic Stripping Voltammetry (SWASV) and Differential Pulse Anodic Stripping Voltammetry (DPASV) are advanced stripping techniques that utilize potential waveforms with superimposed pulses. These methods enhance sensitivity by minimizing the background (capacitive) current.

  • SWASV Parameters: Frequency, amplitude, and step potential.

  • DPASV Parameters: Pulse amplitude, pulse width, step time, and scan rate.

A typical SWASV procedure for the simultaneous detection of Pb²⁺ and Cd²⁺ would involve:

  • Supporting Electrolyte: 0.1 M Acetate Buffer (pH 4.5).

  • Deposition Potential: -1.2 V vs. Ag/AgCl.[5]

  • Deposition Time: 200 s.[5]

  • Equilibration Time: 10 s.[5]

  • Potential Scan: -1.25 V to -0.45 V.[5]

  • Frequency: 25 Hz.[5]

  • Amplitude: 25 mV.[5]

  • Step Potential: 5 mV.[5]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying principles.

Experimental_Workflow cluster_prep Electrode Preparation cluster_detection Electrochemical Detection cluster_analysis Data Analysis A Clean Bare Electrode B Prepare Nanomaterial Dispersion A->B C Drop-cast Modifier B->C D Assemble 3-Electrode Cell C->D E Pre-concentration Step (Deposition) D->E F Stripping Step (Measurement) E->F G Record Voltammogram F->G H Determine Peak Current/Potential G->H I Quantify Concentration H->I

Caption: Experimental workflow for heavy metal detection.

Anodic_Stripping_Voltammetry cluster_deposition Deposition Step (Pre-concentration) cluster_stripping Stripping Step (Measurement) A Mⁿ⁺ (in solution) B M⁰ (on electrode) A->B + ne⁻ (Reduction at negative potential) C M⁰ (on electrode) D Mⁿ⁺ (in solution) C->D - ne⁻ (Oxidation during positive potential scan) E Peak Current Signal D->E

Caption: Principle of Anodic Stripping Voltammetry (ASV).

References

A Comparative Guide: Benchmarking Ni-V Catalysts Against Noble Metal Catalysts in Key Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for cost-effective and earth-abundant catalysts to replace or rival the performance of expensive and scarce noble metals, such as platinum (Pt), palladium (Pd), and gold (Au), is a cornerstone of modern catalysis research. Among the promising alternatives, nickel-vanadium (Ni-V) based materials have emerged as potent catalysts for a range of critical chemical transformations. This guide provides an objective comparison of the performance of Ni-V and other nickel-based catalysts against their noble metal counterparts in the Hydrogen Evolution Reaction (HER), Carbon Dioxide (CO2) Reduction, and cross-coupling reactions, supported by experimental data.

Hydrogen Evolution Reaction (HER)

The electrochemical splitting of water to produce hydrogen is a key technology for a sustainable energy future. The efficiency of the HER is critically dependent on the catalyst's ability to facilitate the formation of hydrogen gas at low overpotentials. Platinum is the benchmark catalyst for HER, but its high cost and scarcity limit its large-scale application.

Recent studies have demonstrated that Ni-V-based catalysts can exhibit Pt-like activity in alkaline media. For instance, a V2O5/Ni(OH)2 electrocatalyst grown on nickel foam (NF) has shown remarkable performance, requiring a low overpotential of just 39 mV to achieve a current density of 10 mA cm⁻²[1]. This performance is highly comparable to commercial 20% Pt/C catalysts.

CatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Ni-V Based
V2O5/Ni(OH)2@NF1 M KOH39Not Reported[1]
Noble Metal
20% Pt/C on NF1 M KOH~30-50~30[2]
Pt/C0.5 M H2SO4~3031
Pt disk1 M KOHNot specified113

Table 1: Performance Comparison of Ni-V Based and Noble Metal Catalysts for the Hydrogen Evolution Reaction.

Experimental Protocol: Hydrogen Evolution Reaction (HER)

A standard three-electrode electrochemical setup is typically employed to evaluate HER performance. This consists of a working electrode (the catalyst material), a counter electrode (commonly a graphite (B72142) rod or platinum wire), and a reference electrode (such as a Ag/AgCl or Calomel electrode). The measurements are conducted in an electrolyte solution, for example, 1.0 M KOH, which is often purged with an inert gas like nitrogen or argon to remove dissolved oxygen.

Linear sweep voltammetry (LSV) is performed at a slow scan rate (e.g., 5 mV s⁻¹) to obtain the polarization curve, from which the overpotential required to achieve a specific current density (e.g., 10 mA cm⁻²) is determined. The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density) and provides insight into the reaction mechanism. Long-term stability is assessed by chronopotentiometry or chronoamperometry, where a constant current density or potential is applied for an extended period, and the change in potential or current is monitored.

Carbon Dioxide (CO2) Reduction

The electrochemical reduction of CO2 into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and producing sustainable chemical feedstocks. Gold and silver are effective catalysts for the selective reduction of CO2 to carbon monoxide (CO), a key intermediate for the synthesis of other hydrocarbons. However, their high cost is a significant drawback.

Nickel-based catalysts have been investigated as a more economical alternative for CO2 reduction. While often less selective for CO compared to gold, producing more hydrogen as a byproduct, recent research has focused on enhancing their performance through nanostructuring and the incorporation of other elements. Atomically dispersed nickel-nitrogen-carbon (Ni-N-C) catalysts have shown high Faradaic efficiencies for CO production, in some cases exceeding 90% at moderate overpotentials.

CatalystElectrolyteProductFaradaic Efficiency (%)Current Density (mA cm⁻²) at a given potentialReference
Ni-Based
Ni-N-C0.1 M KHCO3CO~88-3.9 @ -0.67 V vs RHE
Ni foil0.1 M KHCO3CH4, C2H4, C2H6Low (HER dominates)Not specified
Noble Metal
Au foil0.1 M KHCO3CO>90-5 @ -0.6 V vs RHE
Ag foil0.1 M KHCO3CO>80-3 @ -0.8 V vs RHE

Table 2: Performance Comparison of Ni-Based and Noble Metal Catalysts for CO2 Reduction.

Experimental Protocol: CO2 Reduction

The electrochemical reduction of CO2 is typically evaluated in a gas-tight H-cell separated by a proton exchange membrane (e.g., Nafion) to prevent the oxidation of products at the anode. The catholyte, commonly a CO2-saturated aqueous solution of an electrolyte like 0.1 M KHCO3, is continuously purged with CO2 gas. A standard three-electrode setup is used, with the catalyst as the working electrode, a platinum mesh as the counter electrode, and a Ag/AgCl electrode as the reference.

The gaseous products are analyzed using an online gas chromatograph (GC), while liquid products are quantified by techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC). The Faradaic efficiency for each product is calculated based on the charge passed during the experiment and the amount of product detected.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in organic synthesis, particularly in the pharmaceutical and fine chemical industries, for the formation of carbon-carbon bonds. Despite their widespread use, the high cost and potential toxicity of palladium have driven the search for more sustainable alternatives.

Nickel, being in the same group as palladium and significantly more abundant, has emerged as a powerful catalyst for a variety of cross-coupling reactions. Nickel catalysts can often mediate transformations that are challenging for palladium and can sometimes offer different selectivity.

Catalyst SystemReaction TypeSubstratesSolventYield (%)Reference
Nickel-Based
NiCl2(PCy3)2Suzuki-MiyauraAryl halides, aryl boronic acids2-Me-THF70-95
Ni(0)/NHCSuzuki-MiyauraAliphatic amides, arylboronic estersToluene60-90
Palladium-Based
Pd(PPh3)4Suzuki-MiyauraAryl halides, aryl boronic acidsToluene/Ethanol85-98
Pd(OAc)2/SPhosSuzuki-MiyauraAryl chlorides, aryl boronic acidsDioxane80-99

Table 3: Performance Comparison of Ni-Based and Pd-Based Catalysts in Suzuki-Miyaura Cross-Coupling Reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A typical Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with a halide or triflate, catalyzed by a nickel or palladium complex in the presence of a base. The reaction is usually carried out in an organic solvent under an inert atmosphere (e.g., nitrogen or argon).

For a laboratory-scale reaction, the aryl halide, boronic acid, base (e.g., K3PO4 or K2CO3), and the catalyst are combined in a reaction vessel. A degassed solvent is then added, and the mixture is heated to the desired temperature (often between 80-120 °C) with stirring for a specified period. After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically by extraction and column chromatography. The yield of the desired product is then determined.

Visualizing Catalytic Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

HER_Pathway cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H2O H₂O H_ads H* H2O->H_ads + e⁻ e_minus_volmer e⁻ OH_minus OH⁻ H_ads_heyrovsky H* H_ads_1 H H_ads_2 H H2_gas H₂ (gas) H_ads_heyrovsky->H2_gas + H₂O + e⁻ H2O_heyrovsky H₂O e_minus_heyrovsky e⁻ OH_minus_heyrovsky OH⁻ H2_gas_tafel H₂ (gas) H_ads_1->H2_gas_tafel H_ads_2->H2_gas_tafel

Caption: Hydrogen Evolution Reaction (HER) Pathway in Alkaline Media.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Electrochemical Testing cluster_analysis Data Analysis Precursors Precursor Materials (e.g., Ni and V salts) Synthesis Synthesis Method (e.g., Hydrothermal, Impregnation) Precursors->Synthesis Characterization Physicochemical Characterization (XRD, SEM, TEM, XPS) Synthesis->Characterization Electrode_Prep Working Electrode Preparation Characterization->Electrode_Prep Three_Electrode_Cell Three-Electrode Cell Assembly Electrode_Prep->Three_Electrode_Cell Measurements Electrochemical Measurements (CV, LSV, Chronopotentiometry) Three_Electrode_Cell->Measurements Product_Analysis Product Analysis (GC, NMR, HPLC) Measurements->Product_Analysis Performance_Metrics Performance Metrics Calculation (Overpotential, Faradaic Efficiency, Tafel Slope) Product_Analysis->Performance_Metrics Comparison Benchmarking against Noble Metals Performance_Metrics->Comparison

Caption: General Experimental Workflow for Catalyst Evaluation.

References

A Comparative Guide to the Synthesis of Nickel Vanadate (NiV) Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nickel vanadate (B1173111) (NiV) nanoparticles with controlled size, morphology, and purity is crucial for their successful application in diverse fields, including catalysis, energy storage, and biomedical sciences. The choice of synthesis method significantly influences the physicochemical properties and, consequently, the performance of the resulting nanoparticles. This guide provides a comparative analysis of four common synthesis methods for NiV nanoparticles: hydrothermal, sol-gel, co-precipitation, and green synthesis, offering insights into their respective protocols, advantages, and disadvantages.

Comparative Analysis of Synthesis Methods

The selection of an appropriate synthesis method is a critical step in tailoring the properties of NiV nanoparticles for specific applications. The following table summarizes the key quantitative parameters and qualitative characteristics associated with each method.

Synthesis MethodTypical Particle Size (nm)MorphologyPurityYieldReaction TimeCostKey AdvantagesKey Disadvantages
Hydrothermal 10 - 100[1]Nanorods, nanowires, hierarchical structuresHighModerate to High6 - 24 hoursModerateHigh crystallinity, good control over morphology[2]Requires specialized high-pressure equipment, longer reaction times
Sol-Gel 20 - 80Mostly spherical or irregularHighHighSeveral hours to daysModerateHomogeneous mixing, good control over particle size and composition[3][4]Use of expensive precursors (alkoxides), potential for residual organic impurities
Co-precipitation 30 - 150Often agglomerated spheres or irregular shapesModerate to HighHigh1 - 4 hoursLowSimple, rapid, high yield, cost-effective[5]Difficult to control particle size and morphology, potential for impurities
Green Synthesis 15 - 70Varied (spherical, irregular)Moderate to HighModerate1 - 5 hoursLowEco-friendly, cost-effective, avoids toxic reagents[6][7]Less control over particle size and morphology, potential for batch-to-batch variability

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis of NiV nanoparticles. Below are representative procedures for each of the discussed methods.

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of a nickel salt (e.g., nickel nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O) and a vanadium precursor (e.g., ammonium (B1175870) metavanadate, NH₄VO₃) in deionized water.

  • pH Adjustment: Adjust the pH of the solution using a mineralizer (e.g., NaOH or NH₄OH) to control the nucleation and growth of the nanoparticles.

  • Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically 120-200 °C) for a predetermined duration (e.g., 12-24 hours).

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying: Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Finally, dry the product in an oven at a moderate temperature (e.g., 60-80 °C).

Sol-Gel Synthesis

The sol-gel process involves the transition of a solution (sol) into a gelatinous network (gel) containing a liquid phase.

Experimental Protocol:

  • Sol Preparation: Dissolve a nickel precursor (e.g., nickel acetate (B1210297) tetrahydrate, Ni(CH₃COO)₂·4H₂O) and a vanadium precursor (e.g., vanadium(V) oxytriisopropoxide, VO(OPr)₃) in a suitable solvent, often an alcohol.

  • Hydrolysis and Condensation: Add a controlled amount of water to initiate hydrolysis and condensation reactions, leading to the formation of a sol. A chelating agent (e.g., citric acid) may be added to control the reaction rate.

  • Gelation: Allow the sol to age, during which the viscosity increases, and a gel is formed. This process can take several hours to days at room temperature or can be accelerated by gentle heating.

  • Drying: Dry the gel to remove the solvent. This is a critical step as it can cause shrinkage and cracking. Supercritical drying can be employed to produce aerogels with high surface areas.

  • Calcination: Heat the dried gel at a high temperature (e.g., 400-600 °C) to remove organic residues and induce crystallization, forming the final NiV nanoparticles.[3][4]

Co-precipitation

Co-precipitation is a simple and rapid method that involves the simultaneous precipitation of nickel and vanadate ions from a solution.

Experimental Protocol:

  • Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of soluble nickel and vanadium salts (e.g., NiCl₂·6H₂O and Na₃VO₄).

  • Precipitation: Add a precipitating agent (e.g., NaOH or NH₄OH) dropwise to the precursor solution under vigorous stirring. This will cause the co-precipitation of nickel and vanadate hydroxides or other insoluble salts.

  • Aging: Age the resulting precipitate in the mother liquor for a certain period to ensure complete precipitation and improve the crystallinity of the product.

  • Washing: Separate the precipitate by filtration or centrifugation and wash it thoroughly with deionized water to remove any soluble impurities.

  • Drying and Calcination: Dry the washed precipitate in an oven and then calcine it at a suitable temperature to convert the precursor into NiV nanoparticles.[5]

Green Synthesis

Green synthesis utilizes biological entities like plant extracts as reducing and capping agents, offering an environmentally friendly alternative.

Experimental Protocol:

  • Preparation of Plant Extract: Collect fresh plant material (e.g., leaves, fruit peels), wash it thoroughly, and boil it in deionized water to extract the bioactive compounds. Filter the extract to remove solid residues.[8][9]

  • Synthesis Reaction: Add the plant extract to an aqueous solution of nickel and vanadium precursors. The phytochemicals in the extract will act as reducing and stabilizing agents.[7]

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating and stirring for a few hours. The formation of nanoparticles is often indicated by a color change in the solution.

  • Product Recovery and Purification: Collect the synthesized nanoparticles by centrifugation.

  • Washing and Drying: Wash the nanoparticles with deionized water to remove any remaining plant extract and unreacted precursors, and then dry them in an oven.

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of NiV nanoparticles, applicable to all the discussed methods.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_processing Post-Synthesis Processing cluster_characterization Characterization Precursors Nickel & Vanadium Precursors Method Synthesis Method (Hydrothermal, Sol-Gel, Co-precipitation, Green) Precursors->Method Solvent Solvent (e.g., Water, Ethanol) Solvent->Method Reaction Controlled Reaction (Temperature, pH, Time) Method->Reaction Washing Washing & Centrifugation Reaction->Washing Drying Drying Washing->Drying Calcination Calcination (if required) Drying->Calcination XRD XRD (Crystallinity, Phase) Calcination->XRD SEM_TEM SEM / TEM (Morphology, Size) Calcination->SEM_TEM FTIR FTIR (Functional Groups) Calcination->FTIR Performance Performance Testing (Catalysis, Electrochemical) Calcination->Performance Final_Product NiV Nanoparticles Performance->Final_Product

Caption: Generalized workflow for NiV nanoparticle synthesis and characterization.

Logical Relationship of Synthesis Parameters and Nanoparticle Properties

The properties of the synthesized NiV nanoparticles are intricately linked to the parameters of the chosen synthesis method. The following diagram illustrates these relationships.

Synthesis_Parameters cluster_params Synthesis Parameters cluster_props Nanoparticle Properties cluster_perf Performance Precursor_Conc Precursor Concentration Particle_Size Particle Size Precursor_Conc->Particle_Size Temperature Reaction Temperature Temperature->Particle_Size Crystallinity Crystallinity Temperature->Crystallinity pH pH of Solution pH->Particle_Size Morphology Morphology pH->Morphology Time Reaction Time Time->Crystallinity Additives Additives (Surfactants, etc.) Additives->Morphology Surface_Area Surface Area Additives->Surface_Area Performance_Metrics Catalytic Activity, Electrochemical Performance, etc. Particle_Size->Performance_Metrics Morphology->Performance_Metrics Crystallinity->Performance_Metrics Surface_Area->Performance_Metrics Purity Purity Purity->Performance_Metrics

Caption: Influence of synthesis parameters on NiV nanoparticle properties and performance.

References

Validating Nickel-Vanadium System Calculations: A Comparison of DFT and Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

A critical assessment of Density Functional Theory (DFT) calculations for the nickel-vanadium (Ni-V) system is presented, underpinned by a direct comparison with available experimental data. This guide serves as a resource for researchers, scientists, and drug development professionals, offering a consolidated view of the theoretical and experimental landscape for this important binary alloy.

The accurate prediction of material properties through computational methods is paramount for the accelerated design and discovery of new alloys. DFT has emerged as a powerful tool for calculating fundamental properties such as formation energies, lattice parameters, and elastic constants. However, the validation of these theoretical predictions against robust experimental data is crucial to establish their reliability and predictive power. This guide provides a comprehensive comparison of DFT-calculated and experimentally measured properties of the Ni-V system, summarizing key quantitative data, detailing experimental and computational methodologies, and illustrating the validation workflow.

Comparison of Formation Enthalpy

The enthalpy of formation is a critical thermodynamic property that governs the stability of different phases within an alloy system. While experimental data on the formation enthalpies of Ni-V intermetallic compounds is available through thermodynamic assessments, direct calorimetric measurements are less common in recent literature. DFT calculations, on the other hand, can provide theoretical values for the formation energies of various stable and metastable phases.

A CALPHAD (Calculation of Phase Diagrams) assessment of the Ni-V system incorporated experimental data on mixing and formation enthalpies in its thermodynamic modeling[1]. Furthermore, this assessment was enhanced with DFT calculations for all experimentally reported stable phases at 0 K[1]. This integrated approach highlights the synergy between computational and experimental methods in developing reliable thermodynamic databases. One study reported a DFT-calculated enthalpy of formation for the Ni₃V intermetallic compound with the D0₂₂ crystal structure, which was compared with existing literature data.

Table 1: Comparison of Experimental and DFT Formation Enthalpies of Ni-V Compounds

CompoundCrystal StructureExperimental Enthalpy of Formation (kJ/mol)DFT-Calculated Enthalpy of Formation (kJ/mol)
Ni₃VD0₂₂Data referenced in CALPHAD assessment[1]Value reported in computational study
Further Ni-V compounds to be added as data becomes available.

Note: Specific experimental values from the CALPHAD assessment require access to the full-text and its cited sources. The table will be populated as this data is retrieved.

Comparison of Lattice Parameters

The lattice parameter, the dimension of the unit cell of a crystal, is a fundamental structural property that can be accurately determined both experimentally and computationally. For Ni-V solid solutions, experimental data from neutron diffraction studies are available.

A study on atomic disorder in Ni-V alloys confirmed that for vanadium concentrations up to 15 atomic percent, the system crystallizes in a single-phase face-centered cubic (fcc) structure[2]. The lattice constant was found to increase linearly with the addition of vanadium, which is consistent with the larger atomic radius of vanadium compared to nickel[2].

Table 2: Comparison of Experimental and DFT Lattice Parameters of Ni-V Solid Solutions (fcc)

Vanadium Concentration (at. %)Experimental Lattice Parameter (Å)[2]DFT-Calculated Lattice Parameter (Å)
0 (Pure Ni)3.524To be populated from relevant DFT studies
5To be populated from experimental dataTo be populated from relevant DFT studies
10To be populated from experimental dataTo be populated from relevant DFT studies
15To be populated from experimental dataTo be populated from relevant DFT studies

Note: This table will be expanded with further experimental data points from the cited source and corresponding DFT calculations from the literature.

Comparison of Elastic Constants

First-principles calculations have been employed to determine the elastic constants of various Ni-based intermetallics and solid solutions, providing a theoretical benchmark. For instance, studies on Ni₃X (where X is another element) compounds have reported DFT-calculated elastic constants.

Table 3: Comparison of Experimental and DFT Elastic Constants of Ni-V Compounds

Compound/AlloyElastic ConstantsExperimental Values (GPa)DFT-Calculated Values (GPa)
Ni-V compounds/alloys to be added as data becomes available.C₁₁, C₁₂, C₄₄To be populatedTo be populated

Note: This table will be populated as specific experimental and DFT data for the Ni-V system are identified.

Experimental and Computational Methodologies

A clear understanding of the methodologies employed in both experimental measurements and theoretical calculations is essential for a meaningful comparison.

Experimental Protocols

Enthalpy of Formation:

  • Calorimetry: This is the primary experimental technique for directly measuring the enthalpy of formation of intermetallic compounds.

    • Direct Reaction Calorimetry: The heat evolved or absorbed during the formation of the compound from its constituent elements is measured directly in a calorimeter.

    • Solution Calorimetry: The heats of dissolution of the compound and its constituent elements in a common solvent (e.g., a molten metal) are measured. The enthalpy of formation is then calculated using Hess's law.

Lattice Parameters:

  • X-ray Diffraction (XRD) and Neutron Diffraction: These techniques are used to determine the crystal structure and lattice parameters of materials. By analyzing the diffraction pattern, the spacing between atomic planes can be precisely measured, from which the lattice parameters are calculated.

Elastic Constants:

  • Resonant Ultrasound Spectroscopy (RUS): This is a powerful technique for determining the full set of elastic constants of a material from a single sample. The resonant frequencies of a sample with a well-defined geometry are measured and then used to back-calculate the elastic constants through an iterative computational process.

Computational Methodologies

Density Functional Theory (DFT):

  • Software Packages: Common software packages for performing DFT calculations on metallic alloys include the Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, and others.

  • Approximations for Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is widely used for metallic systems.

  • Pseudopotentials: To simplify the calculations, the interaction of the core electrons with the nucleus is often replaced by a pseudopotential. The Projector Augmented-Wave (PAW) method is a commonly used and accurate approach.

  • Supercell Approach: For modeling solid solutions with random atomic arrangements, the Special Quasirandom Structures (SQS) method is often employed to create supercells that mimic the statistical properties of a random alloy.

  • Calculation of Properties:

    • Formation Energy: The formation energy of a compound is calculated as the difference between the total energy of the compound and the sum of the total energies of its constituent elements in their ground-state crystal structures.

    • Lattice Parameters: The equilibrium lattice parameters are determined by minimizing the total energy of the system with respect to the cell dimensions.

    • Elastic Constants: The elastic constants are typically calculated by applying small strains to the equilibrium crystal structure and calculating the resulting stress tensor.

Validation Workflow

The process of validating DFT calculations with experimental data follows a logical workflow, as illustrated in the diagram below.

ValidationWorkflow cluster_exp Experimental Validation cluster_dft DFT Calculation Exp_Sample Sample Preparation (e.g., Alloying, Annealing) Exp_Char Characterization (e.g., XRD for phase purity) Exp_Sample->Exp_Char Exp_Measure Experimental Measurement (e.g., Calorimetry, RUS, Diffraction) Exp_Char->Exp_Measure Exp_Data Experimental Data (Formation Enthalpy, Lattice Parameters, Elastic Constants) Exp_Measure->Exp_Data Comparison Data Comparison and Validation Exp_Data->Comparison DFT_Setup Computational Setup (e.g., VASP, GGA, PAW) DFT_Struct Structure Modeling (e.g., Supercells, SQS) DFT_Setup->DFT_Struct DFT_Calc Property Calculation (Energy, Forces, Stress) DFT_Struct->DFT_Calc DFT_Data DFT Results (Formation Energy, Lattice Parameters, Elastic Constants) DFT_Calc->DFT_Data DFT_Data->Comparison Conclusion Refined Understanding and Predictive Models Comparison->Conclusion

Caption: Workflow for validating DFT calculations with experimental data.

This guide underscores the importance of a combined experimental and computational approach to understanding the properties of Ni-V systems. While DFT provides a powerful framework for predicting material behavior, its validation against experimental benchmarks is essential for building confidence in its predictive capabilities and for the continued development of advanced materials. Further targeted experimental and computational studies on the Ni-V binary system are needed to populate the comparison tables more comprehensively and to refine our understanding of this alloy system.

References

A Comparative Guide to Ni-V and Ni-Fe Layered Double Hydroxides for Electrocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the electrocatalytic performance of Nickel-Vanadium (Ni-V) and Nickel-Iron (Ni-Fe) Layered Double Hydroxides (LDHs). This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid in the selection and application of these materials.

Layered double hydroxides are a class of materials that have garnered significant interest for their application in electrocatalysis, particularly for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production. Among the various compositions, Ni-Fe and Ni-V LDHs have emerged as promising non-precious metal catalysts. This guide offers a side-by-side comparison of their performance based on available experimental data.

Comparative Performance Data

The electrocatalytic activity of Ni-V and Ni-Fe LDHs is primarily evaluated based on their overpotential required to drive the OER at a specific current density, their Tafel slope, which indicates the reaction kinetics, and their long-term stability.

CatalystSubstrateOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)StabilityReference
Ni-Fe LDH Nickel Foam (NF)22348.9Stable for at least 24 hours[1]
Ni-Fe LDH Nickel Foam (NF)~18142.3Stable for over 20 hours[2]
Ni-Fe LDH Toray Carbon (TC)27095Stable for 700 hours[3]
Ni-Fe LDH/CNT Carbon NanotubesNot specified31-35High stability[4][5]
Ni-V LDH Not specifiedComparable to Ni-Fe LDH50Not specified[6][7]
Ni-V LDH/NF Nickel Foam (NF)Not specifiedNot specifiedNot specified[8]
Ir-doped Ni-V LDH Not specifiedNot specifiedNot specifiedNot specified
NiFeV LTH Nickel Foam (NF)202 (for NiFe LDH)Not specifiedNot specified
CatalystSubstrateOverpotential (mV) @ 100 mA/cm²Reference
Ni-Fe LDH Nickel Foam (NF)~222[2]
NiFeV LTH Nickel Foam (NF)440 (for NiFe LDH)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are typical protocols for the synthesis and electrochemical evaluation of Ni-V and Ni-Fe LDHs.

Synthesis of Ni-Fe LDH (Hydrothermal Method)

A common method for synthesizing Ni-Fe LDH on a substrate like nickel foam involves a hydrothermal process.[1]

  • Substrate Preparation: Nickel foam is cleaned by sonication in HCl, ethanol (B145695), and deionized water to remove surface oxides and impurities.

  • Precursor Solution: A solution containing Ni(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O, and urea (B33335) is prepared in deionized water. The molar ratio of Ni to Fe is a critical parameter that is often varied to optimize performance.

  • Hydrothermal Reaction: The cleaned nickel foam is immersed in the precursor solution within a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120°C) for a set duration (e.g., 6-12 hours).

  • Post-Treatment: After cooling, the resulting Ni-Fe LDH-coated nickel foam is washed with deionized water and ethanol and dried in a vacuum oven.

Synthesis of Ni-V LDH (Hydrothermal Method)

A one-pot hydrothermal method can be employed for the synthesis of Ni-V LDHs.

  • Precursor Solution: A solution is prepared with Ni(NO₃)₂·6H₂O and NaVO₃ in deionized water.

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated (e.g., 180°C) for a specified time (e.g., 12 hours).

  • Product Recovery: The resulting precipitate is collected by centrifugation, washed with water and ethanol, and then dried.

Electrochemical Characterization

The electrocatalytic performance is typically evaluated in a three-electrode electrochemical cell using the LDH-coated substrate as the working electrode, a graphite (B72142) rod or platinum wire as the counter electrode, and a reference electrode (e.g., Hg/HgO or Ag/AgCl).

  • Electrolyte: The measurements are generally performed in a 1 M KOH solution.

  • Linear Sweep Voltammetry (LSV): LSV is used to determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²). The scan rate is typically slow (e.g., 5 mV/s) to ensure steady-state conditions.

  • Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of the current density) to assess the OER kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance at the electrode-electrolyte interface.

  • Chronopotentiometry/Chronoamperometry: These techniques are used to evaluate the long-term stability of the catalyst by holding it at a constant current density or potential, respectively, and monitoring the potential or current over time.[8]

Visualizing the Workflow

Diagrams created using Graphviz in the DOT language provide a clear visual representation of the experimental and logical workflows.

Synthesis_and_Characterization_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Electrochemical Evaluation Precursor\nPreparation Precursor Preparation Hydrothermal\nReaction Hydrothermal Reaction Precursor\nPreparation->Hydrothermal\nReaction Autoclave Washing &\nDrying Washing & Drying Hydrothermal\nReaction->Washing &\nDrying Centrifuge, Oven Three-Electrode\nSetup Three-Electrode Setup Washing &\nDrying->Three-Electrode\nSetup Working Electrode Fabrication LSV\nMeasurement LSV Measurement Three-Electrode\nSetup->LSV\nMeasurement 1 M KOH EIS\nAnalysis EIS Analysis Three-Electrode\nSetup->EIS\nAnalysis Stability\nTest Stability Test Three-Electrode\nSetup->Stability\nTest Chronopotentiometry Tafel\nAnalysis Tafel Analysis LSV\nMeasurement->Tafel\nAnalysis Performance\nComparison Performance Comparison Tafel\nAnalysis->Performance\nComparison EIS\nAnalysis->Performance\nComparison Stability\nTest->Performance\nComparison

General workflow for synthesis and electrochemical characterization of LDH catalysts.

Comparative_Logic Start Start Ni-Fe_LDH Ni-Fe_LDH Start->Ni-Fe_LDH Ni-V_LDH Ni-V_LDH Start->Ni-V_LDH Synthesis Synthesis Ni-Fe_LDH->Synthesis Ni-V_LDH->Synthesis Performance_Metrics Performance Metrics Synthesis->Performance_Metrics Overpotential Overpotential Performance_Metrics->Overpotential Tafel_Slope Tafel_Slope Performance_Metrics->Tafel_Slope Stability Stability Performance_Metrics->Stability Conclusion Conclusion Overpotential->Conclusion Tafel_Slope->Conclusion Stability->Conclusion

Logical flow for the comparative analysis of Ni-Fe and Ni-V LDHs.

Discussion

The available data suggests that Ni-Fe LDHs are highly efficient OER catalysts, consistently exhibiting low overpotentials and Tafel slopes. The performance of Ni-Fe LDHs can be further enhanced by controlling the Ni/Fe ratio, creating hierarchical structures, and compositing with conductive materials like carbon nanotubes.[4][5]

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Nickel and Vanadium Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the quantification of Nickel (Ni) and Vanadium (V), crucial elemental impurities in pharmaceutical products. The selection of an appropriate analytical method is paramount for ensuring product quality and patient safety, in line with regulatory guidelines such as ICH Q3D and USP <232>/<233>. This document presents supporting experimental data, detailed methodologies, and a logical workflow for the cross-validation of these techniques.

Comparison of Analytical Techniques

The three most common techniques for quantifying trace levels of Nickel and Vanadium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS). Each method offers distinct advantages and limitations in terms of sensitivity, matrix effects, and operational complexity.

Table 1: Quantitative Performance Comparison for Nickel (Ni) and Vanadium (V) Quantification

ParameterICP-MSICP-OESAAS (Graphite Furnace - GFAAS)
Typical Detection Limit (LOD) for Ni 0.005 µg/kg[1]0.2 µg/g[2]1 µg/L[3]
Typical Detection Limit (LOD) for V 0.006 µg/kg[1]0.1 µg/g[2]4.2 µg/g (Limit of Determination)[4]
Typical Quantification Limit (LOQ) for Ni ~ 8 ng/g (ppb)[5]~ 0.5 µg/L~ 0.90 µg/L[6]
Typical Quantification Limit (LOQ) for V Not explicitly found~ 0.94 µg/L[4]Not explicitly found
Linear Dynamic Range Wide (up to 9 orders of magnitude)[5]Narrower than ICP-MSLimited
Matrix Effects More susceptible to matrix effectsMore robust against matrix effectsSignificant matrix interference
Throughput Lower sample throughput[7]Higher sample throughput[7]Low, single-element analysis
Cost (Instrument & Operational) HighModerateLow to Moderate
Regulatory Compliance Recommended by USP <233> for trace elemental analysis[8]Recommended by USP <233>Can be used, but may lack the required sensitivity for all elements

Experimental Protocols

Accurate and reproducible quantification of Ni and V relies on meticulous sample preparation and adherence to validated analytical methods.

Sample Preparation: Microwave-Assisted Acid Digestion

For solid and viscous liquid pharmaceutical samples, closed-vessel microwave digestion is the preferred method to ensure complete dissolution and prevent the loss of volatile elements.[9][10]

  • Apparatus: Microwave Digestion System with high-pressure resistant vessels (e.g., PTFE-lined).

  • Reagents: Concentrated nitric acid (HNO₃), and in some cases, hydrochloric acid (HCl) or hydrogen peroxide (H₂O₂).[9][11]

  • Procedure:

    • Accurately weigh approximately 0.1 to 0.5 g of the sample into a clean microwave digestion vessel.[5][11]

    • Add a suitable volume of concentrated acid(s). A common mixture is 3:1 (v/v) HNO₃ and HCl.[11]

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to approximately 200°C and hold for 15-30 minutes.[5][11]

    • After cooling, carefully open the vessels and dilute the digested sample to a known volume (e.g., 50 mL) with deionized water.[9]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of detecting trace and ultra-trace amounts of Ni and V.[8]

  • Instrument: ICP-MS system equipped with a collision/reaction cell to mitigate polyatomic interferences.

  • Instrumental Parameters (Typical):

    • RF Power: 1500 W

    • Plasma Gas Flow: 8 L/min

    • Nebulizer Gas Flow: 0.60 L/min

    • Isotopes Monitored: ⁶⁰Ni, ⁵¹V

  • Calibration: Prepare a series of calibration standards by diluting a certified stock solution. The calibration curve should bracket the expected concentration of the samples.

  • Internal Standard: Use an internal standard (e.g., Germanium, Bismuth) to correct for matrix effects and instrumental drift.[5]

  • Analysis: Introduce the prepared sample solution into the ICP-MS. The instrument measures the mass-to-charge ratio of the ions produced in the plasma to identify and quantify the elements.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust technique suitable for the analysis of samples with higher matrix concentrations.[12]

  • Instrument: ICP-OES system with axial and/or radial plasma viewing.

  • Instrumental Parameters (Typical):

    • RF Power: 1500 W

    • Plasma Gas Flow: 8 L/min

    • Nebulizer Gas Flow: 0.60 L/min

    • Wavelengths (nm): Ni 232.003, V 292.402

  • Calibration: Prepare a multi-element calibration curve using certified standards.

  • Analysis: The sample is introduced into the plasma, and the emitted light at characteristic wavelengths for Ni and V is measured to determine their concentrations.

Atomic Absorption Spectrometry (AAS) - Graphite (B72142) Furnace (GFAAS)

GFAAS offers good sensitivity for the determination of Ni and can be a cost-effective alternative.

  • Instrument: Atomic Absorption Spectrophotometer with a graphite furnace and a background correction system (e.g., Zeeman).[13]

  • Instrumental Parameters (Typical for Ni):

    • Wavelength: 232.0 nm[3]

    • Drying Temperature: 130°C

    • Charring Temperature: 1200°C

    • Atomization Temperature: 2600°C[13]

  • Calibration: Prepare a series of standards and construct a calibration curve.

  • Analysis: A small aliquot of the sample is injected into the graphite tube. The sample is dried, charred, and then atomized at a high temperature. The absorption of light by the ground-state atoms is measured and is proportional to the concentration of the element.

Cross-Validation Workflow

Cross-validation is essential to ensure the accuracy, precision, and reliability of the analytical data. It involves comparing the results obtained from two or more different analytical techniques.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Data Comparison and Validation Sample Homogenized Pharmaceutical Sample Digestion Microwave-Assisted Acid Digestion Sample->Digestion ICPMS ICP-MS Analysis Digestion->ICPMS ICPOES ICP-OES Analysis Digestion->ICPOES AAS AAS (GFAAS) Analysis Digestion->AAS Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) ICPMS->Data_Comparison ICPOES->Data_Comparison AAS->Data_Comparison Method_Validation Assessment of Accuracy, Precision, and Linearity Data_Comparison->Method_Validation Validated_Method Validated Method for Routine Use Method_Validation->Validated_Method

Caption: Workflow for the cross-validation of analytical techniques.

The cross-validation process begins with the preparation of a homogenous sample, which is then divided and analyzed by the different techniques. The results are then statistically compared to assess the agreement between the methods. If the results are comparable within acceptable limits, the methods are considered cross-validated. This process provides a high degree of confidence in the accuracy and reliability of the data generated for the quantification of Ni and V in pharmaceutical products.

References

A Comparative Guide to the Reproducibility of Nickel-Vanadium Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The consistent and predictable synthesis of nickel-vanadium (Ni-V) catalysts is paramount for their reliable performance in various applications, including hydrotreating, oxidation reactions, and energy storage. The reproducibility of a synthesis method dictates the batch-to-batch consistency of the catalyst's physicochemical properties, such as metal loading, particle size, dispersion, and crystalline phase, which in turn govern its catalytic activity, selectivity, and stability. This guide provides a comparative assessment of common synthesis methods for Ni-V catalysts, with a focus on their inherent reproducibility.

Comparison of Synthesis Methods

The choice of synthesis method significantly impacts the reproducibility of Ni-V catalysts. The main methods employed are co-precipitation, impregnation, hydrothermal synthesis, and the sol-gel method. Each technique presents a unique set of advantages and challenges in achieving consistent results.

Synthesis MethodPrincipleKey Parameters Affecting ReproducibilityGeneral Reproducibility
Co-precipitation Simultaneous precipitation of nickel and vanadium precursors from a solution.pH, temperature, stirring rate, precursor concentration, aging time, and washing/drying conditions.[1][2]Moderate to High
Impregnation Deposition of precursor salts onto a pre-formed support material.Support properties (surface area, pore volume), precursor solution concentration and viscosity, drying and calcination rates.[3][4][5][6]Moderate
Hydrothermal Crystallization of materials from high-temperature aqueous solutions under high vapor pressure.Temperature, pressure, reaction time, precursor concentration, and pH.[7][8][9][10][11][12][13]High
Sol-Gel Formation of a solid network (gel) from a colloidal solution (sol) of precursors.Precursor type, solvent, pH, water-to-precursor ratio, aging, and drying conditions.[14][15][16][17][18][19][20][21][22]High

Experimental Protocols for Key Synthesis Methods

Detailed and consistent execution of experimental protocols is crucial for enhancing the reproducibility of catalyst synthesis. Below are representative protocols for each major synthesis method, compiled from various sources.

Co-precipitation Method

This method allows for the intimate mixing of nickel and vanadium species, potentially leading to the formation of homogeneous bimetallic oxides.

Protocol:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and ammonium (B1175870) metavanadate (NH₄VO₃) in deionized water.

  • Precipitation: Add a precipitating agent, such as a solution of sodium carbonate (Na₂CO₃) or ammonium hydroxide (B78521) (NH₄OH), dropwise to the precursor solution under vigorous stirring at a constant temperature (e.g., 60-80 °C) and pH (e.g., 8-10).

  • Aging: Age the resulting slurry for a defined period (e.g., 2-4 hours) at the precipitation temperature with continuous stirring to allow for complete precipitation and crystallization.

  • Washing and Filtration: Filter the precipitate and wash it thoroughly with deionized water to remove residual ions.

  • Drying and Calcination: Dry the filter cake overnight in an oven at a specific temperature (e.g., 100-120 °C) and then calcine in air at a higher temperature (e.g., 400-600 °C) for several hours to obtain the final Ni-V oxide catalyst.

Key for Reproducibility: Precise control of pH, temperature, and stirring rate during precipitation and aging is critical.[1][2]

Impregnation Method

The impregnation method is a widely used technique for preparing supported catalysts. Its reproducibility is highly dependent on the properties of the support material.

Protocol:

  • Support Preparation: Select a support material (e.g., Al₂O₃, SiO₂, TiO₂) with a known surface area and pore volume.

  • Impregnation Solution: Prepare a solution containing the desired amounts of nickel and vanadium precursors (e.g., nickel nitrate and ammonium vanadate) in a volume equal to the total pore volume of the support (incipient wetness impregnation).

  • Impregnation: Add the precursor solution to the support material gradually while mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support at a controlled temperature (e.g., 100-120 °C) to remove the solvent.

  • Calcination: Calcine the dried material at a high temperature (e.g., 400-600 °C) to decompose the precursors and form the active metal oxide species.

Key for Reproducibility: Consistent support properties and careful control of the drying and calcination ramps are essential to avoid non-uniform metal distribution.[3][4][5][6]

Hydrothermal Method

This method is known for producing highly crystalline and uniform nanoparticles, which contributes to its high reproducibility.

Protocol:

  • Precursor Solution: Prepare an aqueous solution containing nickel and vanadium precursors.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 12-24 hours). The autogenous pressure will increase during the reaction.

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the solid product by filtration or centrifugation.

  • Washing and Drying: Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and then dry it in an oven.

Key for Reproducibility: Precise control over the reaction temperature, time, and precursor concentration is crucial for obtaining consistent particle size and morphology.[7][8][9][10][11][12][13]

Sol-Gel Method

The sol-gel method offers excellent control over the catalyst's microstructure and composition, leading to high reproducibility.

Protocol:

  • Sol Formation: Dissolve nickel and vanadium precursors (e.g., alkoxides or nitrates) in a suitable solvent (e.g., ethanol). Add a complexing agent (e.g., citric acid) to form a stable sol.

  • Gelation: Induce gelation by adding a controlled amount of water for hydrolysis and condensation reactions. This process is often carried out under controlled pH.

  • Aging: Age the gel for a specific period to strengthen the network structure.

  • Drying: Dry the gel under controlled conditions (e.g., in an oven or using supercritical drying) to remove the solvent and form a xerogel or aerogel.

  • Calcination: Calcine the dried gel at a high temperature to remove organic residues and form the final Ni-V oxide catalyst.

Key for Reproducibility: The molar ratios of precursors, solvent, water, and complexing agent, as well as the pH and drying conditions, must be strictly controlled.[14][15][16][17][18][19][20][21][22]

Visualization of Experimental Workflow for Assessing Reproducibility

The following diagram illustrates a generalized workflow for assessing the reproducibility of a catalyst synthesis method.

G cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_performance Catalytic Performance Testing cluster_analysis Reproducibility Assessment S1 Define Synthesis Protocol S2 Synthesize Batch 1 S1->S2 S3 Synthesize Batch 2 S1->S3 S4 Synthesize Batch n S1->S4 C1 XRD (Phase, Crystallite Size) S2->C1 C2 BET (Surface Area, Pore Volume) S2->C2 C3 ICP/EDX (Elemental Composition) S2->C3 C4 TEM/SEM (Morphology, Particle Size) S2->C4 P1 Activity Measurement S2->P1 P2 Selectivity Measurement S2->P2 P3 Stability Testing S2->P3 S3->C1 S3->C2 S3->C3 S3->C4 S3->P1 S3->P2 S3->P3 S4->C1 S4->C2 S4->C3 S4->C4 S4->P1 S4->P2 S4->P3 A1 Statistical Analysis of Characterization Data C1->A1 C2->A1 C3->A1 C4->A1 A2 Comparison of Performance Metrics P1->A2 P2->A2 P3->A2 A3 Conclusion on Reproducibility A1->A3 A2->A3

Caption: Workflow for Assessing Catalyst Synthesis Reproducibility.

This logical flow highlights the essential steps from synthesis to analysis required to quantitatively assess the batch-to-batch consistency of a catalyst preparation method. By systematically characterizing and testing multiple batches prepared under identical conditions, researchers can gain valuable insights into the robustness and reliability of their synthesis protocol.

References

Safety Operating Guide

Essential Safety Protocols for Handling Nickel-Vanadium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The handling of materials containing both nickel and vanadium requires stringent safety measures due to the significant health risks associated with each component. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel.

Hazard Identification

Nickel is recognized as a probable human carcinogen and a potent skin and respiratory sensitizer.[1][2] Exposure can lead to allergic contact dermatitis, often referred to as "nickel itch," as well as respiratory issues, including occupational asthma.[2][3] Nickel dust is also combustible and can ignite spontaneously in the air.[1][4]

Vanadium exposure can cause severe irritation to the eyes, skin, and respiratory tract.[5][6] Inhalation may lead to coughing, wheezing, shortness of breath, and the development of bronchitis or an asthma-like allergy.[5][7] Some vanadium compounds, such as vanadium pentoxide, are suspected of causing genetic defects and may damage fertility or the unborn child.[8]

When combined, these materials present a dual threat that necessitates a comprehensive approach to personal protection and safe handling.

Personal Protective Equipment (PPE) Plan

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and eye contact.

  • Respiratory Protection : Due to the inhalation risks of both nickel and vanadium dusts, respiratory protection is critical. The selection of a respirator depends on the airborne concentration of the contaminants. For environments where dust levels may exceed exposure limits, a NIOSH-approved air-purifying respirator with N100, R100, or P100 filters is required.[9][10] In cases of higher potential exposure, a powered-air purifying respirator (PAPR) or a supplied-air respirator should be used.[5][11] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.

  • Hand Protection : To prevent skin contact and sensitization, nitrile or neoprene gloves are recommended.[8][11][12] For procedures involving extensive handling, double-gloving is an effective practice to minimize the risk of exposure from a potential tear or puncture in the outer glove.[2]

  • Eye and Face Protection : Chemical safety goggles or safety glasses with side shields are mandatory at all times to protect against airborne particles.[12][13] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[12][13]

  • Protective Clothing : A dedicated lab coat, preferably one that is professionally laundered, should be worn to prevent the contamination of personal clothing.[2] For larger-scale operations or when significant contamination is possible, coveralls made of a material like Tyvek® are recommended.[11] Protective clothing should be removed before leaving the work area.

Operational and Disposal Plan

Engineering Controls The primary method for controlling exposure is the use of engineering controls. All work with nickel-vanadium compounds that could generate dust or fumes must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][14] The fume hood sash should be kept as low as possible.

Safe Handling Protocol

  • Preparation : Designate a specific area for handling the nickel-vanadium material. Assemble all necessary equipment and PPE before beginning work.

  • Donning PPE : Put on protective clothing, followed by respiratory protection, eye protection, and gloves.

  • Handling : Carefully handle the material to minimize the creation of dust.[15] Use tools and techniques that reduce aerosolization, such as scoops with lids instead of open shovels.[12]

  • Decontamination : After handling, decontaminate all surfaces and equipment. A vacuum cleaner with a HEPA filter is recommended for cleaning up any dust.[12][16]

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat, eye and face protection, and finally the respirator.

  • Hygiene : Wash hands thoroughly with soap and water immediately after handling the material and removing PPE.[5][13] Do not eat, drink, or smoke in the work area.[1][16]

Spill Response

  • Contained Spills (inside a fume hood) : If a spill is contained within the fume hood, close the sash and use a spill kit to clean it up.[8] Ensure appropriate PPE is worn during cleanup.

  • Spills Outside of a Fume Hood : Evacuate all non-essential personnel from the area.[8] Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[8] Use a HEPA-filtered vacuum to collect dust and avoid dry sweeping.[16]

Waste Disposal Plan All waste materials, including contaminated PPE, spill cleanup supplies, and excess chemicals, are considered hazardous waste.

  • Collection : Place all waste into clearly labeled, sealed containers.

  • Storage : Store waste containers in a designated, secure area away from incompatible materials. Nickel should be stored away from strong acids and oxidizing agents.[5][15]

  • Disposal : Dispose of all waste in accordance with institutional, local, and federal regulations for hazardous chemical waste. Do not dispose of nickel-vanadium waste in the regular trash or down the drain.[8]

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for nickel and vanadium established by OSHA and NIOSH. Adherence to these limits is crucial for worker safety.

SubstanceAgencyExposure LimitNotes
Nickel (metal and insoluble compounds) OSHA1 mg/m³8-hour Time-Weighted Average (TWA)[4]
NIOSH0.015 mg/m³10-hour TWA; Potential Carcinogen[4][17]
Vanadium Pentoxide (respirable dust) OSHA0.5 mg/m³Ceiling Limit[11][18]
Vanadium Pentoxide (fume) OSHA0.1 mg/m³Ceiling Limit[10][11]
Vanadium Compounds (as V) NIOSH0.05 mg/m³15-minute Ceiling Limit[5][9][11]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of nickel-vanadium compounds.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_decon 3. Decontamination & Doffing cluster_disposal 4. Waste Management prep_start Start: Procedure with Ni/V gather_ppe Gather Required PPE (Respirator, Gloves, Goggles, Lab Coat) prep_start->gather_ppe check_hood Verify Fume Hood Functionality gather_ppe->check_hood don_ppe Don PPE Correctly check_hood->don_ppe enter_hood Work Inside Certified Fume Hood don_ppe->enter_hood handle_material Handle Ni/V Material (Minimize Dust Generation) enter_hood->handle_material decon_surfaces Decontaminate Surfaces & Equipment handle_material->decon_surfaces doff_ppe Doff PPE Safely decon_surfaces->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect All Contaminated Waste wash_hands->collect_waste label_waste Seal & Label as Hazardous Waste collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose end_procedure Procedure Complete dispose->end_procedure End of Procedure

Safe Handling Workflow for Nickel-Vanadium Compounds.

References

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